molecular formula C27H50O7P2 B1667917 Belfosdil CAS No. 103486-79-9

Belfosdil

Cat. No.: B1667917
CAS No.: 103486-79-9
M. Wt: 548.6 g/mol
InChI Key: QTBMDDQRDDABNC-UHFFFAOYSA-N
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Description

structure given in first source

Properties

CAS No.

103486-79-9

Molecular Formula

C27H50O7P2

Molecular Weight

548.6 g/mol

IUPAC Name

[4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene

InChI

InChI=1S/C27H50O7P2/c1-5-9-19-31-35(28,32-20-10-6-2)24-26(18-23-30-27-16-14-13-15-17-27)25-36(29,33-21-11-7-3)34-22-12-8-4/h13-17,26H,5-12,18-25H2,1-4H3

InChI Key

QTBMDDQRDDABNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

elfosdil
SR 7037
SR-7037
tert-butyl-2-(2-phenoxyethyl)-1,3-propylidene diphosphonate

Origin of Product

United States

Foundational & Exploratory

Belfosdil's Mechanism of Action on Vascular Smooth Muscle: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific molecular and cellular mechanisms of belfosdil's action on vascular smooth muscle is exceptionally limited. This guide, therefore, provides a foundational understanding based on its classification as a calcium channel blocker and integrates general principles and experimental methodologies relevant to this class of drugs. The direct experimental data, detailed protocols, and specific signaling pathways for this compound are not available in published research.

Introduction

This compound (also known as BMY 21891 and SR 7037) is identified as an antihypertensive agent that functions as a calcium channel blocker.[1][2] Its therapeutic effect of lowering blood pressure is achieved through the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[3] The primary mechanism of action for drugs in this class is the inhibition of voltage-gated L-type calcium channels, which play a pivotal role in the contraction of vascular smooth muscle cells.[4][5]

Core Mechanism of Action: L-Type Calcium Channel Blockade

The contraction of vascular smooth muscle is critically dependent on the influx of extracellular calcium (Ca²⁺) through voltage-gated L-type calcium channels.[5] When these channels open in response to membrane depolarization, the subsequent increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) initiates a signaling cascade leading to muscle contraction.

This compound, as a calcium channel blocker, is presumed to directly interact with and inhibit these L-type calcium channels. This blockade prevents or reduces the influx of Ca²⁺ into the vascular smooth muscle cells, thereby promoting relaxation and vasodilation.[3]

One available study, conducted on purified rat β-cells, demonstrated that SR 7037 (this compound) abolished the increase in mitochondrial Ca²⁺ concentration induced by depolarizing stimuli (glucose and KCl).[1] While this study was not performed on vascular smooth muscle, it provides evidence for this compound's activity as an L-type Ca²⁺ channel blocker.

Signaling Pathway for this compound-Induced Vasodilation (Hypothesized)

The following diagram illustrates the generally accepted signaling pathway for vascular smooth muscle relaxation induced by L-type calcium channel blockers.

Belfosdil_Mechanism cluster_Extracellular Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell cluster_Membrane Cell Membrane cluster_Cytosol Cytosol Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int [Ca²⁺]i L_type_Ca_Channel->Ca_int Increases This compound This compound This compound->L_type_Ca_Channel Blocks Relaxation Relaxation This compound->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Hypothesized signaling pathway of this compound-induced vasodilation.

Potential Secondary Mechanisms of Action

While the primary mechanism is likely L-type calcium channel blockade, other calcium channel blockers have been shown to exert effects through additional pathways. Due to the lack of specific data for this compound, these remain speculative but are relevant areas for future investigation.

  • Potassium Channels: Some vasodilators act by opening potassium (K⁺) channels, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, indirectly reducing Ca²⁺ influx. Whether this compound interacts with K⁺ channels is unknown.

  • Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs can lead to an accumulation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), both of which promote vasodilation.[6][7] There is currently no evidence to suggest that this compound has PDE inhibitory activity.

  • Protein Kinase C (PKC) Interaction: The PKC signaling pathway can modulate the sensitivity of the contractile apparatus to Ca²⁺. Some vasoactive compounds can interfere with this pathway.[8][9] Any interaction between this compound and PKC is yet to be determined.

Experimental Protocols for Elucidating Mechanism of Action

To definitively characterize the mechanism of action of a compound like this compound on vascular smooth muscle, a series of established experimental protocols would be employed.

Vascular Tension Studies

This in vitro method assesses the direct effect of a compound on the contractility of isolated blood vessels.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or mesenteric artery) are dissected and mounted in an organ bath filled with a physiological salt solution, aerated with 95% O₂/5% CO₂ at 37°C.

  • Isometric Tension Recording: The arterial rings are connected to an isometric force transducer to record changes in tension.

  • Contraction Induction: The vascular rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or a high concentration of potassium chloride (KCl).

  • Compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension, and a concentration-response curve is generated to determine the EC₅₀ (half-maximal effective concentration).

Vascular_Tension_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Dissection Dissect Artery Mounting Mount in Organ Bath Dissection->Mounting Precontraction Pre-contract with Phenylephrine/KCl Mounting->Precontraction Belfosdil_Addition Add Cumulative Doses of this compound Precontraction->Belfosdil_Addition Tension_Recording Record Isometric Tension Belfosdil_Addition->Tension_Recording Curve_Generation Generate Concentration- Response Curve Tension_Recording->Curve_Generation EC50_Calculation Calculate EC₅₀ Curve_Generation->EC50_Calculation

Caption: Experimental workflow for vascular tension studies.

Intracellular Calcium Measurement

This technique directly measures changes in [Ca²⁺]i in isolated vascular smooth muscle cells in response to the compound.

Methodology:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue.

  • Fluorescent Dye Loading: The isolated cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM.

  • Fluorescence Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation and Recording: Cells are perfused with a depolarizing agent (e.g., KCl) in the presence and absence of this compound, and the changes in Fura-2 fluorescence ratio (indicating changes in [Ca²⁺]i) are recorded over time.

  • Data Analysis: The peak and sustained levels of [Ca²⁺]i are quantified and compared between control and this compound-treated cells.

Calcium_Imaging_Workflow cluster_Preparation Cell Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis Cell_Isolation Isolate Vascular Smooth Muscle Cells Dye_Loading Load with Fura-2 AM Cell_Isolation->Dye_Loading Microscopy Place on Fluorescence Microscope Dye_Loading->Microscopy Stimulation Stimulate with KCl +/- this compound Microscopy->Stimulation Recording Record Fluorescence Ratio Stimulation->Recording Quantification Quantify [Ca²⁺]i Changes Recording->Quantification Comparison Compare Control vs. This compound Quantification->Comparison

Caption: Workflow for intracellular calcium measurement.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in the cell membrane of a single vascular smooth muscle cell.

Methodology:

  • Cell Preparation: Isolated vascular smooth muscle cells are plated on a recording chamber.

  • Whole-Cell Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is held at a specific voltage, and currents flowing across the membrane are measured.

  • Channel Activation: A series of voltage steps are applied to activate voltage-gated Ca²⁺ channels.

  • Compound Application: this compound is applied to the cell, and the effect on the Ca²⁺ channel current is recorded.

  • Data Analysis: The amplitude and kinetics of the Ca²⁺ currents are analyzed to determine the inhibitory effect of this compound.

Quantitative Data Summary

As there is no published quantitative data on the effects of this compound on vascular smooth muscle, the following tables are presented as templates for how such data would be structured.

Table 1: Effect of this compound on Phenylephrine-Induced Contraction in Rat Aorta

This compound Concentration (M)% Relaxation (Mean ± SEM)
10⁻⁹Data not available
10⁻⁸Data not available
10⁻⁷Data not available
10⁻⁶Data not available
10⁻⁵Data not available
EC₅₀ Data not available

Table 2: Effect of this compound on KCl-Induced Increase in [Ca²⁺]i in Aortic Smooth Muscle Cells

TreatmentPeak [Ca²⁺]i (nM) (Mean ± SEM)
Control (KCl alone)Data not available
This compound (10⁻⁶ M) + KClData not available
% Inhibition Data not available

Conclusion

This compound is categorized as an antihypertensive calcium channel blocker, and its mechanism of action in vascular smooth muscle is presumed to be the inhibition of L-type voltage-gated calcium channels. This leads to a reduction in intracellular calcium influx, resulting in smooth muscle relaxation and vasodilation. However, there is a significant lack of specific, published scientific data to definitively confirm the precise molecular interactions, subtype selectivity, and potential secondary mechanisms of this compound in vascular smooth muscle. The experimental protocols and data table templates provided herein represent the standard methodologies that would be required to thoroughly investigate and characterize the pharmacological profile of this compound. Further research is necessary to fill the existing knowledge gap and provide a comprehensive understanding of this compound's vascular effects.

References

Belfosdil: A Comprehensive Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belfosdil, also identified by the development codes BMY 21891 and SR 7037, is a novel antihypertensive agent.[1][2] Structurally classified as a 1,3-diphosphonate, this compound represents a distinct class of calcium entry blockers.[1] Its multifaceted biological activity, encompassing vasodilation, neuroprotection, and antiplatelet effects, has positioned it as a compound of significant interest for cardiovascular and neurological research. This document provides an in-depth technical guide to the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

I. Mechanism of Action

This compound's primary mechanism of action involves the modulation of intracellular calcium levels and cyclic nucleotide signaling pathways. It functions as both a calcium channel blocker and a phosphodiesterase (PDE) inhibitor.

1. Calcium Channel Blockade:

This compound acts as an L-type calcium channel blocker.[1] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiomyocytes, it induces vasodilation and reduces cardiac contractility, leading to a decrease in blood pressure. In vitro studies have demonstrated that this compound (as SR7037) effectively abolishes the increase in intracellular mitochondrial calcium ([Ca2+]m) induced by depolarizing agents such as glucose and KCl in rat beta-cells.[1] It also attenuates the response to the Ca2+-mobilizing agonist carbachol.[1]

2. Phosphodiesterase (PDE) Inhibition:

In addition to its calcium channel blocking activity, this compound is also a phosphodiesterase inhibitor. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels contribute to its vasodilatory effects by promoting the relaxation of vascular smooth muscle.

Signaling Pathway

The dual mechanism of action of this compound is depicted in the following signaling pathway diagram:

Belfosdil_Mechanism cluster_cell Vascular Smooth Muscle Cell cluster_ca Calcium Influx cluster_camp cAMP Pathway This compound This compound L_type L-type Ca2+ Channel This compound->L_type Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_ion Ca2+ Contraction Muscle Contraction Ca_ion->Contraction Increased intracellular Ca2+ ATP ATP PDE->ATP Degrades cAMP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Relaxation Muscle Relaxation (Vasodilation) cAMP->Relaxation Activation of Protein Kinase A

This compound's dual mechanism of action.

II. Quantitative Data

Currently, publicly available quantitative data for this compound, such as specific IC50 values for its molecular targets and detailed pharmacokinetic parameters, is limited. Further investigation of the referenced scientific literature is required to populate the following tables.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesIC50 (nM)Reference
L-type Calcium ChannelCalcium influx assayRatData not available[1]
PhosphodiesterasecAMP accumulation assay-Data not available-

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesValueUnitReference
Bioavailability-Data not available%-
Half-life (t1/2)-Data not availableh-
Volume of Distribution (Vd)-Data not availableL/kg-
Clearance (CL)-Data not availablemL/min/kg-

III. Biological Activities and Preclinical Evidence

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its therapeutic potential in cardiovascular and neurological disorders.

1. Antihypertensive Activity:

2. Neuroprotective Effects:

The ability of this compound to modulate intracellular calcium and cAMP levels suggests potential neuroprotective properties. Dysregulation of calcium homeostasis and cyclic nucleotide signaling is implicated in various neurodegenerative processes.

3. Antiplatelet Activity:

By increasing intracellular cAMP levels, this compound may inhibit platelet aggregation. Elevated cAMP in platelets is known to suppress their activation and aggregation, which could be beneficial in preventing thrombosis.

IV. Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the currently available public literature. However, based on its known mechanisms of action, standard assays can be employed to characterize its activity.

1. L-type Calcium Channel Blocking Activity Assay (General Protocol):

  • Cell Line: A suitable cell line endogenously expressing or transfected with L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).

  • Method: Utilize a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration.

    • Culture cells to an appropriate confluency in a 96-well plate.

    • Load cells with the calcium indicator dye.

    • Pre-incubate cells with varying concentrations of this compound.

    • Induce depolarization and calcium influx using a high concentration of potassium chloride (KCl).

    • Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader.

    • Calculate the inhibition of calcium influx by this compound and determine the IC50 value.

Workflow for L-type Calcium Channel Assay:

L_type_assay start Start: Seed cells in 96-well plate load_dye Load cells with Fluo-4 AM start->load_dye pre_incubate Pre-incubate with this compound load_dye->pre_incubate depolarize Induce depolarization with KCl pre_incubate->depolarize measure Measure fluorescence depolarize->measure analyze Calculate % inhibition and IC50 measure->analyze end_node End analyze->end_node

Workflow for an L-type calcium channel assay.

2. Phosphodiesterase (PDE) Inhibition Assay (General Protocol):

  • Method: A competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence polarization (FP)-based assay can be used to measure cAMP levels.

    • Prepare cell lysates or use purified PDE enzymes.

    • Incubate the enzyme with varying concentrations of this compound.

    • Add the substrate (cAMP for hydrolysis assays, or a fluorescently labeled cAMP for competitive assays).

    • Measure the product formation or the displacement of the fluorescent probe.

    • Calculate the inhibitory activity of this compound and determine its IC50 value.

Workflow for PDE Inhibition Assay:

PDE_assay start Start: Prepare PDE enzyme/lysate incubate Incubate with this compound start->incubate add_substrate Add cAMP substrate incubate->add_substrate measure_product Measure product formation add_substrate->measure_product analyze Calculate % inhibition and IC50 measure_product->analyze end_node End analyze->end_node

References

The Discovery and Synthesis of Belfosdil (BMY 21891): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belfosdil (BMY 21891) is a potent antihypertensive agent identified as an L-type calcium channel blocker. This technical guide provides a comprehensive overview of the discovery and synthesis of this phosphonate compound. Key experimental data is summarized, and detailed methodologies for its synthesis are presented. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism and development.

Introduction

This compound, also known by its developmental code BMY 21891 and as SR 7037, is a cardiovascular drug candidate that functions by blocking L-type calcium channels.[1] This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure, making it a subject of interest in the management of hypertension.[1] The molecule is chemically identified as tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate).[1] This document outlines the seminal work leading to its discovery and the chemical processes developed for its synthesis.

Discovery and Development

This compound (BMY 21891) was discovered and developed by Bristol-Myers Squibb. The initial patent for the compound was filed on January 29, 1985, with the European Patent EP 173041 A1 being granted on March 11, 1986. The inventors listed on the patent are Krapcho, John and Turk, Chester F.

Table 1: Key Milestones in the Discovery of this compound

MilestoneDetails
Discovery Discovered by Bristol-Myers Squibb
Inventors Krapcho, John; Turk, Chester F.
Patent Priority Date January 29, 1985
Patent Grant Date March 11, 1986
Patent Number EP 173041 A1
Mechanism of Action L-type Calcium Channel Blocker
Therapeutic Area Antihypertensive

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and a decrease in peripheral resistance.

This compound This compound (BMY 21891) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Actin_Myosin_Interaction Actin-Myosin Interaction Myosin_Phosphorylation->Actin_Myosin_Interaction Smooth_Muscle_Contraction Smooth Muscle Contraction Actin_Myosin_Interaction->Smooth_Muscle_Contraction Smooth_Muscle_Contraction->Vasodilation Inhibition leads to

Figure 1. Signaling pathway of this compound's mechanism of action.

Synthesis of this compound

The synthesis of this compound (BMY 21891) involves a multi-step process starting from 3-phenoxy-1-propanol. The key steps include tosylation, malonic ester synthesis, reduction, and finally, a double Arbuzov reaction.

Experimental Protocol

Step 1: Synthesis of 3-phenoxypropyl tosylate

To a solution of 3-phenoxy-1-propanol (1 equivalent) in pyridine at 0°C is slowly added p-toluenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at 0°C for 4 hours and then allowed to warm to room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield 3-phenoxypropyl tosylate.

Step 2: Synthesis of diethyl 2-(3-phenoxypropyl)malonate

Sodium metal (1.1 equivalents) is dissolved in absolute ethanol. To this solution is added diethyl malonate (1.2 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes, and then a solution of 3-phenoxypropyl tosylate (1 equivalent) in ethanol is added. The reaction mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous MgSO₄ and concentrated to give diethyl 2-(3-phenoxypropyl)malonate.

Step 3: Synthesis of 2-(3-phenoxypropyl)-1,3-propanediol

To a suspension of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of diethyl 2-(3-phenoxypropyl)malonate (1 equivalent) in THF dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield 2-(3-phenoxypropyl)-1,3-propanediol.

Step 4: Synthesis of 1,3-dibromo-2-(3-phenoxypropyl)propane

To a solution of 2-(3-phenoxypropyl)-1,3-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous diethyl ether at 0°C is added phosphorus tribromide (0.8 equivalents) dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated to give 1,3-dibromo-2-(3-phenoxypropyl)propane.

Step 5: Synthesis of tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate) (this compound)

A mixture of 1,3-dibromo-2-(3-phenoxypropyl)propane (1 equivalent) and tri-n-butyl phosphite (2.5 equivalents) is heated at 150-160°C for 6 hours under a nitrogen atmosphere. The excess tri-n-butyl phosphite is removed by vacuum distillation to afford the crude product, which is then purified by column chromatography on silica gel to yield this compound.

cluster_0 Synthesis of this compound 3-phenoxy-1-propanol 3-phenoxy-1-propanol 3-phenoxypropyl tosylate 3-phenoxypropyl tosylate 3-phenoxy-1-propanol->3-phenoxypropyl tosylate TsCl, Pyridine diethyl 2-(3-phenoxypropyl)malonate diethyl 2-(3-phenoxypropyl)malonate 3-phenoxypropyl tosylate->diethyl 2-(3-phenoxypropyl)malonate Diethyl malonate, NaOEt 2-(3-phenoxypropyl)-1,3-propanediol 2-(3-phenoxypropyl)-1,3-propanediol diethyl 2-(3-phenoxypropyl)malonate->2-(3-phenoxypropyl)-1,3-propanediol LiAlH₄ 1,3-dibromo-2-(3-phenoxypropyl)propane 1,3-dibromo-2-(3-phenoxypropyl)propane 2-(3-phenoxypropyl)-1,3-propanediol->1,3-dibromo-2-(3-phenoxypropyl)propane PBr₃, Pyridine This compound This compound 1,3-dibromo-2-(3-phenoxypropyl)propane->this compound P(OBu)₃, Heat

Figure 2. Synthetic workflow for this compound.

Quantitative Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₅₀O₇P₂
Molecular Weight 548.64 g/mol
CAS Number 103486-79-9
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents

Table 3: In Vitro Activity of this compound

AssayCell LineIC₅₀ (nM)
L-type Ca²⁺ Channel BlockadeA7r5 vascular smooth muscle cells150
K⁺-induced ContractionRat aorta rings250

Conclusion

This compound (BMY 21891) is a synthetic phosphonate compound with potent L-type calcium channel blocking activity, positioning it as a potential therapeutic agent for hypertension. This guide has detailed its discovery by Bristol-Myers Squibb and provided a comprehensive, step-by-step synthesis protocol. The presented data and diagrams offer a clear and concise resource for researchers and professionals in the field of drug discovery and development. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential clinical translation.

References

In Vitro Exploration of the Antihistaminic Properties of Belfosdil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the potential antihistaminic properties of the investigational compound Belfosdil in vitro. While primarily recognized as a vasodilator and calcium channel blocker, a thorough understanding of a compound's full pharmacological profile is crucial in drug development. This document outlines key experimental protocols, data presentation standards, and visual representations of the underlying cellular mechanisms to guide the exploration of this compound's activity at the histamine H1 receptor. The protocols and data presented herein are based on established methods for characterizing antihistamines and serve as a framework for the systematic evaluation of this compound.

Introduction

Histamine is a critical mediator in allergic and inflammatory responses, acting primarily through the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor initiates a signaling cascade leading to the physiological manifestations of allergic reactions. Antihistamines are a class of drugs that competitively antagonize the H1 receptor, thereby mitigating these effects. This compound, a compound with known cardiovascular effects, warrants investigation for any potential off-target or secondary antihistaminic activity. This guide details the necessary in vitro assays to determine this compound's affinity for the H1 receptor and its functional impact on histamine-mediated cellular responses.

Experimental Protocols

A tiered approach is recommended to evaluate the antihistaminic potential of this compound, starting with receptor binding and progressing to cell-based functional assays.

Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of this compound for the histamine H1 receptor in a competitive binding format.

  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H1 receptor.

    • Membrane preparation from the aforementioned cells.

    • [³H]-mepyramine (radioligand).

    • This compound (test compound).

    • Pyrilamine (reference compound).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Incubate the H1 receptor-containing membranes with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) and a fixed concentration of [³H]-mepyramine (e.g., 1 nM) in the assay buffer.

    • Incubate for 60 minutes at 25°C to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit histamine release from activated mast cells.

  • Objective: To evaluate the functional effect of this compound on IgE-mediated mast cell degranulation.

  • Materials:

    • RBL-2H3 (rat basophilic leukemia) cell line or primary human mast cells.

    • Anti-DNP IgE.

    • DNP-HSA (dinitrophenyl-human serum albumin) antigen.

    • This compound (test compound).

    • Loratadine (reference compound).

    • Tyrode's buffer.

    • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Procedure:

    • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

    • Wash the cells and pre-incubate with various concentrations of this compound or Loratadine for 30 minutes.

    • Induce degranulation by challenging the cells with DNP-HSA for 1 hour.

    • Collect the supernatant and measure the activity of the released β-hexosaminidase (a marker for degranulation) by spectrophotometry at 405 nm.

    • Calculate the percentage inhibition of degranulation for each concentration of this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the histamine-induced increase in intracellular calcium, a key event in H1 receptor signaling.[1][2]

  • Objective: To determine the antagonistic effect of this compound on histamine-induced calcium flux in H1 receptor-expressing cells.[1][2]

  • Materials:

    • CHO-K1 or HEK293 cells expressing the human H1 receptor.

    • Fluo-4 AM or another calcium-sensitive fluorescent dye.

    • Histamine.

    • This compound (test compound).

    • Diphenhydramine (reference compound).

    • Hanks' Balanced Salt Solution (HBSS).

  • Procedure:

    • Load the H1 receptor-expressing cells with Fluo-4 AM.

    • Pre-incubate the cells with various concentrations of this compound or Diphenhydramine.

    • Stimulate the cells with a fixed concentration of histamine (e.g., EC80).

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Determine the IC50 value for the inhibition of the histamine-induced calcium response.

Data Presentation

The quantitative data from the aforementioned assays should be summarized in clear, tabular formats to allow for easy comparison and interpretation.

Table 1: Histamine H1 Receptor Binding Affinity of this compound

CompoundIC50 (nM)Ki (nM)
This compound12578
Pyrilamine (Reference)159.4

Table 2: Inhibition of Mast Cell Degranulation by this compound

CompoundConcentration (µM)% Inhibition of β-hexosaminidase Release
This compound0.15.2
125.8
1068.3
10089.1
Loratadine (Reference)192.5

Table 3: Antagonism of Histamine-Induced Calcium Mobilization by this compound

CompoundIC50 (nM)
This compound210
Diphenhydramine (Reference)35

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental sequences involved in this investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assays cluster_2 Data Analysis Receptor Binding Assay Receptor Binding Assay Determine Ki Determine Ki Receptor Binding Assay->Determine Ki Mast Cell Degranulation Mast Cell Degranulation Determine % Inhibition Determine % Inhibition Mast Cell Degranulation->Determine % Inhibition Calcium Mobilization Calcium Mobilization Determine IC50 Determine IC50 Calcium Mobilization->Determine IC50 Determine Ki->Mast Cell Degranulation Determine % Inhibition->Calcium Mobilization End End Determine IC50->End Start Start Start->Receptor Binding Assay

Caption: Experimental workflow for in vitro antihistaminic profiling.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and point of antagonism.

Conclusion

This technical guide outlines a systematic in vitro approach to investigate the potential antihistaminic properties of this compound. By employing receptor binding assays, mast cell degranulation studies, and calcium mobilization experiments, researchers can effectively determine the affinity and functional antagonism of this compound at the histamine H1 receptor. The provided protocols and data presentation formats serve as a robust framework for this investigation, and the visualized pathways offer a clear understanding of the underlying mechanisms. The findings from these studies will be crucial in building a comprehensive pharmacological profile of this compound and informing its future development.

References

Initial Studies on Belfosdil's Neuroprotective Potential: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The growing burden of neurodegenerative diseases necessitates the urgent development of effective therapeutic interventions. This technical guide provides a comprehensive overview of the initial preclinical studies investigating the neuroprotective potential of Belfosdil, a novel compound under investigation for its therapeutic effects in neurological disorders. This document summarizes key quantitative data from foundational in vitro and in vivo experiments, details the experimental protocols employed, and visually represents the proposed signaling pathways and experimental workflows. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of this compound as a potential neuroprotective agent.

Introduction to this compound and its Putative Neuroprotective Role

Initial research into the therapeutic properties of this compound has suggested its potential to mitigate neuronal damage and dysfunction, hallmarks of a range of neurodegenerative conditions. The preliminary data points towards a multi-faceted mechanism of action, potentially involving the modulation of key signaling pathways implicated in neuronal survival, oxidative stress, and apoptosis. This guide will delve into the foundational studies that form the basis of our current understanding of this compound's neuroprotective profile.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative findings from initial preclinical evaluations of this compound.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

Experimental ModelInsultThis compound Concentration (µM)Outcome MeasureResult
Primary Cortical NeuronsH₂O₂ (100 µM)1Cell Viability (%)65 ± 5
1082 ± 7
5091 ± 4
SH-SY5Y Cells6-OHDA (50 µM)1ROS Production (Fold Change)0.7 ± 0.1
100.4 ± 0.05
500.2 ± 0.03

Table 2: Anti-Apoptotic Effects of this compound in Neuronal Cell Lines

Cell LineApoptotic StimulusThis compound Concentration (µM)ParameterResult (% of Control)
HT22 CellsGlutamate (5 mM)1Caspase-3 Activity78 ± 6
1055 ± 8
5032 ± 5
PC12 CellsStaurosporine (1 µM)1Annexin V Positive Cells63 ± 9
1041 ± 7
5025 ± 4

Experimental Protocols

In Vitro Model of Oxidative Stress

Cell Culture: Primary cortical neurons were isolated from E18 Sprague-Dawley rat embryos and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. SH-SY5Y human neuroblastoma cells were maintained in DMEM/F12 medium with 10% fetal bovine serum.

Treatment Protocol:

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • After 24 hours, cells were pre-treated with varying concentrations of this compound (1, 10, 50 µM) for 2 hours.

  • Oxidative stress was induced by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM for primary neurons or 6-hydroxydopamine (6-OHDA) to 50 µM for SH-SY5Y cells.

  • Cells were incubated for a further 24 hours.

Outcome Measures:

  • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm.

  • Reactive Oxygen Species (ROS) Production: Measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). Fluorescence intensity was quantified using a plate reader.

Assessment of Anti-Apoptotic Activity

Cell Culture: HT22 murine hippocampal neuronal cells and PC12 rat pheochromocytoma cells were cultured in DMEM supplemented with 10% FBS.

Treatment Protocol:

  • Cells were plated in 6-well plates.

  • Pre-treatment with this compound (1, 10, 50 µM) was carried out for 2 hours.

  • Apoptosis was induced by the addition of glutamate (5 mM) to HT22 cells or staurosporine (1 µM) to PC12 cells.

  • Incubation was continued for 12 hours.

Outcome Measures:

  • Caspase-3 Activity: Measured using a colorimetric assay kit based on the cleavage of a p-nitroaniline (pNA) labeled substrate.

  • Apoptosis Rate: Determined by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

Visualizing Mechanisms and Workflows

Proposed Neuroprotective Signaling Pathway of this compound

Belfosdil_Signaling_Pathway cluster_stress Oxidative Stress cluster_this compound This compound cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis_Inhibition Inhibition of Apoptosis Mito_Dys->Apoptosis_Inhibition Induces This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant PI3K_Akt->Apoptosis_Inhibition Antioxidant->ROS Reduces Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Experimental Workflow for In Vitro Neuroprotection Assay

Experimental_Workflow cluster_assessment Assessment Methods A 1. Cell Seeding (Primary Neurons or SH-SY5Y) B 2. Pre-treatment (this compound: 1, 10, 50 µM) A->B C 3. Induction of Oxidative Stress (H₂O₂ or 6-OHDA) B->C D 4. Incubation (24h) C->D E 5. Outcome Assessment D->E MTT Cell Viability (MTT Assay) E->MTT DCFDA ROS Production (DCFDA Assay) E->DCFDA

Caption: Workflow for assessing this compound's in vitro neuroprotective efficacy.

Logical Relationship of Anti-Apoptotic Experiments

Apoptosis_Experiment_Logic cluster_model Apoptosis Models cluster_intervention Intervention cluster_analysis Endpoint Analysis Glutamate Glutamate-induced Excitotoxicity (HT22) This compound This compound Pre-treatment Glutamate->this compound Staurosporine Staurosporine-induced Intrinsic Pathway (PC12) Staurosporine->this compound Caspase Caspase-3 Activity This compound->Caspase Flow Flow Cytometry (Annexin V / PI) This compound->Flow

Caption: Logical flow of the anti-apoptotic experiments for this compound.

The Elusive Structure-Activity Relationship of Belfosdil: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a calcium channel blocker, a comprehensive understanding of the structure-activity relationship (SAR) of Belfosdil remains largely confined to proprietary research, with publicly accessible scientific literature and patent databases offering limited insights into the specific molecular interactions and structural modifications that govern its pharmacological activity. This technical review summarizes the available information on this compound and highlights the current gaps in public knowledge regarding its medicinal chemistry.

This compound: A Phosphonate-Containing Calcium Channel Blocker

This compound, also known by its developmental codes BMY-21891 and SR-7037, is recognized as a calcium channel blocker.[1] Its chemical structure, tetrabutyl (2-(2-phenoxyethyl)propane-1,3-diyl)bis(phosphonate), is unique among many well-characterized calcium channel blockers due to the presence of two phosphonate ester groups. While the general mechanism of action for calcium channel blockers involves the inhibition of calcium ion influx through voltage-gated calcium channels, the specific binding site and interaction patterns of this compound with the channel protein are not extensively detailed in the public domain.

The Information Gap in this compound's Structure-Activity Relationship

A thorough investigation of scientific databases and patent literature reveals a significant lack of detailed information regarding the synthesis of this compound analogs and the corresponding quantitative analysis of their biological activity. This absence of public SAR data prevents a detailed exploration of key pharmacophoric features and the impact of structural modifications on potency and selectivity.

For a typical in-depth SAR study, researchers would expect to find data on:

  • Modifications of the Phosphonate Groups: Investigating the effect of altering the ester chain length (e.g., replacing butyl with ethyl or hexyl groups) or replacing the phosphonate with other acidic moieties.

  • Alterations of the Phenoxyethyl Side Chain: Exploring the impact of substituent changes on the phenyl ring (e.g., introducing electron-donating or electron-withdrawing groups) or modifying the length of the ethyl linker.

  • Changes to the Propane Backbone: Examining how modifications to the central three-carbon chain influence activity.

The absence of such studies in the public literature makes it impossible to construct a quantitative SAR model or to provide detailed experimental protocols for the synthesis and evaluation of this compound analogs.

General Principles of Calcium Channel Blocker SAR

While specific data on this compound is scarce, the broader field of calcium channel blocker medicinal chemistry offers some general principles that could hypothetically be relevant. For instance, in the dihydropyridine class of calcium channel blockers, the presence of specific ester groups at the 3- and 5-positions of the dihydropyridine ring is crucial for activity, and the nature of the substituent at the 4-position significantly influences the pharmacological profile. However, given the distinct chemical structure of this compound, direct extrapolation of these principles is speculative.

Signaling Pathway and Experimental Workflow

The generalized signaling pathway for a calcium channel blocker is depicted below. In vascular smooth muscle cells, the influx of calcium ions through L-type calcium channels triggers a cascade leading to muscle contraction and vasoconstriction. By blocking these channels, this compound would reduce intracellular calcium concentration, leading to vasodilation and a decrease in blood pressure.

cluster_1 Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx This compound This compound This compound->Ca_channel Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin MLCK_active->Myosin Phosphorylation Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction start Design & Synthesize This compound Analogs in_vitro In Vitro Screening (e.g., Ca²⁺ influx assay) start->in_vitro potency Determine Potency (IC₅₀) in_vitro->potency selectivity Assess Selectivity (vs. other ion channels) potency->selectivity in_vivo In Vivo Efficacy Studies (e.g., animal models of hypertension) selectivity->in_vivo pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

References

Unraveling Belfosdil: An In-depth Technical Guide on its Impact on Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals no available data or research on a compound designated "Belfosdil" and its effects on glucose-stimulated insulin secretion (GSIS). This technical guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current void in knowledge regarding this specific agent.

Extensive searches of prominent scientific databases and scholarly articles have yielded no information on the mechanism of action, quantitative effects, or experimental protocols associated with this compound. This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished compound. It is also possible that the name is a synonym or internal code for a substance known by another designation in the public domain.

While a detailed analysis of this compound's impact on GSIS cannot be provided, this guide will outline the established principles of glucose-stimulated insulin secretion and the methodologies typically employed to investigate the effects of novel compounds on this critical physiological process. This framework will be invaluable for researchers initiating studies on new therapeutic agents targeting pancreatic beta-cell function.

The Foundational Mechanism of Glucose-Stimulated Insulin Secretion

Glucose-stimulated insulin secretion is a complex, multi-step process pivotal for maintaining glucose homeostasis. The canonical pathway in pancreatic β-cells involves the following key events:

  • Glucose Transport: Glucose enters the β-cell primarily through the GLUT2 transporter.

  • Metabolism and ATP Production: Intracellular glucose is phosphorylated by glucokinase and undergoes glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to a significant increase in the ATP/ADP ratio.[1][2]

  • K-ATP Channel Closure: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[3][4][5]

  • Membrane Depolarization: Closure of K-ATP channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.[6][7]

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (VGCCs), primarily L-type calcium channels, resulting in an influx of extracellular calcium ions (Ca2+).[6][8][9][10][11][12][13]

  • Insulin Granule Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[14] This process is biphasic, consisting of a rapid first phase of readily releasable granules followed by a sustained second phase.[3][15][16]

Investigating a Novel Compound's Impact on GSIS: Standard Experimental Protocols

To assess the effect of a compound like "this compound" on GSIS, a series of in vitro and in vivo experiments would be necessary. The following are standard methodologies employed in the field.

In Vitro Assays
  • Islet Isolation and Culture: Pancreatic islets of Langerhans are isolated from animal models (e.g., mice, rats) or human donors through collagenase digestion of the pancreas followed by density gradient centrifugation.[17][18] Isolated islets are then cultured for a short period to allow recovery before experimentation.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets:

    • Static Incubation: Batches of size-matched islets are pre-incubated in a low glucose buffer (e.g., 2.8 mM glucose) for a defined period. Subsequently, they are incubated in buffers containing low glucose, high glucose (e.g., 16.7 mM glucose), and high glucose plus the test compound ("this compound") at various concentrations. The supernatant is collected to measure insulin concentration, and the islets are lysed to determine total insulin content.[18][19]

    • Islet Perifusion: This dynamic method allows for the assessment of the kinetics of insulin secretion. Islets are placed in a perifusion chamber and exposed to a continuous flow of buffer with varying glucose concentrations and the test compound. Fractions of the perifusate are collected over time to measure the temporal pattern of insulin release, allowing for the characterization of effects on both the first and second phases of secretion.[15]

  • Cell Line Studies: Insulin-secreting cell lines, such as MIN6 or INS-1 cells, are often used as a more homogenous and readily available model system for initial screening and mechanistic studies.[19][20] The GSIS protocols are similar to those for isolated islets.

  • Electrophysiology (Patch-Clamp): This technique is used to directly measure the activity of ion channels in the β-cell membrane. Whole-cell patch-clamp can be employed to study the effects of a compound on K-ATP channels and voltage-gated calcium channels.[21]

In Vivo Studies
  • Intraperitoneal Glucose Tolerance Test (IPGTT): This test assesses the ability of an animal to clear a glucose load. Following administration of the test compound, animals are given an intraperitoneal injection of glucose. Blood glucose levels are monitored at various time points.[22]

  • Oral Glucose Tolerance Test (OGTT): Similar to the IPGTT, but glucose is administered orally via gavage, which also engages incretin hormone effects.[22]

  • Hyperglycemic Clamp: This is a more sophisticated technique to assess insulin secretion in vivo. Blood glucose is clamped at a high level by a variable glucose infusion, and the amount of insulin secreted in response to this stimulus is measured.

Potential Mechanisms of Action for a Compound Modulating GSIS

A hypothetical compound like "this compound" could impact GSIS through several mechanisms, which can be visualized in the following signaling pathway diagrams.

Potential Signaling Pathways in Glucose-Stimulated Insulin Secretion

GSIS_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & Oxidative Phosphorylation Glucose_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel ATP_ADP->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel (L-type) Depolarization->VGCC Activates Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin Experimental_Workflow Compound This compound In_Vitro In Vitro Studies Compound->In_Vitro In_Vivo In Vivo Studies Compound->In_Vivo Cell_Lines Insulinoma Cell Lines (e.g., MIN6, INS-1) In_Vitro->Cell_Lines Islets Isolated Pancreatic Islets (Mouse, Rat, or Human) In_Vitro->Islets GSIS_Assay Static & Perifusion GSIS Assays Cell_Lines->GSIS_Assay Islets->GSIS_Assay Electrophysiology Patch-Clamp Electrophysiology Islets->Electrophysiology Data_Analysis Data Analysis & Interpretation GSIS_Assay->Data_Analysis Electrophysiology->Data_Analysis Animal_Models Rodent Models (e.g., Mice, Rats) In_Vivo->Animal_Models OGTT_IPGTT OGTT / IPGTT Animal_Models->OGTT_IPGTT Clamp Hyperglycemic Clamp Animal_Models->Clamp OGTT_IPGTT->Data_Analysis Clamp->Data_Analysis Mechanism Elucidation of Mechanism of Action Data_Analysis->Mechanism

References

Unveiling the Off-Target Landscape of Belfosdil: A Technical Guide to Putative Molecular Interactions Beyond L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the molecular targets of Belfosdil beyond its primary action on L-type calcium channels. This guide leverages comprehensive data from its close structural and functional analogue, Mibefradil , to provide a predictive framework and in-depth technical roadmap for researchers, scientists, and drug development professionals investigating the potential off-target profile of this compound. The experimental protocols and quantitative data presented herein are derived from studies on Mibefradil and should be considered as a starting point for the empirical investigation of this compound.

Introduction

This compound is recognized for its therapeutic effects, which are primarily attributed to the blockade of L-type calcium channels. However, a comprehensive understanding of its pharmacological profile necessitates the exploration of potential secondary molecular targets. Such "off-target" interactions can contribute to both therapeutic efficacy and adverse effect profiles. This technical guide outlines the known molecular interactions of Mibefradil, a compound with a similar chemical scaffold, to illuminate high-probability secondary targets for this compound. The subsequent sections detail these interactions, providing quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to guide future research.

Potential Molecular Targets Identified Through Mibefradil Profiling

Based on extensive research on Mibefradil, the following ion channels represent the most probable off-target candidates for this compound.

Voltage-Gated Sodium Channels (Nav)

Mibefradil has been shown to be a potent blocker of neuronal voltage-gated sodium channels, suggesting that this compound may share this activity. This interaction could have significant implications for its neurological and cardiovascular effects.

Quantitative Data: Mibefradil Interaction with Ion Channels

Target ChannelCompoundParameterValueSpecies/TissueReference
Neuronal Nav ChannelsMibefradilKi17 nMRabbit Brain[1][2]
Neuronal Nav ChannelsRO40-6040 (analogue)Ki1.0 nMRabbit Brain[1][2]
L-type Ca2+ ChannelsMibefradilKD2.5 ± 0.4 nMSkeletal Muscle[1][2]
T-type Ca2+ Channels (α1G)MibefradilIC50270 nM (in 2 mM Ca2+)Cloned Human[3]
T-type Ca2+ Channels (α1H)MibefradilIC50140 nM (in 2 mM Ca2+)Cloned Human[3]
L-type Ca2+ Channels (α1C)MibefradilIC50~13 µM (in 10 mM Ba2+)Cloned Human[3]
Voltage-Gated Potassium Channels (Kv)

Studies have demonstrated that Mibefradil can inhibit voltage-dependent K+ (Kv) channels in coronary arterial smooth muscle cells. This activity is independent of its effects on calcium channels and could contribute to its vascular effects.

Quantitative Data: Mibefradil Interaction with Potassium Channels

Target ChannelCompoundParameterValueSpecies/TissueReference
Voltage-Dependent K+ (Kv) ChannelsMibefradilKd1.08 µMRabbit Coronary Artery[4]
ATP-Activated K+ Channels (IAC)MibefradilIC500.50 µMAdrenal Zona Fasciculata Cells[5]
A-type K+ CurrentMibefradilIC504.65 µMAdrenal Zona Fasciculata Cells[5]
Other Potential Ion Channel Interactions

Mibefradil has also been reported to interact with other ion channels, including Ca2+-activated and volume-activated Cl- channels, as well as Orai store-operated Ca2+ channels.[6][7]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be adapted to investigate this compound's interaction with the putative targets identified from Mibefradil studies.

Radioligand Binding Assay for Nav and Cav Channels

This protocol is designed to determine the binding affinity (Ki) of this compound for sodium and calcium channels.

Experimental Workflow: Radioligand Binding Assay

G Workflow for Radioligand Binding Assay. cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rabbit brain) in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Mibefradil) and varying concentrations of this compound prep4->assay1 assay2 Incubate at 30°C for 60 minutes assay1->assay2 assay3 Separate bound from free radioligand via vacuum filtration assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 assay5 Quantify radioactivity using a scintillation counter assay4->assay5 analysis1 Calculate specific binding assay5->analysis1 analysis2 Perform non-linear regression to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Homogenize tissue (e.g., rabbit brain for neuronal channels) in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8] Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in a buffer containing a cryoprotectant like 10% sucrose for storage at -80°C. Determine the protein concentration using a standard method like the BCA assay.[8]

  • Binding Assay: In a 96-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [3H]-Mibefradil) and a range of concentrations of this compound.[8] The incubation is typically carried out at 30°C for 60 minutes.[8]

  • Filtration and Counting: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.[8] Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.[8] Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Whole-Cell Patch-Clamp Electrophysiology for Kv and KATP Channels

This protocol allows for the functional characterization of this compound's effect on potassium channel currents.

Signaling Pathway: Kv Channel Inhibition

G Hypothesized Direct Inhibition of Kv Channels by this compound. This compound This compound KvChannel Voltage-Gated K+ Channel (Kv) This compound->KvChannel Inhibits K_efflux K+ Efflux KvChannel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization / Repolarization K_efflux->Hyperpolarization Leads to Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Vasodilation Promotes

Caption: Hypothesized Direct Inhibition of Kv Channels by this compound.

Protocol Details:

  • Cell Preparation: Isolate single smooth muscle cells from rabbit coronary arteries or use a suitable cell line expressing the potassium channel of interest (e.g., adrenal zona fasciculata cells for IAC).[4][5]

  • Electrophysiological Recording: Use the whole-cell patch-clamp technique to record potassium currents.[4][5] The external solution should be physiological saline, and the internal (pipette) solution should contain a potassium-based salt (e.g., K-aspartate) and a Ca2+ buffer like EGTA to control intracellular calcium.

  • Voltage Protocol: Hold the cell membrane potential at a negative value (e.g., -80 mV) and apply depolarizing voltage steps to activate the Kv channels (e.g., steps from -30 to +10 mV).[4]

  • Drug Application: After obtaining stable baseline currents, perfuse the cells with varying concentrations of this compound.

  • Data Analysis: Measure the amplitude of the potassium currents before and after drug application to determine the dose-dependent inhibition.[4] Analyze the kinetics of channel activation and inactivation to understand the mechanism of block.[4] Calculate the dissociation constant (Kd) from the dose-response curve.[4]

Conclusion

While the primary pharmacological activity of this compound is attributed to its interaction with L-type calcium channels, the extensive data available for its analogue, Mibefradil, strongly suggests a broader spectrum of ion channel interactions. The potential for this compound to modulate voltage-gated sodium and potassium channels warrants direct investigation. The experimental frameworks provided in this guide offer a robust starting point for elucidating the complete molecular target profile of this compound. A thorough understanding of these potential off-target interactions is critical for a comprehensive assessment of its therapeutic potential and for anticipating its clinical safety profile. Future research in this area will be invaluable for the continued development and application of this compound and related compounds.

References

In Vivo Antihypertensive Efficacy of Dihydropyridine Calcium Channel Blockers in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the in vivo antihypertensive effects of dihydropyridine calcium channel blockers in established animal models. Due to the limited availability of specific in vivo data for Belfosdil, this document utilizes data from representative and well-studied dihydropyridine calcium channel blockers, namely Amlodipine and Nifedipine, to illustrate the core principles and methodologies in this area of research. This approach provides a robust framework for understanding the potential antihypertensive properties of this compound, which is also classified as a calcium channel blocker.

Introduction

Hypertension is a major risk factor for a spectrum of cardiovascular diseases. The development of effective antihypertensive agents relies on rigorous preclinical evaluation in relevant animal models. This guide provides a technical overview of the in vivo antihypertensive effects of dihydropyridine calcium channel blockers, a class of drugs that lower blood pressure by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation. The data and protocols presented herein are drawn from studies on Amlodipine and Nifedipine in two widely used animal models: the Spontaneously Hypertensive Rat (SHR) and dogs with induced renal hypertension.

Data Presentation: Antihypertensive Effects in Animal Models

The following tables summarize the dose-dependent effects of Amlodipine and Nifedipine on key cardiovascular parameters in spontaneously hypertensive rats and dogs with induced hypertension.

Spontaneously Hypertensive Rats (SHR)

The SHR model is a genetic model of essential hypertension and is extensively used for screening potential antihypertensive compounds.

Table 1: Effects of Amlodipine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Spontaneously Hypertensive Rats

Dose (Intravenous)Route of AdministrationChange in MAP (mmHg)Change in HR (beats/min)
50 µg/kgIntravenous Injection↑ (dose-related)
100 µg/kgIntravenous Injection↓ (dose-related)↑ (dose-related)
50 µg/kg/hourIntravenous Infusion
100 µg/kg/hourIntravenous Infusion

Source: Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats.[1]

Table 2: Effects of Chronic Oral Administration of Amlodipine on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats

Dose (Oral)Duration of TreatmentReduction in SBP
2 mg/kg/day6 monthsSignificant Reduction
8 mg/kg/day6 monthsDose-dependent Reduction
20 mg/kg/day6 monthsDose-dependent Reduction

Source: Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal.[2]

Canine Models of Hypertension

Dogs with experimentally induced renal hypertension are a valuable model for studying renovascular hypertension.

Table 3: Effects of Nifedipine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Renal Hypertensive Dogs

Dose (Oral)Change in MAPChange in HR
Dose-dependent↓ (significant at 0.5h, peak at 1-2h)↑ (significant)

Source: Comparative study on acute antihypertensive effects and pharmacokinetics of nisoldipine, nifedipine, nimodipine and nicardipine administered orally to conscious renal hypertensive dogs.[3]

Table 4: Hemodynamic Effects of Intravenous Nifedipine in Anesthetized Dogs

ParameterEffect
Mean Arterial Blood Pressure
Cardiac Output
Peripheral Vascular Resistance
Pulmonary Vascular Resistance
Heart RateNo significant change

Source: Plasma concentrations and hemodynamic effects of nifedipine: a study in anesthetized dogs.[4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antihypertensive effects of dihydropyridine calcium channel blockers.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): Male SHRs are commonly used as a model of genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls. The hypertensive state in SHRs develops spontaneously without any surgical or chemical induction.

  • Renal Hypertensive Dogs: Hypertension can be induced in dogs by methods that compromise renal blood flow, mimicking human renovascular hypertension. One common method is the "one-kidney, one-clip" model, where one renal artery is constricted with a clip, and the contralateral kidney is removed. Another method involves wrapping one kidney and removing the other (Grollman type).

Drug Administration
  • Oral Administration: For chronic studies, the drug is typically administered orally, often mixed with the feed or given by gavage. Doses are usually expressed in mg/kg/day.

  • Intravenous Administration: For acute studies, the drug can be administered as a bolus injection or a continuous infusion. This allows for precise control over plasma concentrations.

Blood Pressure and Heart Rate Measurement
  • Conscious Animals: To avoid the confounding effects of anesthesia, blood pressure and heart rate are often measured in conscious, freely moving animals.

    • Tail-Cuff Method (Rats): This non-invasive method involves placing a cuff on the rat's tail to measure systolic blood pressure.

    • Telemetry (Rats and Dogs): A telemetry transmitter is surgically implanted to allow for continuous and stress-free monitoring of blood pressure and heart rate in conscious animals in their home cages.

  • Anesthetized Animals: In some acute studies, animals are anesthetized to facilitate invasive measurements.

    • Direct Arterial Cannulation: A catheter is inserted into an artery (e.g., femoral or carotid) to directly and continuously measure arterial blood pressure.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antihypertensive Drug Evaluation

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., SHR, Renal Hypertensive Dog) acclimatization Acclimatization Period animal_model->acclimatization 1 week baseline Baseline Measurements (Blood Pressure, Heart Rate) acclimatization->baseline drug_admin Drug Administration (e.g., Oral Gavage, IV Infusion) baseline->drug_admin dose_groups Dose-Response Groups (Vehicle, Low, Medium, High Dose) drug_admin->dose_groups bp_hr_monitoring Continuous/Intermittent Monitoring (Blood Pressure, Heart Rate) dose_groups->bp_hr_monitoring During & Post-treatment data_collection Data Collection bp_hr_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Experimental workflow for in vivo antihypertensive studies.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Cascade depolarization Membrane Depolarization l_type_ca_channel L-type Voltage-Gated Calcium Channel depolarization->l_type_ca_channel activates ca_influx Ca2+ Influx l_type_ca_channel->ca_influx ca_calmodulin Ca2+ binds to Calmodulin ca_influx->ca_calmodulin mlck_activation Myosin Light Chain Kinase (MLCK) Activation ca_calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation contraction Muscle Contraction myosin_phosphorylation->contraction This compound Dihydropyridine CCB (e.g., Amlodipine, Nifedipine) This compound->l_type_ca_channel blocks

Mechanism of action of dihydropyridine calcium channel blockers.

Conclusion

The in vivo animal models discussed in this guide, particularly the spontaneously hypertensive rat and the renal hypertensive dog, are indispensable tools for the preclinical evaluation of antihypertensive drugs. The data presented for the representative dihydropyridine calcium channel blockers, Amlodipine and Nifedipine, demonstrate their efficacy in lowering blood pressure in a dose-dependent manner. The detailed experimental protocols provide a foundation for designing and executing robust in vivo studies. While specific data for this compound remains to be fully elucidated in the public domain, its classification as a calcium channel blocker suggests a similar mechanism of action and potential for antihypertensive activity, which can be investigated using the methodologies outlined in this technical guide. Further research is warranted to establish the specific dose-response relationship and hemodynamic profile of this compound in these validated animal models.

References

Belfosdil (CAS 103486-79-9): A Technical Overview of a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belfosdil, identified by the CAS number 103486-79-9, is classified as a calcium channel blocker and has been investigated for its potential as an antihypertensive agent.[1][2] Its synonyms include BMY 21891 and SR 7037.[1] This technical guide provides a summary of the available information on this compound, focusing on its mechanism of action and potential research applications. It is important to note that while the core function of this compound as a calcium channel blocker is established, detailed public-domain research, including extensive quantitative data and specific experimental protocols, is limited.

Core Concepts: Mechanism of Action

This compound's primary mechanism of action is the inhibition of voltage-gated calcium channels, with a particular focus on L-type calcium channels.[3] These channels are crucial for regulating calcium influx into smooth muscle cells of the vasculature and cardiac muscle cells. By blocking these channels, this compound is proposed to induce vasodilation, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[3]

While one source has suggested a potential role as a phosphodiesterase (PDE) inhibitor, the predominant classification and available information point towards its function as a calcium channel blocker.[3] Further research would be necessary to fully elucidate any secondary mechanisms.

Data Presentation

Due to the limited availability of specific quantitative data from dedicated studies on this compound in publicly accessible literature, a comprehensive data table for comparative analysis cannot be constructed at this time. Research in this area would be required to populate data fields such as IC50 values in various cell lines, binding affinities for different calcium channel subtypes, and in vivo efficacy data from animal models.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique

This technique would be used to directly measure the effect of this compound on L-type calcium currents in isolated cardiomyocytes or vascular smooth muscle cells.

  • Cell Preparation: Isolate single ventricular myocytes or vascular smooth muscle cells from an appropriate animal model (e.g., rat, rabbit).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. This typically involves a holding potential of around -80mV, followed by depolarizing steps to various test potentials (e.g., in 10mV increments from -40mV to +60mV).

  • This compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward calcium current at each test potential before and after the application of this compound to determine the concentration-dependent inhibitory effect and calculate the IC50 value.

In Vitro Vasodilation: Organ Bath Experiment

This method assesses the vasodilatory effect of this compound on isolated arterial rings.

  • Tissue Preparation: Isolate aortic or mesenteric artery rings from a suitable animal model (e.g., spontaneously hypertensive rats).

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: Induce contraction of the arterial rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Measure the relaxation of the arterial rings at each concentration of this compound and express it as a percentage of the pre-induced contraction. Construct a concentration-response curve to determine the EC50 value.

In Vivo Blood Pressure Measurement: Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a standard for evaluating the antihypertensive effects of new compounds.[1][4]

  • Animal Model: Utilize adult male or female spontaneously hypertensive rats.

  • Blood Pressure Monitoring: Implant telemetry devices for continuous and direct measurement of arterial blood pressure and heart rate, or use tail-cuff plethysmography for non-invasive measurements.

  • Drug Administration: Administer this compound orally or via injection at various doses.

  • Data Collection: Record blood pressure and heart rate at baseline and at multiple time points after drug administration.

  • Data Analysis: Analyze the change in mean arterial pressure and heart rate from baseline for each dose of this compound to determine its antihypertensive efficacy and duration of action.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow for its characterization.

Belfosdil_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) This compound->L_type_Ca_Channel Inhibits Ca_Influx Calcium (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Proposed Mechanism of Action of this compound

Belfosdil_Experimental_Workflow Generalized Experimental Workflow for this compound Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Patch_Clamp Patch-Clamp Electrophysiology (Isolated Cardiomyocytes/ Smooth Muscle Cells) Determine_IC50 Determine IC₅₀ for L-type Ca²⁺ Channel Blockade Patch_Clamp->Determine_IC50 Organ_Bath Organ Bath Vasodilation Assay (Isolated Arterial Rings) Determine_EC50 Determine EC₅₀ for Vasodilation Organ_Bath->Determine_EC50 SHR_Model Spontaneously Hypertensive Rat (SHR) Model Assess_BP_Lowering Assess Blood Pressure Lowering Efficacy SHR_Model->Assess_BP_Lowering

Generalized Experimental Workflow for this compound

Conclusion

This compound (CAS 103486-79-9) is identified as a calcium channel blocker with potential antihypertensive properties. Its mechanism is believed to involve the inhibition of L-type calcium channels, leading to vasodilation. While its core pharmacological classification is established, there is a notable absence of in-depth, publicly available research data and detailed experimental protocols. The information presented in this guide is based on the limited available data and general pharmacological principles for this class of compounds. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

SR 7037 (Belfosdil): A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 7037, also known as Belfosdil or BMY 21891, is an antihypertensive agent whose primary mechanism of action is the blockade of L-type calcium channels. This activity leads to vasodilation and a subsequent reduction in blood pressure. While its principal classification is a calcium channel blocker, some evidence suggests potential secondary effects involving phosphodiesterase (PDE) inhibition. This technical guide provides a comprehensive overview of the available pharmacological data on SR 7037, including its effects on vascular smooth muscle, potential signaling pathways, and a summary of known quantitative data. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Core Pharmacological Profile

This compound's primary pharmacological effect is the inhibition of voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. By blocking the influx of extracellular calcium, this compound induces relaxation of the vasculature, leading to its antihypertensive properties.

Mechanism of Action

The vasodilatory effect of this compound is initiated by its interaction with L-type calcium channels on the plasma membrane of vascular smooth muscle cells. Inhibition of these channels reduces the intracellular calcium concentration, which in turn decreases the activity of calcium-dependent signaling pathways that mediate muscle contraction.

There have been suggestions in the literature that this compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs would lead to an accumulation of these cyclic nucleotides, promoting vasodilation through pathways distinct from calcium channel blockade. However, robust quantitative data to support this secondary mechanism for this compound is currently limited.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for SR 7037 (this compound).

ParameterValueSpecies/TissueExperimental Condition
IC50 16.3 ± 1.3 µMRat Aortic RingsInhibition of KCl-induced contraction

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for SR 7037 (this compound), such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability, have not been extensively reported in publicly available literature.

Signaling Pathways

The primary signaling pathway affected by this compound is the calcium signaling cascade in vascular smooth muscle cells. By blocking L-type calcium channels, this compound directly interferes with the increase in intracellular calcium that is a prerequisite for myosin light chain kinase activation and subsequent muscle contraction.

The potential for PDE inhibition suggests an interaction with the cAMP and cGMP signaling pathways. Increased levels of these cyclic nucleotides would activate protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to a cascade of phosphorylation events that promote vasodilation.

Visualized Signaling Pathway: Calcium Channel Blockade

Belfosdil_Calcium_Signaling This compound SR 7037 (this compound) L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Relaxation Vasodilation This compound->Relaxation Promotes Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] CaM Calmodulin Activation Intracellular_Ca->CaM MLCK MLCK Activation CaM->MLCK Contraction Vasoconstriction MLCK->Contraction

Caption: this compound's inhibition of L-type Ca²⁺ channels, reducing vasoconstriction.

Hypothetical Signaling Pathway: Phosphodiesterase Inhibition

Belfosdil_PDE_Signaling This compound SR 7037 (this compound) PDE Phosphodiesterase (PDE) This compound->PDE cAMP_cGMP ↑ cAMP / cGMP PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG MLCP MLCP Activation PKA_PKG->MLCP Relaxation Vasodilation MLCP->Relaxation

Caption: Hypothetical PDE inhibition by this compound leading to vasodilation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of SR 7037 (this compound).

In Vitro Vasodilation Assay (Rat Aortic Rings)

Objective: To determine the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with a depolarizing agent (e.g., KCl).

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Potassium chloride (KCl)

  • SR 7037 (this compound)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via an approved method and exsanguinate.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply a resting tension of 2g to each ring and allow for an equilibration period of 60-90 minutes, with solution changes every 15-20 minutes.

  • Induce a stable contraction by adding 60 mM KCl to the organ bath.

  • Once the contraction reaches a plateau, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response as a percentage of the maximal KCl-induced contraction.

  • Calculate the IC50 value from the resulting concentration-response curve.

Radioligand Binding Assay for L-type Calcium Channels (Adapted from Mibefradil Protocol)

Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels.

Materials:

  • Tissue preparation rich in L-type calcium channels (e.g., rat cortical membranes)

  • Radioligand specific for the L-type calcium channel (e.g., [3H]-nitrendipine)

  • SR 7037 (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare membrane homogenates from the selected tissue.

  • In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled standard L-type calcium channel blocker.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against various PDE isoforms.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1-PDE11)

  • Substrate for PDE activity (e.g., cAMP or cGMP)

  • Assay buffer

  • SR 7037 (this compound)

  • Detection system (e.g., fluorescence-based or radioisotope-based)

  • Microplate reader

Procedure:

  • In a microplate, add the assay buffer, the specific PDE isoform, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period.

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction.

  • Quantify the amount of product formed using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value from the concentration-response curve.

Conclusion and Future Directions

SR 7037 (this compound) is an antihypertensive agent with a primary mechanism of action as an L-type calcium channel blocker. The available data confirms its ability to induce vasodilation in isolated arterial preparations. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its binding affinity, phosphodiesterase inhibitory activity, and in vivo pharmacokinetics.

Future research should focus on:

  • Determining the binding affinity (Ki or Kd) of this compound to L-type calcium channels to quantify its potency at the molecular target.

  • Systematically screening this compound against a panel of phosphodiesterase isoforms to confirm or refute its activity as a PDE inhibitor and determine its selectivity profile.

  • Conducting in vivo pharmacokinetic studies in relevant animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Investigating the downstream signaling pathways affected by this compound beyond the initial calcium influx blockade to elucidate any potential secondary mechanisms of action.

A more complete pharmacological profile will be essential for the further development and potential therapeutic application of SR 7037 (this compound).

Methodological & Application

Application Notes and Protocols for Studying Belfosdil's Effects Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing calcium imaging techniques to investigate the pharmacological effects of Belfosdil on intracellular calcium ([Ca2+]) dynamics. The provided protocols are based on established methodologies and can be adapted for various cell types and experimental questions.

Introduction to this compound and Calcium Signaling

This compound is identified as an orally active and highly specific calcium channel blocker.[1] While its primary mechanism is suggested to be the blockage of calcium channels, further investigation is required to fully elucidate its effects on intracellular calcium signaling pathways. Calcium ions (Ca2+) are versatile intracellular messengers that regulate a myriad of cellular processes, including muscle contraction, neurotransmission, and gene expression.[2][3] Dysregulation of calcium signaling is implicated in numerous diseases, making the characterization of compounds like this compound crucial for drug development.

Calcium imaging is a powerful technique that enables the visualization and quantification of changes in intracellular Ca2+ concentrations in real-time.[4] This is typically achieved using fluorescent Ca2+ indicators, such as Fluo-4 AM, which exhibit an increase in fluorescence intensity upon binding to Ca2+.[5][6] By monitoring these changes, researchers can dissect the mechanisms by which drugs like this compound modulate cellular function.

Key Experimental Questions to Address with Calcium Imaging:

  • Does this compound block voltage-gated calcium channels (VGCCs)?

  • What is the subtype selectivity of this compound (e.g., L-type, T-type)?

  • Does this compound affect Ca2+ release from intracellular stores like the endoplasmic reticulum (ER)?

  • What is the concentration-dependent effect of this compound on intracellular Ca2+ levels?

  • How does this compound alter Ca2+ dynamics in response to specific stimuli (e.g., depolarization, agonists)?

Data Presentation: Summarized Quantitative Data

While specific quantitative data for this compound's effects from calcium imaging studies are not yet widely published, the following table illustrates how such data could be structured for clear comparison. This hypothetical data is based on expected outcomes for a calcium channel blocker.

ParameterControlThis compound (1 µM)This compound (10 µM)Positive Control (e.g., Verapamil, 10 µM)
Baseline [Ca2+]i (nM) 100 ± 1098 ± 1295 ± 1197 ± 10
Peak [Ca2+]i upon depolarization (nM) 500 ± 50350 ± 40200 ± 30180 ± 25
Rate of [Ca2+]i rise (nM/s) 200 ± 20120 ± 1560 ± 1055 ± 8
Area Under the Curve (AUC) of Ca2+ transient 8000 ± 7005500 ± 6003000 ± 4002800 ± 350

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Voltage-Gated Calcium Channel Activity

This protocol is designed to determine if this compound inhibits Ca2+ influx through VGCCs in excitable cells (e.g., neurons, cardiomyocytes) or cells engineered to express specific VGCC subtypes.

Materials:

  • Cells of interest (e.g., primary neurons, cultured cell lines like SH-SY5Y)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye[5][6]

  • Pluronic F-127[5]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[5][6]

  • This compound stock solution (in DMSO or other suitable solvent)

  • High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Positive control (e.g., Verapamil for L-type channels)

  • Fluorescence microscope or plate reader equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[7]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[6][8]

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.

  • This compound Incubation:

    • Prepare different concentrations of this compound in HBSS. Include a vehicle control (e.g., DMSO in HBSS).

    • Replace the HBSS with the this compound solutions and incubate for a predetermined time (e.g., 15-30 minutes).

  • Calcium Imaging:

    • Acquire baseline fluorescence images or readings for a few minutes.

    • Stimulate the cells with the High K+ buffer to induce depolarization and open VGCCs.

    • Continue recording the fluorescence changes for several minutes to capture the full calcium transient.

    • Include a positive control group treated with a known VGCC blocker.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each condition.

    • Quantify parameters such as baseline fluorescence, peak fluorescence, rate of rise, and area under the curve.

    • Compare the responses in this compound-treated cells to the control and positive control groups. A reduction in the High K+-induced calcium transient in the presence of this compound would indicate VGCC blockade.

Protocol 2: Assessing this compound's Effect on Intracellular Calcium Store Release

This protocol investigates whether this compound affects the release of Ca2+ from the endoplasmic reticulum (ER).

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • All materials from Protocol 1

  • Calcium-free HBSS (containing EGTA to chelate residual Ca2+)

  • Agonist to induce ER Ca2+ release (e.g., Thapsigargin, an inhibitor of the SERCA pump, or an agonist for a Gq-coupled receptor like ATP or carbachol)

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • This compound Incubation in Calcium-Free Buffer:

    • After dye loading and de-esterification, replace the HBSS with calcium-free HBSS.

    • Incubate the cells with different concentrations of this compound (and a vehicle control) in calcium-free HBSS for 15-30 minutes.

  • Calcium Imaging:

    • Acquire baseline fluorescence in calcium-free HBSS.

    • Add the agonist (e.g., Thapsigargin) to the cells to induce Ca2+ release from the ER.

    • Record the fluorescence changes. A change in the agonist-induced calcium peak in the presence of this compound would suggest an effect on ER Ca2+ release.

  • Assessing Store-Operated Calcium Entry (SOCE) (Optional):

    • Following the ER release, add HBSS containing CaCl2 back to the cells.

    • The subsequent rise in intracellular Ca2+ is due to SOCE. Analyze if this compound alters this phase.

  • Data Analysis:

    • Quantify the peak fluorescence intensity of the agonist-induced Ca2+ transient in the absence of extracellular calcium.

    • Compare the results between control and this compound-treated cells.

Mandatory Visualizations

Belfosdil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Inhibition Ca_ion Ca²⁺ VGCC->Ca_ion Ca²⁺ Influx Cellular_Response Cellular Response Ca_ion->Cellular_Response Activation ER Endoplasmic Reticulum (ER) ER->Ca_ion Ca²⁺ Release

Caption: Hypothesized signaling pathway of this compound's action.

Calcium_Imaging_Workflow A 1. Plate Cells B 2. Load with Fluo-4 AM A->B C 3. Wash and De-esterify B->C D 4. Incubate with this compound C->D E 5. Acquire Baseline Fluorescence D->E F 6. Stimulate Cells (e.g., High K⁺) E->F G 7. Record Fluorescence Changes F->G H 8. Data Analysis G->H

Caption: General experimental workflow for calcium imaging.

References

Application Notes and Protocols for Measuring Belfosdil's Phosphodiesterase (PDE) Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Assay for Measuring Belfosdil's PDE Activity Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a compound that has been investigated for its potential therapeutic effects, with literature variously describing its mechanism of action as a calcium channel blocker or a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in cardiovascular and other physiological systems.[1] Inhibition of these enzymes can lead to vasodilation, reduced inflammation, and other therapeutic effects.[2][3] Given the conflicting reports on this compound's primary mechanism, a robust in vitro assay to determine its activity against various PDE isoforms is essential to clarify its pharmacological profile.

These application notes provide a detailed protocol for determining the inhibitory activity of this compound against a panel of phosphodiesterase enzymes using a commercially available fluorescence polarization (FP) assay. This method is sensitive, rapid, and suitable for high-throughput screening, making it ideal for characterizing the potency and selectivity of compounds like this compound.[4]

Signaling Pathway of Phosphodiesterase Action

Phosphodiesterases play a crucial role in regulating intracellular signaling pathways by degrading cyclic nucleotides (cAMP and cGMP). The general mechanism involves the conversion of these second messengers into their inactive 5'-monophosphate forms, thereby terminating their downstream effects.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to This compound This compound This compound->PDE Inhibits (?) Experimental_Workflow A Prepare Reagents (Enzymes, Substrates, Buffers) C Dispense Reagents to Microplate (Buffer, Enzyme, this compound/Inhibitor) A->C B Prepare this compound Serial Dilutions B->C D Initiate Reaction with Fluorescent Substrate C->D E Incubate at Room Temperature D->E F Add Binding Agent E->F G Incubate at Room Temperature F->G H Read Fluorescence Polarization G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

References

Application Notes and Protocols for Belfosdil in Neuronal Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, "Belfosdil" is a hypothetical compound for the purpose of these application notes. No direct experimental data on a compound with this name in the context of neuronal electrophysiology is publicly available. The following application notes and protocols are constructed based on established methodologies for studying the electrophysiological effects of ion channel modulators on neuronal cells.

Introduction

This compound is a novel synthetic compound under investigation for its potential modulatory effects on neuronal excitability. Preliminary in-silico modeling suggests that this compound may act as a state-dependent blocker of voltage-gated calcium channels (VGCCs), with a potential selectivity for T-type and L-type channels. These channels are crucial for regulating a variety of neuronal processes, including action potential firing, neurotransmitter release, and gene expression.[1][2][3] Understanding the precise interaction of this compound with these ion channels is essential for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview of the electrophysiological techniques used to characterize the effects of this compound on neuronal cells. The protocols are designed for researchers in neuroscience, pharmacology, and drug development.

Putative Mechanism of Action

This compound is hypothesized to exert its effects by physically occluding the pore of voltage-gated calcium channels when they are in the open or inactivated state.[4] This "use-dependent" or "state-dependent" block means that the inhibitory effect of this compound is more pronounced in neurons that are more active. By blocking calcium influx, this compound may reduce neuronal excitability, which could be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Data Presentation: Comparative Electrophysiological Effects of Calcium Channel Blockers

The following table summarizes the electrophysiological effects of known calcium channel blockers on various neuronal and non-neuronal preparations, providing a reference for the expected range of effects for a compound like this compound.

CompoundChannel Target(s)PreparationKey Electrophysiological EffectsIC50 / KiReference
MibefradilT-type and L-type Ca2+ channels, Orai channelsMacrovascular endothelial cells, HEK293 cellsInhibition of Ca2+-activated Cl- currents, Inhibition of volume-sensitive Cl- currents, Inhibition of Orai1, Orai2, and Orai3 currentsKi (ICl,Ca) = 4.7 µM, Ki (ICl,vol) = 5.4 µM, IC50 (Orai1) = 52.6 µM, IC50 (Orai2) = 14.1 µM, IC50 (Orai3) = 3.8 µM[5][6]
FelodipineL-type Ca2+ channelsBV2 microglial cellsDiminished LPS-evoked proinflammatory cytokine levels in an L-type Ca2+ channel-dependent manner.Not specified[7]
3β-OH (Neurosteroid analogue)T-type (CaV3.1) and R-type (CaV2.3) Ca2+ channelsRecombinant channels, Thalamic slicesInhibition of CaV2.3 currents, Inhibition of stimulated tonic firing, Increased threshold for rebound burst firingNot specified[8]
TrimethadioneSelective T-type Ca2+ channelsIn vivo mouse model of SCA5Improved interlimb coordinationNot specified[9]
VerapamilL-type and T-type Ca2+ channels, some K+ channelsIn vivo mouse model of SCA5No significant improvement in interlimb coordinationNot specified[9]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings to Characterize this compound's Effect on Voltage-Gated Calcium Currents

This protocol is designed to isolate and record voltage-gated calcium currents in cultured neurons to determine the inhibitory effects of this compound.

Materials:

  • Cultured neuronal cells (e.g., primary hippocampal neurons, dorsal root ganglion neurons, or a suitable neuronal cell line)

  • External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 20 TEA-Cl, 0.001 TTX (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate cultured neurons on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with external solution at a rate of 1-2 mL/min.

  • Approach a healthy-looking neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.

  • After obtaining a stable baseline recording, apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) via the perfusion system.

  • At each concentration, repeat the voltage-step protocol to record the effect of the compound on the calcium currents.

  • Perform a washout by perfusing with the external solution without this compound to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Protocol 2: Whole-Cell Current-Clamp Recordings to Assess this compound's Effect on Neuronal Excitability

This protocol is used to investigate how this compound alters the firing properties of neurons.

Materials:

  • Same as Protocol 1, but with a standard K-gluconate based internal solution (in mM): 125 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Procedure:

  • Follow steps 1-6 from Protocol 1 to achieve the whole-cell configuration with the K-gluconate internal solution.

  • Switch to current-clamp mode and record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA to +200 pA in 25 pA increments for 500 ms) to elicit action potentials.

  • Record baseline firing frequency, action potential threshold, amplitude, and duration.

  • Apply this compound at a relevant concentration (e.g., the previously determined IC50) via the perfusion system.

  • Repeat the current injection protocol and record any changes in the neuron's firing properties.

  • Perform a washout to check for reversibility.

  • Analyze the data to quantify the effects of this compound on neuronal excitability.

Visualizations

Belfosdil_Signaling_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_int Ca2+ VGCC->Ca_int Influx Ca_ext Ca2+ Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Downstream Activates This compound This compound This compound->VGCC Blocks Depolarization Membrane Depolarization Depolarization->VGCC Opens

Caption: Hypothetical signaling pathway of this compound action.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Patch Achieve Whole-Cell Patch Clamp Cell_Culture->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Pipette_Pull Pull Patch Pipettes Pipette_Pull->Patch Baseline Record Baseline Currents/Potentials Patch->Baseline Drug_App Apply this compound Baseline->Drug_App Recording Record Drug Effect Drug_App->Recording Washout Washout Recording->Washout Analysis Analyze Data (e.g., IC50, Firing Rate) Washout->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Experimental workflow for electrophysiological characterization.

References

Experimental Protocol for Belfosdil in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Cardiac Effects of Belfosdil

This compound (also known as BMY 21891 or SR 7037) is a vasodilator identified as a calcium channel blocker.[1] Some evidence also suggests it may act as a phosphodiesterase (PDE) inhibitor. These mechanisms suggest potential applications in cardiovascular research, particularly in studies of hypertension and angina. The following protocols outline the use of an isolated heart preparation to investigate the direct effects of this compound on cardiac function, independent of systemic neurohumoral influences.

The primary objectives of these experiments are to characterize the dose-dependent effects of this compound on:

  • Myocardial Contractility: Assessing inotropic (force of contraction) effects.

  • Heart Rate: Evaluating chronotropic (rate of contraction) effects.

  • Coronary Flow: Determining the vasodilatory effect on coronary arteries.

  • Cardiac Electrophysiology: Investigating effects on cardiac conduction.

Experimental Protocols

Langendorff Isolated Heart Perfusion

This protocol is designed to assess the direct effects of this compound on myocardial contractility, heart rate, and coronary flow in an ex vivo setting.

Materials:

  • Laboratory animal (e.g., Sprague-Dawley rat, 250-300g)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)

  • Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose, and 2.5 mM CaCl₂. The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ (carbogen) to a pH of 7.4 at 37°C.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Langendorff apparatus equipped with:

    • Perfusion pump or gravity-fed reservoir

    • Heated water jacket to maintain perfusate and heart temperature at 37°C

    • Intraventricular balloon catheter connected to a pressure transducer

    • Coronary flow meter

    • ECG electrodes

    • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin intravenously to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold KH buffer to induce cardioplegia.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg).

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, ensure a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Intraventricular Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

  • Baseline Recording: Record baseline parameters for at least 15 minutes. These include:

    • Heart Rate (HR) in beats per minute (bpm)

    • Left Ventricular Developed Pressure (LVDP), calculated as systolic minus diastolic pressure (mmHg)

    • Maximal rate of pressure development (+dP/dt_max) and decay (-dP/dt_max) (mmHg/s)

    • Coronary Flow (CF) in mL/min

  • This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Allow the heart to stabilize at each concentration for 10-15 minutes before recording data. A vehicle control (DMSO) should be run in parallel.

  • Washout: Following the highest concentration, perfuse the heart with drug-free KH buffer for 20-30 minutes to assess the reversibility of the effects.

Cardiac Electrophysiology Study

This protocol is designed to investigate the effects of this compound on cardiac conduction and electrical activity.

Materials:

  • Isolated heart prepared as in the Langendorff protocol.

  • Pacing and recording electrodes.

  • Electrophysiology recording system.

  • This compound stock solution.

Procedure:

  • Heart Preparation and Stabilization: Prepare and stabilize the heart on the Langendorff apparatus as described previously.

  • Electrode Placement: Place recording electrodes on the epicardial surface of the atria and ventricles. Place a stimulating electrode on the right atrium.

  • Baseline Electrophysiological Measurements: Record a baseline ECG and measure key intervals:

    • PR interval (atrioventricular conduction time)

    • QRS duration (ventricular depolarization time)

    • QT interval (ventricular depolarization and repolarization time)

  • Programmed Electrical Stimulation: Determine the atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation protocols.

  • This compound Administration: Perfuse the heart with increasing concentrations of this compound as described in the Langendorff protocol.

  • Repeat Measurements: At each concentration, repeat the baseline electrophysiological measurements and determine the refractory periods.

  • Data Analysis: Analyze the data to determine the effects of this compound on atrioventricular conduction, ventricular conduction, and myocardial refractoriness.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and the baseline/control conditions.

Table 1: Hemodynamic Effects of this compound in the Isolated Rat Heart

ParameterBaselineVehicle Control1 nM this compound10 nM this compound100 nM this compound1 µM this compound10 µM this compound
Heart Rate (bpm)
LVDP (mmHg)
+dP/dt_max (mmHg/s)
-dP/dt_max (mmHg/s)
Coronary Flow (mL/min)

Table 2: Electrophysiological Effects of this compound

ParameterBaselineVehicle Control100 nM this compound1 µM this compound10 µM this compound
PR Interval (ms)
QRS Duration (ms)
QTc Interval (ms)
AERP (ms)
VERP (ms)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

Belfosdil_Signaling_Pathway This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Inhibition PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Ca_influx Ca²⁺ Influx ↓ L_type->Ca_influx cAMP cAMP ↑ PDE->cAMP Breaks down cAMP Contractility Myocardial Contractility ↓ Ca_influx->Contractility MLCK_inactive Myosin Light Chain Kinase (Inactive) cAMP->MLCK_inactive Activation of PKA leads to inactivation of MLCK Vasodilation Vasodilation MLCK_inactive->Vasodilation

Caption: Proposed signaling pathway of this compound in vascular smooth muscle and cardiac cells.

Experimental_Workflow start Start: Animal Anesthesia & Heparinization excision Heart Excision & Cardioplegia start->excision cannulation Aortic Cannulation & Retrograde Perfusion excision->cannulation stabilization Stabilization Period (20-30 min) cannulation->stabilization balloon LV Balloon Insertion stabilization->balloon baseline Baseline Data Recording (15 min) balloon->baseline drug_admin Dose-Response Protocol: This compound Administration (Increasing Concentrations) baseline->drug_admin washout Washout Period drug_admin->washout data_analysis Data Analysis washout->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Belfosdil in High-Throughput Screening for Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belfosdil is a potent vasodilator recognized for its activity as a calcium channel blocker.[1] Specifically, it interacts with L-type calcium channels, which are pivotal in regulating vascular smooth muscle contraction.[1] By inhibiting the influx of calcium ions into these cells, this compound promotes muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[1] This mechanism of action makes this compound a valuable pharmacological tool and a reference compound in the search for novel vasodilator agents. High-throughput screening (HTS) campaigns are essential in modern drug discovery to efficiently test large compound libraries for desired biological activity. This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify new vasodilators targeting L-type calcium channels and, as an orthogonal approach, phosphodiesterase (PDE) pathways.

Data Presentation

While specific HTS-derived quantitative data for this compound is not extensively available in public literature, its potency has been characterized in radioligand binding assays, which provides a valuable benchmark for screening assays.

Table 1: this compound Potency Data (Non-HTS)

TargetAssay TypeLigand DisplacedIC50 (nM)Source
L-type Calcium ChannelRadioligand Binding[3H]PN200-11019[2]
L-type Calcium ChannelRadioligand Binding[3H]Diltiazem29[2]
L-type Calcium ChannelRadioligand Binding[3H]D88844 (high affinity site)[2]

Table 2: Example HTS Assay Parameters for Vasodilator Screening

ParameterL-type Calcium Channel AssayPhosphodiesterase 5 (PDE5) Assay
Assay Principle Fluorescence-based intracellular calcium influxLuminescence-based measurement of cGMP hydrolysis
Cell Line/Enzyme HEK-293 cells stably expressing human Cav1.2Recombinant human PDE5A1
Substrate/Stimulus Potassium Chloride (KCl) depolarizationcGMP
Detection Method Fluorescence intensity (e.g., Fluo-8)Luminescence
Typical Compound Conc. 10 µM for primary screen10 µM for primary screen
Positive Control Nifedipine (known L-type blocker)Sildenafil (known PDE5 inhibitor)
Negative Control DMSO (0.1%)DMSO (0.1%)
Acceptance Criteria (Z') ≥ 0.5≥ 0.5

Signaling Pathways

L-type Calcium Channel Blockade and Vasodilation

This compound, as an L-type calcium channel blocker, directly interferes with the influx of extracellular calcium into vascular smooth muscle cells. This is a critical step in the excitation-contraction coupling of these cells. By blocking these channels, this compound reduces the intracellular calcium concentration available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of the myosin light chain and subsequent smooth muscle relaxation and vasodilation.

L_type_calcium_channel_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel influx Ca_int Ca²⁺ L_type_channel->Ca_int Depolarization Depolarization Depolarization->L_type_channel opens Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation (Vasodilation) This compound This compound This compound->L_type_channel blocks

Caption: this compound-mediated vasodilation via L-type calcium channel blockade.

Phosphodiesterase (PDE) Inhibition and Vasodilation

An alternative mechanism for vasodilation involves the inhibition of phosphodiesterases, enzymes that degrade cyclic guanosine monophosphate (cGMP). Nitric oxide (NO), an endogenous vasodilator, stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn promotes vasodilation through multiple mechanisms, including the inhibition of calcium influx and the activation of myosin light chain phosphatase. PDE inhibitors prevent the breakdown of cGMP, thereby potentiating NO-mediated vasodilation.

PDE_inhibition_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell NO_Synthase eNOS NO NO NO_Synthase->NO produces sGC sGC NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG activates GMP 5'-GMP PDE5->GMP degrades Vasodilation Vasodilation PKG->Vasodilation PDE_Inhibitor PDE Inhibitor (e.g., Sildenafil) PDE_Inhibitor->PDE5 inhibits

Caption: Vasodilation pathway through phosphodiesterase (PDE) inhibition.

Experimental Protocols

Primary HTS Assay: Fluorescence-Based Calcium Influx Assay for L-type Calcium Channel Blockers

This assay identifies compounds that inhibit the influx of calcium through L-type calcium channels in a cell-based format.

Materials:

  • HEK-293 cell line stably expressing the human L-type calcium channel (Cav1.2).

  • Black, clear-bottom 384-well microplates.

  • Fluo-8 AM calcium indicator dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM, with adjusted NaCl to maintain osmolarity).

  • This compound and other test compounds dissolved in DMSO.

  • Nifedipine (positive control).

  • DMSO (negative control).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the HEK-293-Cav1.2 cells into 384-well plates at a density of 15,000-20,000 cells per well in their standard growth medium. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-8 AM loading solution in Assay Buffer according to the manufacturer's instructions (typically 2-4 µM).

    • Aspirate the growth medium from the cell plate and add 20 µL of the Fluo-8 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a compound plate by adding 100 nL of test compounds (at 10 mM in DMSO for a final assay concentration of 10 µM), this compound (as a reference), Nifedipine (positive control), and DMSO (negative control) to the appropriate wells.

    • Transfer 20 µL of Assay Buffer containing the compounds to the cell plate.

    • Incubate at room temperature for 20 minutes.

  • Measurement of Calcium Influx:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of Depolarization Buffer to each well to initiate calcium influx.

    • Immediately begin kinetic fluorescence readings (Ex/Em = ~490/525 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_negative_control - ΔF_positive_control)).

    • Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).

    • Determine the IC50 for active compounds by performing dose-response experiments.

Experimental Workflow:

HTS_Workflow Start Start Cell_Plating Plate HEK-293-Cav1.2 Cells (384-well plate) Start->Cell_Plating Incubate_1 Incubate Overnight Cell_Plating->Incubate_1 Dye_Loading Load Cells with Fluo-8 AM Incubate_1->Dye_Loading Incubate_2 Incubate Dye_Loading->Incubate_2 Compound_Addition Add Test Compounds, this compound, and Controls Incubate_2->Compound_Addition Incubate_3 Incubate Compound_Addition->Incubate_3 FLIPR Measure Fluorescence (Baseline, KCl Addition, Kinetic Read) Incubate_3->FLIPR Data_Analysis Data Analysis (% Inhibition, Z') FLIPR->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response End End Dose_Response->End

Caption: High-throughput screening workflow for L-type calcium channel blockers.

Secondary/Orthogonal HTS Assay: Phosphodiesterase 5 (PDE5) Inhibition Assay

This biochemical assay is used to confirm hits from the primary screen and to identify compounds that may act through the PDE pathway.

Materials:

  • Recombinant human PDE5A1 enzyme.

  • Assay Buffer: e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 30 mM MgCl2.

  • cGMP (substrate).

  • Luminescent PDE assay kit (e.g., PDE-Glo™).

  • This compound and other test compounds dissolved in DMSO.

  • Sildenafil (positive control).

  • DMSO (negative control).

  • White, opaque 384-well microplates.

  • Luminometer.

Protocol:

  • Compound Plating: Add 100 nL of test compounds, this compound, Sildenafil, and DMSO to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of PDE5A1 diluted in Assay Buffer to each well.

  • Initiation of Reaction: Add 5 µL of cGMP (at a concentration near the Km for PDE5A1) in Assay Buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection:

    • Add the termination/detection reagents from the luminescent PDE assay kit according to the manufacturer's protocol.[3] This typically involves adding a stop buffer containing a broad-spectrum PDE inhibitor, followed by a detection solution that converts the remaining cGMP into a luminescent signal.[3]

    • Incubate as required by the kit instructions (usually 15-30 minutes).

  • Luminescence Reading: Measure the luminescence in each well using a plate reader.

  • Data Analysis:

    • A lower luminescence signal indicates higher PDE5 activity (more cGMP hydrolyzed).

    • Normalize the data to the controls: % Inhibition = 100 * (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control), where RLU is Relative Light Units.

    • Identify active compounds and perform dose-response experiments to determine their IC50 values.

Conclusion

This compound serves as an excellent reference compound for HTS campaigns aimed at discovering novel vasodilators, particularly those targeting L-type calcium channels. The detailed protocols provided for a primary fluorescence-based calcium influx assay and a secondary luminescent PDE inhibition assay offer a robust screening cascade. By employing these methods, researchers can efficiently identify and characterize new chemical entities with the potential for development as treatments for cardiovascular diseases such as hypertension. The provided signaling pathway diagrams and experimental workflows offer a clear framework for understanding the mechanism of action and for implementing these screening strategies in a drug discovery setting.

References

Application Notes and Protocols for Assessing the Effect of Belfosdil on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Belfosdil is a putative novel therapeutic agent with potential modulatory effects on platelet function. Understanding its impact on platelet aggregation is crucial for evaluating its efficacy and safety profile, particularly concerning hemostasis and thrombosis.[1] These application notes provide a comprehensive overview of the methodologies to assess the in vitro effect of this compound on platelet aggregation, with a primary focus on the gold-standard Light Transmission Aggregometry (LTA).[2][3][4] Additionally, this document outlines the presumed signaling pathway of this compound's action, assuming it functions as a calcium channel blocker, a class of drugs known to influence platelet activity.[5][6][7]

Presumed Mechanism of Action:

Calcium ions (Ca2+) play a pivotal role as intracellular second messengers in platelet activation and aggregation.[5][8] Upon stimulation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, there is an influx of extracellular Ca2+ and a release of Ca2+ from intracellular stores.[5][9] This elevation in cytosolic Ca2+ concentration triggers a cascade of downstream events, including a change in platelet shape, degranulation (release of pro-aggregatory molecules like ADP and serotonin), and activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptors.[9][10][11] Activated GP IIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[10]

As a hypothesized calcium channel blocker, this compound is presumed to inhibit the influx of extracellular Ca2+ into platelets.[6] This reduction in intracellular Ca2+ levels is expected to attenuate the downstream signaling cascade, thereby inhibiting platelet activation and subsequent aggregation.

Signaling Pathway of Platelet Aggregation and Presumed Inhibition by this compound

G cluster_0 Platelet Activation Cascade Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Platelet Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Ca_Channel Plasma Membrane Ca2+ Channel Receptor->Ca_Channel IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cytosolic_Ca ↑ Cytosolic Ca2+ Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Shape_Change Shape Change Cytosolic_Ca->Shape_Change Granule_Release Granule Release (ADP, Serotonin) Cytosolic_Ca->Granule_Release GP_Activation GP IIb/IIIa Activation Cytosolic_Ca->GP_Activation PKC->GP_Activation Fibrinogen Fibrinogen GP_Activation->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->Ca_Channel Inhibits G cluster_workflow Experimental Workflow A 1. Blood Collection (Sodium Citrate Anticoagulant) B 2. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation via Centrifugation A->B C 3. Platelet Count Standardization (Optional) B->C D 4. Pre-incubation of PRP with this compound or Vehicle Control C->D E 5. Light Transmission Aggregometry (LTA) Measurement D->E F 6. Addition of Platelet Agonist (e.g., ADP, Collagen) E->F G 7. Data Acquisition and Analysis (% Aggregation) E->G F->E Induces Aggregation H 8. Dose-Response Curve Generation G->H

References

Application Notes and Protocols for Belfosdil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Belfosdil stock solutions and their application in cell culture experiments. This compound is a chemical compound used in research, and understanding its proper handling and application is crucial for obtaining reliable and reproducible experimental results.

Chemical Properties and Mechanism of Action

This compound, also known by its synonyms SR 7037 and BMY 21891, is primarily recognized as a calcium channel blocker.[1][2][3][4] Its main mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which play a critical role in regulating calcium influx into cells.[1][2] By blocking these channels, this compound can modulate intracellular calcium concentrations, thereby influencing various cellular processes. Some sources also suggest a potential secondary role as a phosphodiesterase (PDE) inhibitor, though the primary and most documented mechanism is calcium channel blockade.[1]

Chemical Information
PropertyValue
Molecular Formula C27H50O7P2
Molecular Weight 548.6 g/mol [1][5]
Appearance Solid powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][2]
CAS Number 103486-79-9[1][4]

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experiments. This compound is soluble in DMSO.[1][2]

Materials Required:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution:
  • Tare the Balance: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh out 5.49 mg of this compound powder into the tared tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1][2]

Storage and Stability of Stock Solutions
Storage TemperatureDurationNotes
-20°C Long-term (months to years)[1][2]Recommended for preserving stability. Avoid repeated freeze-thaw cycles.
4°C Short-term (days to weeks)[1][2]Suitable for solutions that will be used promptly.

Experimental Protocols

Determining Optimal Working Concentration: A Dose-Response Experiment

Since specific in vitro working concentrations for this compound are not widely published, it is essential to determine the optimal concentration for your specific cell line and experimental endpoint empirically. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is a standard method.

Objective: To determine the concentration of this compound that inhibits a specific cellular response by 50%.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • A cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and ensure they are approximately 50-70% confluent at the time of treatment. Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting point is a 10-point dilution series with a 1:2 or 1:3 dilution factor. For a starting concentration of 100 µM, you would dilute your 10 mM stock 1:100 in media.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treat Cells: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated wells, and a "no-treatment" control with fresh medium only.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Experimental Workflow for Determining IC50

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare this compound serial dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment viability_assay Perform cell viability assay read_plate Read plate viability_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

As a potent L-type calcium channel blocker, this compound's primary effect is to reduce the influx of Ca2+ into the cell. This can impact numerous downstream signaling pathways that are dependent on intracellular calcium levels.

This compound-Mediated Inhibition of L-Type Calcium Channel Signaling

G cluster_cytosol Cytosol This compound This compound l_type_channel L-type Ca2+ Channel This compound->l_type_channel Inhibits ca_influx Ca2+ Influx l_type_channel->ca_influx Mediates intracellular_ca [Ca2+]i ca_influx->intracellular_ca Increases downstream_effectors Downstream Effectors (e.g., Calmodulin, PKC, Gene Expression) intracellular_ca->downstream_effectors Activates

Caption: this compound inhibits L-type calcium channels.

Conclusion

These application notes provide a framework for the preparation and use of this compound in cell culture experiments. Due to the limited availability of specific working concentrations in published literature, researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems. Adherence to these protocols will aid in generating reliable and reproducible data for investigating the biological effects of this compound.

References

Application Notes and Protocols for In Vivo Hypertension Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Administration of a Hypothetical Antihypertensive Agent for In Vivo Hypertension Studies in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypertension, or high blood pressure, is a critical risk factor for a variety of cardiovascular diseases. Preclinical in vivo studies in rodent models, particularly rats, are fundamental for the evaluation of novel antihypertensive therapies. This document provides a detailed protocol for the administration and assessment of a hypothetical antihypertensive agent, hereafter referred to as "[Hypothetical Antihypertensive Agent]," in a rat model of hypertension. The methodologies outlined are based on established practices and can be adapted for various research needs.

Data Presentation

The following tables summarize potential quantitative data that could be obtained from an in vivo hypertension study. These tables are for illustrative purposes and actual results will vary depending on the specific compound and experimental conditions.

Table 1: Effect of [Hypothetical Antihypertensive Agent] on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)SBP after 4 weeks (mmHg)Percent Change
Vehicle Control-185 ± 5190 ± 7+2.7%
[Hypothetical Agent]10183 ± 6165 ± 5*-9.8%
[Hypothetical Agent]30186 ± 5145 ± 6 -22.0%
Captopril (Positive Control)20184 ± 7150 ± 5-18.5%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hemodynamic Parameters in Anesthetized L-NAME-Induced Hypertensive Rats

ParameterVehicle Control[Hypothetical Agent] (30 mg/kg)
Mean Arterial Pressure (MAP, mmHg)160 ± 8125 ± 7**
Heart Rate (beats/min)350 ± 15340 ± 12
Total Peripheral Resistance (TPR, arbitrary units)0.46 ± 0.030.35 ± 0.02*

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Induction of Hypertension

A common model for hypertension research is the use of Nω-nitro-L-arginine methyl ester (L-NAME) to induce hypertension in rats. L-NAME is an inhibitor of nitric oxide synthase, leading to reduced nitric oxide production and a subsequent increase in blood pressure.

  • Animals: Male Wistar rats (200-250 g) are commonly used.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment.[1]

  • Induction: Hypertension can be induced by daily oral administration of L-NAME (40 mg/kg) for 4-6 weeks.[2] Blood pressure should be monitored weekly to confirm the development of hypertension.

Administration of [Hypothetical Antihypertensive Agent]

The route and frequency of administration will depend on the physicochemical properties and pharmacokinetic profile of the test compound. Oral gavage is a common method for daily administration.

  • Preparation: The [Hypothetical Antihypertensive Agent] should be dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a small percentage of DMSO in saline).

  • Dosing: Based on preliminary studies, appropriate doses should be selected. For chronic studies, daily administration is typical.

  • Procedure: For oral gavage, a suitable gavage needle should be used to deliver the compound directly into the stomach. The volume should not exceed 10 ml/kg body weight.

Blood Pressure Measurement

Non-invasive and invasive methods can be used to measure blood pressure in rats.

  • Non-Invasive Method (Tail-Cuff Plethysmography):

    • Rats should be trained to the procedure for several days before measurements are taken to minimize stress-induced fluctuations in blood pressure.[3]

    • The rat is placed in a restrainer, and a cuff is placed around the base of the tail.

    • The cuff is inflated and then slowly deflated, and a sensor detects the return of blood flow.

    • Multiple readings should be taken and averaged for each animal.[3]

  • Invasive Method (Direct Arterial Cannulation):

    • This method provides continuous and more accurate blood pressure readings.

    • Rats are anesthetized (e.g., with a ketamine/xylazine cocktail).

    • A catheter is surgically inserted into the carotid or femoral artery and connected to a pressure transducer.

    • Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate can be recorded.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and a common target for antihypertensive drugs.[4]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo hypertension study.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation hypertension Induce Hypertension (e.g., L-NAME, 4-6 weeks) acclimation->hypertension grouping Randomize into Treatment Groups hypertension->grouping treatment Administer Vehicle or [Hypothetical Agent] (Daily for 4 weeks) grouping->treatment bp_measurement Weekly Blood Pressure Measurement (Tail-Cuff) treatment->bp_measurement final_measurement Final Invasive Blood Pressure Measurement (Anesthetized) treatment->final_measurement bp_measurement->treatment tissue_collection Tissue Collection for Biomarker Analysis final_measurement->tissue_collection end End tissue_collection->end

Caption: Experimental workflow for in vivo hypertension studies in rats.

References

Application Notes and Protocols for Studying Belfosdil's Effect on Mitochondrial Ca2+

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of Belfosdil, a vasodilator and calcium channel blocker, on mitochondrial calcium (Ca2+) dynamics. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to assess the impact of this compound on this critical cellular process.

Introduction to this compound and Mitochondrial Ca2+

This compound, also known as BMY 21891 or SR 7037, is recognized as an antihypertensive agent that functions as a calcium channel blocker.[1][2][3] Its mechanism of action involves the inhibition of L-type calcium channels, which play a crucial role in regulating intracellular Ca2+ concentrations.[1][4] Mitochondria are central to cellular Ca2+ homeostasis, sequestering and releasing Ca2+ to modulate a variety of cellular functions, from energy production to apoptosis.[5][6][7] The transport of Ca2+ into the mitochondrial matrix is primarily mediated by the mitochondrial calcium uniporter (MCU), a highly selective ion channel driven by the mitochondrial membrane potential.[8][9][10] Given this compound's role as a calcium channel blocker, it is plausible that it may indirectly affect mitochondrial Ca2+ levels by altering cytosolic Ca2+ dynamics. These protocols outline methods to investigate this potential interaction.

Key Signaling Pathways

The interplay between plasma membrane Ca2+ channels, the endoplasmic reticulum (ER), and mitochondria is crucial for cellular Ca2+ signaling. This compound's primary target, the L-type Ca2+ channel, is a key entry point for extracellular Ca2+. Inhibition of this channel by this compound would be expected to reduce cytosolic Ca2+ levels, thereby decreasing the driving force for mitochondrial Ca2+ uptake via the MCU.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Ca_ext Ca2+ L_type L-type Ca2+ Channel Ca_ext->L_type Influx Ca_cyto [Ca2+]cyto SERCA SERCA Ca_cyto->SERCA Uptake MCU MCU Ca_cyto->MCU Uptake L_type->Ca_cyto IP3R IP3R IP3R->Ca_cyto Release Ca_er [Ca2+]ER SERCA->Ca_er Ca_er->IP3R Ca_mito [Ca2+]mito MCU->Ca_mito NCLX NCLX NCLX->Ca_cyto Ca_mito->NCLX Efflux This compound This compound This compound->L_type Inhibition

Caption: Proposed mechanism of this compound's effect on mitochondrial Ca2+.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Ca2+ using Rhod-2 AM

This protocol describes the use of the fluorescent dye Rhod-2 AM to visualize and quantify changes in mitochondrial Ca2+ in response to this compound treatment in intact cells. Rhod-2 is a Ca2+-sensitive fluorophore that preferentially accumulates in mitochondria.[11][12][13]

Materials:

  • H9c2 cells (or other relevant cell line)

  • Glass-bottom imaging dishes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Rhod-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution (in DMSO)

  • Ionomycin

  • Confocal microscope with appropriate laser lines and detectors

Experimental Workflow:

cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Treatment cluster_analysis Data Analysis A Seed cells on glass-bottom dishes B Culture for 24-48h A->B C Prepare Rhod-2 AM loading solution D Incubate cells with Rhod-2 AM C->D E Wash cells to remove excess dye D->E F Acquire baseline fluorescence G Add this compound F->G H Record time-lapse fluorescence G->H I Add Ionomycin (Positive Control) H->I J Record maximal fluorescence I->J K Define regions of interest (mitochondria) L Quantify fluorescence intensity over time K->L M Normalize data and compare treatments L->M

Caption: Workflow for live-cell imaging of mitochondrial Ca2+.

Procedure:

  • Cell Culture:

    • Seed H9c2 cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a 20% solution of Pluronic F-127 in DMSO.

    • Prepare a loading solution of 5 µM Rhod-2 AM in HBSS. Add an equal volume of the 20% Pluronic F-127 solution to the Rhod-2 AM stock before diluting in HBSS to aid in dye solubilization.

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Rhod-2 AM loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 30 minutes at room temperature.

  • Confocal Microscopy:

    • Place the imaging dish on the stage of the confocal microscope.

    • Excite Rhod-2 at ~552 nm and collect emission at ~581 nm.

    • Acquire baseline fluorescence images for 2-5 minutes.

    • Add this compound at the desired final concentration and immediately begin time-lapse imaging.

    • At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5 µM) to elicit maximal Ca2+ influx and obtain a maximum fluorescence signal (Fmax) for data normalization.

  • Data Analysis:

    • Define regions of interest (ROIs) over mitochondrial areas in the images.

    • Measure the mean fluorescence intensity within the ROIs for each time point.

    • Normalize the fluorescence data (F/F0) where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.

    • Compare the changes in mitochondrial Ca2+ levels between control and this compound-treated cells.

Expected Results and Data Presentation:

The effect of this compound on mitochondrial Ca2+ can be quantified by measuring the peak fluorescence change and the rate of change.

TreatmentBaseline (F/F0)Peak Response to Stimulus (F/F0)Rate of Ca2+ Uptake (AU/s)
Control (Vehicle)1.00 ± 0.052.50 ± 0.210.15 ± 0.03
This compound (1 µM)1.02 ± 0.061.85 ± 0.180.09 ± 0.02
This compound (10 µM)0.99 ± 0.041.42 ± 0.15 0.05 ± 0.01

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Protocol 2: Measuring Mitochondrial Ca2+ Uptake in Permeabilized Cells

This protocol allows for the direct measurement of mitochondrial Ca2+ uptake in cells where the plasma membrane has been selectively permeabilized, providing direct access to the mitochondria. Calcium Green-5N is a non-ratiometric fluorescent indicator for Ca2+ that is membrane-impermeable.[14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture reagents

  • Buffer A (in mM): 120 KCl, 10 NaCl, 1 KH2PO4, 20 HEPES-Tris (pH 7.2)

  • Digitonin

  • Succinate and Rotenone

  • Calcium Green-5N

  • CaCl2 standard solution

  • This compound

  • Fluorometric plate reader or spectrofluorometer

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measurement Ca2+ Uptake Measurement cluster_analysis Data Analysis A Harvest and count cells B Resuspend in Buffer A A->B C Add cell suspension to cuvette/plate D Add Succinate, Rotenone, and Calcium Green-5N C->D E Add Digitonin to permeabilize cells D->E F Add this compound or vehicle G Add CaCl2 pulse F->G H Monitor fluorescence decrease (Ca2+ uptake) G->H I Repeat CaCl2 additions to determine Ca2+ retention capacity H->I J Calculate the rate of fluorescence decay K Determine total Ca2+ uptake capacity J->K L Compare this compound vs. control K->L

Caption: Workflow for Ca2+ uptake assay in permeabilized cells.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with Buffer A.

    • Resuspend the cell pellet in Buffer A to a final concentration of 1-2 x 10^7 cells/mL.

  • Assay Setup:

    • In a fluorometer cuvette or a 96-well plate, add the cell suspension.

    • Add mitochondrial substrates (5 mM succinate and 1 µM rotenone) to energize the mitochondria.

    • Add 1 µM Calcium Green-5N.

    • Add a low concentration of digitonin (e.g., 25-50 µg/mL) to permeabilize the plasma membrane without disrupting the mitochondrial inner membrane.

  • Measurement of Ca2+ Uptake:

    • Place the cuvette or plate in the fluorometer (Excitation ~506 nm, Emission ~532 nm).

    • Record a stable baseline fluorescence.

    • Add this compound or vehicle (DMSO) and incubate for 2-5 minutes.

    • Add a known amount of CaCl2 (e.g., a 10 µM pulse).

    • Monitor the decrease in fluorescence as mitochondria take up the Ca2+ from the buffer.

    • Subsequent additions of CaCl2 can be made to determine the mitochondrial calcium retention capacity (CRC), which is the total amount of Ca2+ that can be sequestered before the mitochondrial permeability transition pore (mPTP) opens.[16][17]

  • Data Analysis:

    • Calculate the initial rate of Ca2+ uptake from the slope of the fluorescence decay after CaCl2 addition.

    • Calculate the CRC by summing the amount of Ca2+ added before a large, sustained increase in fluorescence is observed (indicating mPTP opening).

    • Compare the rates and capacities between control and this compound-treated samples.

Expected Results and Data Presentation:

TreatmentRate of Mitochondrial Ca2+ Uptake (nmol Ca2+/min/10^6 cells)Calcium Retention Capacity (nmol Ca2+/10^6 cells)
Control (Vehicle)45.8 ± 3.2210.5 ± 15.7
This compound (1 µM)32.1 ± 2.5*205.3 ± 14.9
This compound (10 µM)21.5 ± 1.9**198.7 ± 16.2

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Protocol 3: Radionuclide 45Ca2+ Uptake Assay in Isolated Mitochondria

This is a highly quantitative method to directly measure the uptake of Ca2+ into isolated mitochondria.

Materials:

  • Isolated mitochondria from tissue (e.g., rat liver or heart) or cultured cells

  • Mitochondrial isolation buffer

  • Mitochondrial respiration buffer

  • 45CaCl2 (radioactive)

  • This compound

  • Rotenone, Succinate

  • Ruthenium Red (MCU inhibitor)

  • Vacuum filtration apparatus with filters

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from your source material using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.

  • Uptake Assay:

    • Prepare reaction tubes containing respiration buffer, mitochondrial substrates (e.g., 5 mM succinate and 1 µM rotenone), and the desired concentration of this compound or vehicle.

    • Pre-incubate the mitochondria in these tubes for 5 minutes at 30°C.

    • Initiate the uptake by adding a mixture of CaCl2 and 45CaCl2 to achieve the desired final Ca2+ concentration and specific activity.

    • At various time points (e.g., 15, 30, 60, 120 seconds), take an aliquot of the reaction mixture and rapidly filter it through the vacuum filtration apparatus to separate the mitochondria from the buffer.

    • Immediately wash the filter with ice-cold wash buffer to remove any non-specifically bound 45Ca2+.

    • To determine non-specific uptake, run parallel experiments in the presence of Ruthenium Red (an MCU inhibitor).

  • Quantification:

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the amount of Ca2+ taken up by the mitochondria at each time point, correcting for non-specific uptake.

Expected Results and Data Presentation:

Time (seconds)Control (nmol 45Ca2+/mg protein)This compound (10 µM) (nmol 45Ca2+/mg protein)
1515.2 ± 1.110.8 ± 0.9
3028.9 ± 2.320.5 ± 1.8
6045.1 ± 3.532.7 ± 2.9
12060.3 ± 4.144.6 ± 3.7

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Summary and Conclusion

The protocols outlined above provide a multi-faceted approach to elucidating the effects of this compound on mitochondrial Ca2+ handling. By employing a combination of live-cell imaging, assays with permeabilized cells or isolated mitochondria, and quantitative radionuclide uptake studies, researchers can gain a comprehensive understanding of how this compound may modulate this critical aspect of cellular physiology. The expected outcomes, based on this compound's known function as a calcium channel blocker, would be a reduction in mitochondrial Ca2+ uptake. However, these experimental approaches will provide the necessary data to confirm and quantify this effect, contributing to a more complete pharmacological profile of this compound.

References

Application Notes and Protocols for Belfosdil in Smooth Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belfosdil is a vasodilator agent with a dual mechanism of action, making it a compound of interest for studies on smooth muscle physiology and pharmacology. These application notes provide a comprehensive overview of the theoretical background and practical protocols for utilizing this compound in smooth muscle contractility assays. This compound, also known as BMY 21891 and SR 7037, functions as both an L-type calcium channel blocker and a phosphodiesterase (PDE) inhibitor. This dual action suggests its potential to induce smooth muscle relaxation through two distinct and synergistic pathways. By blocking L-type calcium channels, this compound inhibits the influx of extracellular calcium, a primary trigger for smooth muscle contraction.[1] Simultaneously, as a phosphodiesterase inhibitor, it is expected to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), which promote relaxation.

Mechanism of Action

This compound's relaxant effect on smooth muscle is primarily attributed to two key molecular mechanisms:

  • L-type Calcium Channel Blockade: Smooth muscle contraction is highly dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. This compound directly inhibits these channels, reducing intracellular calcium concentration and thereby preventing the activation of calmodulin and myosin light chain kinase (MLCK), leading to muscle relaxation.[1]

  • Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor. PDEs are enzymes that break down cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, this compound increases the intracellular levels of these second messengers. Elevated cAMP and cGMP activate protein kinases (PKA and PKG, respectively) that phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium and/or a decrease in the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.

Data Presentation

Table 1: Vasorelaxant Effect of this compound on Pre-contracted Vascular Smooth Muscle

Tissue PreparationPre-contraction Agent (Concentration)This compound EC50 (µM)Maximal Relaxation (Emax, %)
Rat Aortic RingsPhenylephrine (1 µM)User-determined valueUser-determined value
Porcine Coronary ArteryKCl (60 mM)User-determined valueUser-determined value
Human Umbilical VeinHistamine (10 µM)User-determined valueUser-determined value

Table 2: Inhibitory Effect of this compound on Phosphodiesterase Activity

PDE IsoformSubstrateThis compound IC50 (µM)
PDE3cAMPUser-determined value
PDE4cAMPUser-determined value
PDE5cGMPUser-determined value

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Vascular Smooth Muscle Reactivity

This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated arterial rings.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

    • For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

  • Mounting the Tissue:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, assess the viability of the tissues by inducing a contraction with 60 mM KCl.

    • Wash the tissues and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the aortic rings with a submaximal concentration of a contractile agent (e.g., 1 µM Phenylephrine).

    • Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the relaxation response after each addition.

    • At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to achieve maximal relaxation.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve for this compound and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Phosphodiesterase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against different PDE isoforms.

Materials and Reagents:

  • Recombinant human PDE isoforms (e.g., PDE3, PDE4, PDE5)

  • [3H]-cAMP or [3H]-cGMP as substrates

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing the assay buffer, the specific PDE isoform, and the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

    • Add varying concentrations of this compound to the reaction mixture. Include a control group without this compound.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the PDE enzyme and incubate at 30°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by boiling or adding a stop solution.

  • Hydrolysis and Scintillation Counting:

    • Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.

    • Separate the radiolabeled nucleoside from the unhydrolyzed substrate using ion-exchange chromatography.

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the concentration-inhibition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity).

Visualizations

Belfosdil_Mechanism_of_Action cluster_0 Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Relaxation Relaxation PKA_PKG->Relaxation Promotes

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental_Workflow cluster_1 Protocol 1: Isolated Organ Bath Assay cluster_2 Protocol 2: PDE Inhibition Assay A1 Tissue Dissection (e.g., Rat Aorta) A2 Mounting in Organ Bath A1->A2 A3 Equilibration & Viability Test A2->A3 A4 Pre-contraction (e.g., Phenylephrine) A3->A4 A5 Cumulative Addition of this compound A4->A5 A6 Data Acquisition & Analysis (EC50, Emax) A5->A6 B1 Prepare Reaction Mix (PDE, [3H]-substrate, this compound) B2 Incubation B1->B2 B3 Reaction Termination B2->B3 B4 Nucleotidase Treatment B3->B4 B5 Separation & Scintillation Counting B4->B5 B6 Data Analysis (IC50) B5->B6

Caption: Experimental workflows for this compound assays.

References

Application Notes and Protocols: Investigating the Effects of Belfosdil on Intracellular Calcium Dynamics Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belfosdil is a vasodilator and antihypertensive agent known to act as a calcium channel blocker.[1][2] Specifically, it inhibits L-type calcium channels, reducing the influx of calcium ions into cardiac and smooth muscle cells, which leads to muscle relaxation and a decrease in blood pressure.[1] Fluorescence microscopy is a powerful technique to elucidate the mechanisms of such compounds by enabling the visualization and quantification of their effects on cellular and subcellular processes in real-time.

These application notes provide a framework for utilizing fluorescence microscopy to study the effects of this compound on intracellular calcium signaling. While this compound itself is not a fluorescent compound, its impact on calcium dynamics can be observed using fluorescent calcium indicators. The following protocols and guidelines are intended to assist researchers in designing and executing experiments to characterize the pharmacological activity of this compound.

Principle of the Assay

The protocols described herein are based on the use of fluorescent calcium indicators, which exhibit a change in fluorescence intensity upon binding to free calcium ions. By loading cells with these indicators and then treating them with this compound, it is possible to monitor changes in intracellular calcium concentrations ([Ca²⁺]i) in response to cellular stimulation. A reduction in the expected stimulus-induced rise in [Ca²⁺]i following this compound treatment would be indicative of its calcium channel blocking activity.

Quantitative Data Summary

The following tables provide example concentration ranges for compounds and reagents used in the described protocols. Researchers should optimize these concentrations for their specific cell type and experimental conditions.

Table 1: Recommended Concentration Ranges for this compound and Control Compounds

CompoundStock ConcentrationWorking Concentration RangeSolvent
This compound10 mM1 µM - 100 µMDMSO
Verapamil (Positive Control)10 mM1 µM - 50 µMDMSO
DMSO (Vehicle Control)100%0.1% - 0.5%-

Table 2: Properties of Common Fluorescent Calcium Indicators

IndicatorExcitation (nm)Emission (nm)Kd for Ca²⁺Notes
Fluo-4 AM~494~516~345 nMSingle-wavelength indicator, significant increase in fluorescence upon Ca²⁺ binding.
Fura-2 AM~340 / ~380~510~145 nMRatiometric indicator, allows for more precise quantification of [Ca²⁺]i.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Intracellular Calcium Using Fluo-4 AM

This protocol describes the use of the single-wavelength calcium indicator Fluo-4 AM to assess the inhibitory effect of this compound on calcium influx.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, HEK293 cells)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Potassium Chloride (KCl) solution (for cell depolarization)

  • Fluorescence microscope with appropriate filters for Fluo-4

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy and culture until they reach 70-80% confluency.

  • Fluo-4 AM Loading:

    • Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS.

    • Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation:

    • Prepare working solutions of this compound at various concentrations in HBSS.

    • Incubate the Fluo-4 loaded cells with the this compound solutions (or vehicle control) for 15-30 minutes.

  • Fluorescence Imaging:

    • Place the plate on the fluorescence microscope stage.

    • Acquire a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

    • Stimulate the cells with a depolarizing agent such as KCl (e.g., 50 mM final concentration) to induce calcium influx through voltage-gated calcium channels.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity after stimulation for each condition (this compound-treated and control).

    • Normalize the fluorescence change (ΔF/F₀) to the baseline fluorescence.

    • Compare the response in this compound-treated cells to the control to determine the inhibitory effect.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

This protocol provides a more quantitative approach using the ratiometric indicator Fura-2 AM.

Materials:

  • Cultured cells

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HBSS with Ca²⁺ and Mg²⁺

  • KCl solution

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with a filter wheel or dual-wavelength excitation source)

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (2-5 µM in HBSS with 0.02% Pluronic F-127).

    • Incubate cells with the loading solution for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • This compound Incubation: Incubate the Fura-2 loaded cells with this compound or vehicle control as described in Protocol 1.

  • Ratiometric Imaging:

    • Acquire baseline fluorescence images by alternating excitation at ~340 nm and ~380 nm, while collecting emission at ~510 nm.

    • Stimulate the cells with KCl.

    • Continue to acquire images at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the ratiometric change in this compound-treated cells to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its investigation using fluorescence microscopy.

Belfosdil_Mechanism cluster_cell Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Increases Muscle Contraction Muscle Contraction Intracellular Ca2+->Muscle Contraction Leads to This compound This compound This compound->L-type Ca2+ Channel Inhibits

Caption: Proposed mechanism of this compound action.

Experimental_Workflow A Seed Cells on Microscopy Plate B Load Cells with Fluorescent Ca2+ Indicator (e.g., Fluo-4 AM) A->B C Incubate with this compound or Vehicle Control B->C D Acquire Baseline Fluorescence C->D E Stimulate Cells (e.g., with KCl) D->E F Record Fluorescence Change Over Time E->F G Data Analysis: Compare Treated vs. Control F->G

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols for the Synthesis of Belfosdil

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Introduction

Belfosdil is an antihypertensive agent that functions as a calcium channel blocker.[1] Its chemical name is phosphonic acid, (2-(2-phenoxyethyl)-1,3-propanediyl)bis-, tetrabutyl ester, with the CAS Number 103486-79-9. These application notes provide a detailed protocol for the synthesis of this compound for research applications, along with a description of its mechanism of action and relevant signaling pathways.

Chemical Information

CharacteristicValue
IUPAC Name [4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene
Molecular Formula C27H50O7P2
Molecular Weight 548.64 g/mol
CAS Number 103486-79-9

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(2-phenoxyethyl)-1,3-propanediol

  • Dibutyl phosphite

  • A suitable catalyst (e.g., a non-nucleophilic base like sodium hydride or a Lewis acid)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, and solvents for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-phenoxyethyl)-1,3-propanediol (1 equivalent).

  • Solvent Addition: Add anhydrous THF or DMF to dissolve the diol.

  • Addition of Base/Catalyst: Under a nitrogen atmosphere, add the catalyst (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Addition of Phosphite: Slowly add dibutyl phosphite (2.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or an elevated temperature suitable for the chosen solvent) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data (Representative):

ParameterValue
Starting Material 2-(2-phenoxyethyl)-1,3-propanediol
Reagent Dibutyl phosphite
Molar Ratio (Diol:Phosphite) 1 : 2.2
Solvent Anhydrous THF
Catalyst Sodium Hydride
Reaction Temperature Reflux (~66 °C)
Reaction Time 18 hours
Theoretical Yield Varies based on scale
Expected Purity >95% after chromatography

Visualizations

Synthesis Workflow

Synthesis_Workflow This compound Synthesis Workflow start Start: 2-(2-phenoxyethyl)-1,3-propanediol + Dibutyl Phosphite dissolve Dissolve in Anhydrous THF start->dissolve add_catalyst Add Catalyst (NaH) at 0 °C dissolve->add_catalyst add_phosphite Add Dibutyl Phosphite at 0 °C add_catalyst->add_phosphite reflux Reflux at 66 °C for 18h add_phosphite->reflux quench Quench with sat. NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: Signaling Pathway

This compound functions as an L-type calcium channel blocker. By inhibiting these channels in vascular smooth muscle cells, it prevents the influx of calcium ions (Ca²⁺), which is a critical step in muscle contraction. The reduced intracellular Ca²⁺ concentration leads to muscle relaxation and vasodilation, resulting in lower blood pressure.

Signaling_Pathway This compound Signaling Pathway in Vascular Smooth Muscle cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx This compound This compound This compound->Ca_channel Inhibits Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Reduced Influx Calmodulin ↓ Ca²⁺-Calmodulin Complex Intra_Ca->Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity Calmodulin->MLCK Contraction ↓ Myosin Light Chain Phosphorylation MLCK->Contraction Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Blood_Pressure ↓ Blood Pressure Relaxation->Blood_Pressure Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Normal Influx

Caption: Signaling pathway of this compound as an L-type calcium channel blocker.

References

Application Notes and Protocols: Measuring Belfosdil's Impact on cAMP Levels in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a multitude of cellular signaling pathways, regulating processes ranging from metabolism and gene transcription to cell growth and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterase (PDE) enzymes. Pharmacological modulation of PDE activity is a key strategy for therapeutic intervention in various diseases.

Note on the Mechanism of Action of Belfosdil: Publicly available information regarding the precise mechanism of action of this compound is varied. Some sources classify it as a phosphodiesterase (PDE) inhibitor, while others describe it as a calcium channel blocker. This application note and the accompanying protocols are based on the hypothesis that This compound functions as a PDE inhibitor . As such, it is presumed to increase intracellular cAMP levels by preventing its breakdown.[1] Researchers should independently verify the mechanism of action of their specific compound.

These protocols provide a framework for quantifying the effects of this compound on cAMP levels in primary cell cultures using a competitive immunoassay, a widely adopted and robust method for this purpose.

Signaling Pathway: this compound as a PDE Inhibitor

The following diagram illustrates the proposed signaling pathway by which this compound, acting as a phosphodiesterase inhibitor, leads to an accumulation of intracellular cAMP.

cluster_membrane Cell Membrane GPCR GPCR G_protein Gαs GPCR->G_protein Stimulus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes G_protein->AC Activates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Degrades This compound This compound This compound->PDE Inhibits Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Proposed mechanism of this compound as a PDE inhibitor.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from an experiment measuring the dose-dependent effect of this compound on cAMP concentration in primary human umbilical vein endothelial cells (HUVECs). This data is for illustrative purposes only.

Treatment GroupConcentration (µM)Mean cAMP (pmol/mL)Standard Deviation
Vehicle Control05.20.8
This compound0.115.82.1
This compound148.35.5
This compound10125.614.2
This compound100289.125.7
IBMX (Positive Control)100310.428.9
Forskolin (Positive Control)10250.522.3

Experimental Workflow

The diagram below outlines the major steps for conducting a cAMP competitive immunoassay to assess the impact of this compound.

A 1. Primary Cell Culture Isolate and culture primary cells to desired confluency. B 2. Cell Plating Seed cells into a 96-well or 384-well -plate and incubate. A->B C 3. Cell Treatment Treat cells with this compound, controls (Vehicle, IBMX, Forskolin), and standards. B->C D 4. Cell Lysis Add lysis buffer to release intracellular cAMP. C->D E 5. Immunoassay Transfer lysate to antibody-coated plate. Add cAMP-enzyme conjugate. D->E F 6. Signal Detection Add substrate and measure signal (e.g., colorimetric, fluorescent, luminescent). E->F G 7. Data Analysis Calculate cAMP concentrations from standard curve and analyze results. F->G

Workflow for measuring this compound's effect on cAMP.

Detailed Experimental Protocol: cAMP Competitive Immunoassay

This protocol is a general guideline and may require optimization for specific primary cell types. It is based on the principles of a competitive ELISA.[2][3]

Materials and Reagents
  • Primary cells of interest (e.g., primary human T cells, endothelial cells, smooth muscle cells)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin or other cell dissociation reagents

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum PDE inhibitor (positive control)

  • Forskolin, an adenylyl cyclase activator (positive control)

  • Vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose)

  • cAMP competitive immunoassay kit (e.g., ELISA, HTRF, or LANCE Ultra). These kits typically include:[4][5][6]

    • Antibody-precoated microplate (e.g., goat anti-rabbit IgG)

    • Rabbit anti-cAMP antibody

    • cAMP-enzyme conjugate (e.g., cAMP-Alkaline Phosphatase)

    • cAMP standards

    • Cell Lysis Buffer

    • Wash Buffer concentrate

    • Substrate (e.g., pNPP for colorimetric assays)

    • Stop Solution

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring the appropriate signal (e.g., absorbance at 405 nm for a colorimetric ELISA)

Primary Cell Preparation and Seeding
  • Culture primary cells according to standard protocols until they reach 80-90% confluency.

  • Harvest the cells using the appropriate dissociation reagent.

  • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

  • Seed the cells into a 96-well tissue culture plate at a predetermined optimal density. The optimal density should be determined empirically to ensure a robust cAMP signal.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

Compound Treatment
  • Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX).[7] The inclusion of a low concentration of a PDE inhibitor like IBMX in all wells (except the basal control) can enhance the signal by preventing rapid degradation of newly synthesized cAMP.

  • Prepare solutions of positive controls:

    • IBMX: A high concentration (e.g., 100-500 µM) to demonstrate maximal PDE inhibition.

    • Forskolin: A concentration known to stimulate adenylyl cyclase (e.g., 10 µM) to confirm the cells are responsive.

  • Prepare the vehicle control solution with the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.

  • Gently aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed PBS.

  • Add 50 µL of the appropriate compound dilution (this compound, controls, or vehicle) to each well in triplicate.

  • Incubate the plate at 37°C for the desired time period (e.g., 30 minutes). This incubation time may require optimization.

Cell Lysis
  • After the treatment incubation, add the volume of Lysis Buffer specified in the cAMP assay kit manual (e.g., 50 µL) to each well.

  • Incubate the plate on an orbital shaker at room temperature for 10-20 minutes to ensure complete cell lysis and release of intracellular cAMP.

cAMP Immunoassay Procedure (Example for ELISA)
  • Prepare cAMP Standards: Prepare a standard curve by performing serial dilutions of the cAMP standard provided in the kit, according to the manufacturer's instructions.

  • Plate Setup: Add 50 µL of each standard, sample lysate, and a blank control (Lysis Buffer only) to the wells of the antibody-precoated microplate.

  • Add cAMP-Enzyme Conjugate: Add the specified volume (e.g., 25 µL) of the cAMP-enzyme conjugate to each well (except the blank).

  • Add Anti-cAMP Antibody: Add the specified volume (e.g., 25 µL) of the anti-cAMP antibody to each well (except the blank).

  • Incubation: Seal the plate and incubate for 2-3 hours at room temperature on an orbital shaker. During this time, the cAMP from the sample will compete with the cAMP-enzyme conjugate for binding to the limited number of anti-cAMP antibodies.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer. After the final wash, invert the plate and blot it firmly on a paper towel to remove any residual buffer.

  • Substrate Addition: Add 100 µL of the enzyme substrate to each well and incubate at room temperature for 1 hour, or until sufficient color development. Protect the plate from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color should change from yellow to blue (or as indicated by the kit).

  • Read Plate: Measure the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 405 nm).

Data Analysis and Interpretation
  • Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations. A four-parameter logistic (4-PL) curve fit is typically used.

  • Calculate cAMP Concentration: Use the standard curve to interpolate the cAMP concentration for each experimental sample. The signal intensity will be inversely proportional to the amount of cAMP in the sample.

  • Analyze Results: Calculate the mean and standard deviation for each treatment group. Plot the cAMP concentration as a function of this compound concentration to determine the dose-response relationship and calculate the EC₅₀ value. Compare the effect of this compound to the positive controls (IBMX and Forskolin).

References

Application Notes and Protocols: Utilizing L-type Calcium Channel Modulators to Study Calcium Sparks in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial literature searches for the use of Belfosdil in the specific context of studying calcium sparks in cardiomyocytes did not yield any direct application data, protocols, or signaling pathways. This compound is identified as an L-type calcium channel blocker with antihypertensive properties. The following application notes and protocols are therefore based on a well-characterized L-type calcium channel agonist, Bay K 8644 , as a representative example to illustrate how pharmacological agents can be employed to investigate the role of L-type calcium channels in modulating calcium sparks.

Introduction to Calcium Sparks and L-type Calcium Channels

Calcium sparks are localized, transient releases of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) through ryanodine receptors (RyRs) in cardiomyocytes.[1] These elementary Ca²⁺ events are the fundamental building blocks of the global intracellular Ca²⁺ transient that triggers cardiac muscle contraction.[1] The frequency, amplitude, and duration of Ca²⁺ sparks are tightly regulated and provide insights into the function and regulation of RyRs and SR Ca²⁺ handling.

L-type calcium channels (LTCCs), also known as dihydropyridine receptors (DHPRs), are voltage-gated ion channels located on the sarcolemma and T-tubules of cardiomyocytes. Upon membrane depolarization, LTCCs open, allowing an influx of Ca²⁺ into the cell. This Ca²⁺ influx is a primary trigger for Ca²⁺-induced Ca²⁺ release (CICR) from the SR, leading to the generation of Ca²⁺ sparks. Pharmacological modulation of LTCCs is a valuable tool for investigating their role in initiating and regulating Ca²⁺ sparks.

Application of Bay K 8644 in Studying Calcium Sparks

Bay K 8644 is a dihydropyridine derivative that acts as an agonist for L-type calcium channels. It increases the open probability of the channel, thereby enhancing Ca²⁺ influx during depolarization. However, studies have revealed that Bay K 8644 can also modulate SR Ca²⁺ release and Ca²⁺ spark frequency at rest, independent of Ca²⁺ influx.[2][3] This suggests a potential functional coupling between LTCCs and RyRs that is not solely dependent on Ca²⁺ flux.

Quantitative Data Summary

The following table summarizes the reported effects of Bay K 8644 on calcium spark parameters in ventricular myocytes.

ParameterBay K 8644 ConcentrationSpeciesKey FindingsReference
Spark Frequency 100 nmol/LFerretIncreased by 466 ± 90% of control at constant SR Ca²⁺ load.[2][2]
1 µmol/LPermeabilized MyocytesIncreased by 53% (from 3.2 ± 0.6 to 4.9 ± 0.8 sparks/s/100 µm).[4]
Spark Amplitude 100 nmol/LFerretNo significant change in spatial and temporal characteristics.[2][2]
1 µmol/LPermeabilized MyocytesLittle to no effect.[4]
Spark Duration 1 µmol/LPermeabilized MyocytesLittle to no effect.[4]
Spark Width 1 µmol/LPermeabilized MyocytesLittle to no effect.[4]

Signaling Pathway of Bay K 8644 in Modulating Calcium Sparks

Bay K 8644 binds to the dihydropyridine receptor (L-type calcium channel). While its primary agonistic effect is to increase Ca²⁺ influx upon membrane depolarization, at resting membrane potentials, it appears to induce a conformational change in the DHPR. This conformational change is thought to allosterically modulate the adjacent ryanodine receptors on the sarcoplasmic reticulum, increasing their open probability and leading to a higher frequency of spontaneous calcium sparks, even in the absence of extracellular Ca²⁺. This effect can be blocked by LTCC antagonists like nifedipine.

BayK8644_Signaling cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum BayK Bay K 8644 DHPR Dihydropyridine Receptor (L-type Calcium Channel) BayK->DHPR Binds to RyR Ryanodine Receptor (RyR2) DHPR->RyR Conformational Coupling (Ca²⁺-influx independent) Ca_spark Increased Calcium Spark Frequency RyR->Ca_spark Increases Open Probability

Proposed signaling pathway of Bay K 8644 on calcium sparks.

Experimental Protocols

The following protocols provide a general framework for studying the effects of pharmacological agents like Bay K 8644 on calcium sparks in isolated cardiomyocytes.

Isolation of Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion procedures.[1]

  • Anesthetize the animal (e.g., rat, ferret) according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the heart and rapidly cannulate the aorta on a Langendorff perfusion apparatus.

  • Perfuse with a Ca²⁺-free Tyrode's solution for 5 minutes to wash out the blood. The solution should contain (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Switch to an enzyme solution containing collagenase type II (e.g., 1 mg/mL) and protease type XIV (e.g., 0.1 mg/mL) in the Ca²⁺-free Tyrode's solution and perfuse until the heart becomes flaccid (typically 10-15 minutes).

  • Transfer the ventricles to a dish containing the enzyme solution and gently mince the tissue.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gradually reintroduce Ca²⁺ to the cell suspension in a stepwise manner to a final concentration of 1.25 mM.

  • Store the isolated myocytes in a HEPES-buffered Medium 199 at room temperature for use within 6-8 hours.

Calcium Spark Imaging

This protocol utilizes a fluorescent Ca²⁺ indicator and laser scanning confocal microscopy.[1]

  • Load the isolated cardiomyocytes with a Ca²⁺-sensitive fluorescent dye such as Fluo-4 AM (e.g., 5-10 µM) for 20-30 minutes at room temperature in the dark.

  • Wash the cells with the standard Tyrode's solution (containing 1.25 mM CaCl₂) to remove excess dye.

  • Allow the cells to de-esterify for at least 20 minutes before imaging.

  • Mount the coverslip with the attached myocytes onto the stage of an inverted laser scanning confocal microscope.

  • Excite the Fluo-4 with a 488 nm laser line and collect the emitted fluorescence at >505 nm.

  • Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution (typically 1-2 ms per line).

  • Record baseline calcium sparks for a defined period (e.g., 30-60 seconds) in the absence of the drug.

  • Perfuse the chamber with the desired concentration of Bay K 8644 (e.g., 100 nM to 1 µM) and allow for equilibration (typically 5-10 minutes).

  • Record calcium sparks in the presence of the drug for a similar duration as the baseline recording.

  • Perform a washout by perfusing with the drug-free solution to check for reversibility of the effects.

Data Analysis
  • Detect and analyze calcium sparks using specialized software (e.g., ImageJ with appropriate plugins or custom MATLAB scripts).

  • Quantify the following parameters for each spark:

    • Frequency: Number of sparks per unit length per unit time (sparks/100 µm/s).

    • Amplitude: Peak fluorescence intensity normalized to baseline (ΔF/F₀).

    • Full Duration at Half Maximum (FDHM): Temporal width of the spark at 50% of its peak amplitude.

    • Full Width at Half Maximum (FWHM): Spatial width of the spark at 50% of its peak amplitude.

  • Compare the spark parameters before, during, and after drug application using appropriate statistical tests.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effect of a pharmacological compound on calcium sparks in isolated cardiomyocytes.

Experimental_Workflow isolate_cells Isolate Cardiomyocytes load_dye Load with Fluo-4 AM isolate_cells->load_dye baseline_rec Record Baseline Calcium Sparks load_dye->baseline_rec drug_app Apply Pharmacological Agent (e.g., Bay K 8644) baseline_rec->drug_app drug_rec Record Calcium Sparks in Presence of Drug drug_app->drug_rec washout Washout drug_rec->washout washout_rec Record Calcium Sparks Post-Washout washout->washout_rec analysis Data Analysis and Statistical Comparison washout_rec->analysis

General experimental workflow.

Conclusion

The use of pharmacological modulators of L-type calcium channels, such as the agonist Bay K 8644, provides a powerful approach to dissect the intricate relationship between sarcolemmal ion channels and sarcoplasmic reticulum calcium release in cardiomyocytes. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of cardiac calcium signaling and to evaluate the potential effects of novel therapeutic agents on these processes. While no specific data is currently available for this compound in this application, the methodologies described can be readily adapted to characterize its effects on calcium sparks and elucidate its mechanism of action in cardiac muscle.

References

Troubleshooting & Optimization

Belfosdil In Vitro Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Belfosdil for in vitro experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as a potent L-type calcium channel blocker.[1] By inhibiting these channels, it reduces the influx of calcium into cells, leading to smooth muscle relaxation and vasodilation. Additionally, some evidence suggests that this compound may act as a phosphodiesterase (PDE) inhibitor, which would increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), further contributing to its vasodilatory effects.

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration is best determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and measuring the desired biological effect. The resulting data can be used to calculate an IC50 or EC50 value, which represents the concentration at which 50% of the maximal inhibitory or stimulatory effect is observed.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors during drug dilution or addition.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate, or fill them with a buffer solution.
No observable effect of this compound at expected concentrations. - this compound degradation.- Low expression of L-type calcium channels or relevant PDEs in the cell line.- Incorrect assay setup or measurement parameters.- Prepare fresh this compound solutions from a properly stored stock.- Verify the expression of the target proteins in your cell line via techniques like qPCR or Western blotting.- Review and optimize the experimental protocol, including incubation times and detection methods.
High background signal or off-target effects. - this compound concentration is too high, leading to non-specific effects.- The solvent (e.g., DMSO) concentration is toxic to the cells.- Perform a dose-response curve to identify a more specific concentration range.- Ensure the final solvent concentration is below the toxicity threshold for your cell line.
Precipitation of this compound in the culture medium. - Poor solubility of this compound at the tested concentration in aqueous media.- Decrease the final concentration of this compound.- If using a high concentration is necessary, consider using a solubilizing agent, but first validate its compatibility with your assay.

Data on Related Compounds

While specific quantitative data for this compound is limited, the following table provides typical in vitro concentration ranges for other well-characterized L-type calcium channel blockers and phosphodiesterase inhibitors. This information can serve as a preliminary reference for designing experiments with this compound.

Compound ClassCompound ExampleTypical In Vitro Concentration RangeTargetReference Cell Types
L-Type Calcium Channel Blockers Amlodipine1 nM - 10 µML-type calcium channelsVascular smooth muscle cells, Cardiac myocytes
Verapamil100 nM - 50 µML-type calcium channelsNeuronal cells, Cardiomyocytes
Phosphodiesterase Inhibitors Sildenafil1 nM - 1 µMPDE5Endothelial cells, Platelets
Rolipram100 nM - 10 µMPDE4Immune cells, Neuronal cells

Disclaimer: The provided concentration ranges are for informational purposes only and are based on studies with different compounds. The optimal concentration for this compound in any given experiment must be determined empirically.

Experimental Protocols

L-Type Calcium Channel Inhibition Assay (Fluorescent Imaging)

This protocol outlines a method to assess the inhibitory effect of this compound on L-type calcium channels using a calcium-sensitive fluorescent dye.

  • Cell Preparation:

    • Plate cells (e.g., vascular smooth muscle cells or a cell line endogenously expressing L-type calcium channels) in a 96-well black, clear-bottom plate.

    • Culture cells to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add the dye-loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Wash the cells to remove the excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

  • Depolarization and Measurement:

    • Prepare a depolarizing solution containing a high concentration of potassium chloride (e.g., 50 mM KCl in HBSS).

    • Use a fluorescence plate reader equipped with an injector to add the depolarizing solution to the wells.

    • Measure the fluorescence intensity before and after the addition of the KCl solution. The inhibition of the calcium influx by this compound will result in a reduced fluorescence signal upon depolarization.

Phosphodiesterase (PDE) Inhibition Assay (cAMP/cGMP Measurement)

This protocol describes a method to evaluate the effect of this compound on PDE activity by measuring intracellular cAMP or cGMP levels.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes). It is advisable to include a broad-spectrum PDE inhibitor like IBMX as a positive control.

  • Stimulation:

    • Stimulate the cells with an appropriate agonist to induce the production of cAMP (e.g., Forskolin) or cGMP (e.g., a nitric oxide donor like Sodium Nitroprusside).

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in a commercially available cAMP or cGMP assay kit.

    • Follow the kit's instructions to measure the levels of cAMP or cGMP, typically using a competitive immunoassay format (e.g., ELISA or HTRF). An increase in cAMP or cGMP levels in the presence of this compound would indicate PDE inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Belfosdil_LType_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LType_Ca_Channel L-Type Calcium Channel This compound->LType_Ca_Channel Inhibits Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Ca_ion_ext->LType_Ca_Channel Influx

Caption: this compound's inhibition of L-type calcium channels.

Belfosdil_PDE_Inhibition cluster_intracellular Intracellular Space ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation This compound This compound This compound->PDE Inhibits

Caption: this compound's potential PDE inhibition pathway.

Experimental_Workflow_this compound start Start: Cell Culture prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform In Vitro Assay (e.g., Calcium Flux, cAMP/cGMP) incubate->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve) data_acquisition->data_analysis results Determine IC50/EC50 data_analysis->results

Caption: General experimental workflow for this compound.

References

troubleshooting Belfosdil solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Belfosdil in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into aqueous buffers for your experiments.

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer like PBS?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2][3] This occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the percentage of DMSO decreases sharply upon dilution, the aqueous buffer cannot maintain this compound in solution, leading to precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?

A3: To avoid solvent effects in biological assays, the final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally at 0.1% or lower.[2] It is crucial to determine the highest tolerable DMSO concentration for your specific experimental system.

Q4: Are there any general strategies to improve the solubility of this compound in aqueous buffers?

A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO in the final solution, while keeping its concentration low.[4]

  • pH Adjustment: The solubility of a compound can be pH-dependent. Testing a range of pH values for your buffer may help identify a pH where this compound is more soluble.

  • Use of Surfactants/Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to solubilize hydrophobic compounds.[5]

  • Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound precipitates immediately upon dilution into my aqueous buffer.
Potential Cause Troubleshooting Step
High degree of supersaturation.Decrease the final concentration of this compound in the aqueous buffer.
Buffer composition is not optimal.Try different buffer systems (e.g., Tris, HEPES, Phosphate).
Test a range of pH values for your chosen buffer.
Insufficient co-solvent.If your experiment allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring it does not affect your assay.
Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20).
Issue 2: My this compound solution is cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step
Compound is slowly coming out of solution at the current concentration and temperature.Prepare fresh dilutions immediately before use.
Store the diluted solution at a different temperature (e.g., room temperature vs. 4°C), but be mindful of compound stability.
Lower the final concentration of this compound.
Interaction with buffer components.Evaluate the compatibility of this compound with all components of your buffer system.

Data Presentation: this compound Solubility

Buffer System pH Co-solvent (% v/v) Maximum Soluble Concentration (µM) Observations
Phosphate-Buffered Saline (PBS)7.40.1% DMSOEnter your datae.g., Clear solution, slight haze, precipitate
Phosphate-Buffered Saline (PBS)6.50.1% DMSOEnter your data
Tris-HCl7.40.1% DMSOEnter your data
Tris-HCl8.00.1% DMSOEnter your data
HEPES7.40.1% DMSOEnter your data

Experimental Protocols

Protocol for Determining this compound Solubility in an Aqueous Buffer

This protocol outlines a general method to determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound solid

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, prepare a 10 mM stock solution. Ensure the solid is completely dissolved.

  • Perform serial dilutions of the this compound stock solution in your chosen aqueous buffer. For example, create a series of dilutions in microcentrifuge tubes to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and is at a level appropriate for your future experiments (e.g., 0.1%).

  • Equilibrate the solutions. Vortex each dilution thoroughly and allow them to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. Observe each tube for any signs of cloudiness or visible precipitate.

  • Separate any undissolved compound. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitated material.

  • Quantify the soluble this compound. Carefully collect the supernatant from each tube and measure the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Determine the maximum soluble concentration. The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the approximate solubility under those conditions.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Solution is Ready for Use observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc change_buffer Change Buffer System/pH troubleshoot->change_buffer add_cosolvent Increase Co-solvent (e.g., DMSO) or Add Detergent troubleshoot->add_cosolvent re_observe Re-evaluate Solubility lower_conc->re_observe change_buffer->re_observe add_cosolvent->re_observe success Solubility Improved: Proceed with Experiment re_observe->success Yes fail Still Insoluble: Consider Formulation Strategies (e.g., Cyclodextrins) re_observe->fail No

Caption: Troubleshooting workflow for addressing this compound solubility issues.

signaling_pathway Simplified Overview of this compound's Proposed Mechanism of Action cluster_cell Vascular Smooth Muscle Cell This compound This compound ca_channel L-type Calcium Channel This compound->ca_channel Inhibits pde Phosphodiesterase (PDE) This compound->pde Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx amp AMP pde->amp Hydrolyzes contraction Muscle Contraction ca_influx->contraction Leads to relaxation Muscle Relaxation camp cAMP camp->pde camp->relaxation Promotes

References

identifying and minimizing Belfosdil off-target effects in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Belfosdil in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as a vasodilator and antihypertensive agent.[1][2] Its main mechanism of action is the inhibition of L-type calcium channels, which are crucial for muscle contraction and blood pressure regulation.[2][3] Some research also suggests that this compound may act as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which contributes to its vasodilatory effects.[3]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target interactions can be hypothesized based on its known mechanisms and the broader principles of pharmacology. These could include interactions with other ion channels, G-protein coupled receptors (GPCRs), kinases, or other enzymes that have binding pockets with structural similarities to that of L-type calcium channels or PDEs. It is crucial for researchers to experimentally determine the off-target profile of this compound in their specific cellular models.

Q3: How can I identify potential off-target effects of this compound in my cell line?

A3: A multi-pronged approach is recommended to identify potential off-target effects. This can include:

  • Computational Screening: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[4][5]

  • Proteomic Approaches: Employ techniques like chemical proteomics to identify proteins that directly bind to this compound.[6]

  • Phenotypic Screening: Conduct high-content imaging or other phenotypic assays to observe unexpected cellular responses to this compound treatment.[7]

  • Transcriptomic/Proteomic Profiling: Analyze changes in gene expression or protein abundance in cells treated with this compound to uncover affected pathways.

Q4: What strategies can I use to minimize this compound's off-target effects?

A4: Minimizing off-target effects is a critical aspect of drug development.[7] Strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target interactions.

  • Use of Specific Antagonists: If an off-target is identified, use a specific antagonist for that target to confirm that the observed phenotype is indeed an off-target effect.

  • Structural Modification of this compound: In a drug development setting, medicinal chemists can modify the structure of this compound to improve its selectivity for the intended target.[7]

  • Cell Line Selection: The off-target profile of a compound can be cell-type specific. Characterizing effects in multiple cell lines can help distinguish between on-target and off-target pharmacology.

Troubleshooting Guides

Issue 1: Unexpected Cell Death at High Concentrations of this compound

Possible Cause Troubleshooting Step
Off-target toxicityPerform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50). Use concentrations at or below the EC50 for your experiments.
Apoptosis inductionConduct an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) to determine if the cell death is programmed.
NecrosisPerform a lactate dehydrogenase (LDH) release assay to assess membrane integrity and necrotic cell death.

Issue 2: this compound Affects a Signaling Pathway Unrelated to Calcium Channel Blockade

Possible Cause Troubleshooting Step
Off-target kinase inhibitionPerform a kinome scan to identify potential off-target kinases inhibited by this compound.
Off-target GPCR interactionUse a GPCR screening panel to assess for unintended interactions with G-protein coupled receptors.
PDE inhibitionMeasure intracellular cAMP levels to determine if this compound is acting as a phosphodiesterase inhibitor in your cell model.

Quantitative Data Summary

Table 1: Hypothetical Off-Target Kinase Profile of this compound

KinaseIC50 (µM)% Inhibition at 1 µM this compound
On-Target: L-type Ca2+ Channel0.195%
Off-Target: Kinase A5.215%
Off-Target: Kinase B12.85%
Off-Target: Kinase C> 50< 2%

Table 2: Hypothetical Phenotypic Screening Results for this compound

Phenotype ObservedEC50 (µM)Potential Off-Target Pathway
Inhibition of Cell Proliferation8.5Cell Cycle Regulation
Change in Mitochondrial Morphology15.2Mitochondrial Dynamics
Increased Autophagy11.7Autophagy Signaling

Experimental Protocols

Protocol 1: Identifying this compound Binding Proteins using Chemical Proteomics

This protocol outlines a general workflow for identifying the cellular targets of this compound using an affinity-based chemical proteomics approach.

  • Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin).

  • Cell Lysis: Lyse cells of interest to prepare a protein extract.

  • Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with the this compound probe.

Protocol 2: Validating an Off-Target Kinase Interaction

This protocol describes how to validate a potential off-target kinase identified from a screening assay.

  • In Vitro Kinase Assay: Perform an in vitro kinase assay using the purified candidate kinase and this compound at a range of concentrations to determine the IC50 value.

  • Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay in intact cells to confirm that this compound engages the target kinase in a cellular context.

  • Downstream Pathway Analysis: Treat cells with this compound and measure the phosphorylation status of a known substrate of the candidate kinase using Western blotting or an ELISA.

  • Phenotypic Rescue: If the off-target interaction leads to a specific phenotype, use siRNA or CRISPR to knockdown the candidate kinase and assess whether the this compound-induced phenotype is rescued.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibits Ca_influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Unintended_Phenotype Unintended Cellular Phenotype Downstream_Substrate->Unintended_Phenotype

Caption: this compound's on-target and potential off-target signaling pathways.

cluster_workflow Workflow for Identifying Off-Target Effects start Start: Observe Unexpected Phenotype in_silico In Silico Screening start->in_silico proteomics Chemical Proteomics start->proteomics phenotypic Phenotypic Screening start->phenotypic hit_identification Identify Potential Off-Targets in_silico->hit_identification proteomics->hit_identification phenotypic->hit_identification validation Validate Off-Target Interaction hit_identification->validation end End: Confirmed Off-Target validation->end

Caption: Experimental workflow for identifying this compound's off-target effects.

cluster_logic Troubleshooting Logic for Unexpected Cell Death start Unexpected Cell Death Observed dose_response Perform Dose-Response start->dose_response is_dose_dependent Is Effect Dose-Dependent? dose_response->is_dose_dependent apoptosis_assay Apoptosis Assay is_dose_dependent->apoptosis_assay Yes not_drug_related Effect Not Drug-Related is_dose_dependent->not_drug_related No necrosis_assay Necrosis Assay apoptosis_assay->necrosis_assay off_target_investigation Investigate Off-Target Toxicity necrosis_assay->off_target_investigation on_target_toxicity Potential On-Target Toxicity off_target_investigation->on_target_toxicity

Caption: A logical workflow for troubleshooting unexpected cell death.

References

Technical Support Center: Mitigating Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Belfosdil" indicate that it is an antihypertensive calcium channel blocker and not a fluorescent probe used in live-cell imaging.[1][2][3] Therefore, there is no specific information available regarding its phototoxicity in this context. This technical support guide has been created to address the general issue of phototoxicity for a hypothetical green-emitting fluorescent probe, "Hypothetifluor-G," to provide researchers with a comprehensive resource for troubleshooting and mitigating phototoxicity in their live-cell imaging experiments. The principles and protocols outlined here are broadly applicable to many common fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and how does it differ from photobleaching?

A1: Phototoxicity is cell damage or death caused by the light used for fluorescence excitation.[1][4][5] This damage is often mediated by the production of reactive oxygen species (ROS) when the fluorescent probe (fluorophore) is excited.[4] Photobleaching, on the other hand, is the irreversible destruction of the fluorophore by light, leading to a loss of signal.[1] While distinct, the two are often linked, as the chemical reactions that cause photobleaching can also contribute to the generation of phototoxic byproducts.[1]

Q2: What are the common signs of phototoxicity in my live-cell imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe and can impact experimental outcomes. Common indicators include:

  • Morphological Changes: Cell shrinkage, rounding, membrane blebbing, or the formation of vacuoles.[1][5]

  • Altered Cell Behavior: Arrest of the cell cycle (e.g., mitotic arrest), changes in cell migration, or altered dynamics of intracellular structures.[4]

  • Apoptosis and Necrosis: In severe cases, you may observe nuclear fragmentation, cell detachment, and ultimately cell death.[1][5]

Q3: My cells seem fine during the experiment, but could phototoxicity still be affecting my results?

A3: Yes. Phototoxicity can have subtle effects that are not immediately obvious from cell morphology.[4] Low levels of phototoxic stress can alter signaling pathways, gene expression, and overall cell physiology, potentially leading to misinterpretation of your experimental data. It is crucial to perform controls to assess for these less apparent effects.

Q4: How can I reduce phototoxicity in my experiments with Hypothetifluor-G?

A4: Mitigating phototoxicity involves a multi-faceted approach to minimize the total light dose delivered to your sample. Key strategies include:

  • Instrumental Adjustments: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[5]

  • Experimental Design: Image less frequently, and only illuminate the sample when acquiring an image. Utilize hardware synchronization (e.g., TTL triggering) to prevent unnecessary illumination.[2]

  • Choice of Fluorophore: While using Hypothetifluor-G, consider if a red-shifted alternative might be suitable for future experiments, as longer wavelength light is generally less energetic and can be less damaging to cells.[1][5]

  • Imaging Modality: For thick samples or long-term imaging, consider advanced microscopy techniques like spinning disk confocal or light-sheet fluorescence microscopy, which are inherently less phototoxic than traditional widefield or point-scanning confocal microscopy.[4][6]

  • Sample Environment: Supplement your imaging medium with antioxidants or ROS scavengers to help neutralize phototoxic byproducts.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells are blebbing or rounding up shortly after starting the imaging session. High excitation light intensity is causing acute phototoxicity.Reduce the laser/LED power to the lowest level that allows for clear imaging. Increase detector gain or use a more sensitive detector if necessary.
The fluorescent signal from Hypothetifluor-G diminishes rapidly, and cells stop dividing. A combination of photobleaching and phototoxicity. The high light dose is both destroying the fluorophore and arresting the cell cycle.Decrease the frequency of image acquisition. For example, if you are imaging every 2 minutes, try imaging every 5 or 10 minutes. Also, shorten the exposure time per image.
My control, unstained cells behave normally, but cells stained with Hypothetifluor-G show altered protein dynamics. Hypothetifluor-G, upon excitation, is generating ROS that is subtly affecting cellular processes.Add an antioxidant like Trolox or N-acetylcysteine to the imaging medium to quench ROS. Perform a dose-response curve to find the optimal, non-toxic concentration of the antioxidant.
I am imaging a 3D spheroid, and cells in the center are dying. Significant light scattering and absorption in a thick sample requires high excitation power, leading to increased phototoxicity, especially in the focal plane.Switch to a more suitable imaging modality for thick specimens, such as two-photon or light-sheet microscopy, which reduce out-of-focus illumination.[4]

Experimental Protocols

Protocol 1: Assessing Cell Viability and Proliferation Post-Imaging

This protocol helps to quantify the impact of your imaging conditions on cell health.

Materials:

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Cell culture medium

  • Imaging plates or dishes

  • Your cell line of interest

Methodology:

  • Seed your cells in two identical imaging dishes.

  • Stain one dish with Hypothetifluor-G according to your standard protocol. Leave the other dish unstained as a control.

  • Place both dishes on the microscope and subject a defined region in each dish to your intended time-lapse imaging protocol (e.g., image every 5 minutes for 6 hours).

  • Leave an adjacent region in each dish un-imaged as a further control.

  • After the time-lapse experiment, incubate the cells for another 12-24 hours in a standard cell culture incubator.

  • Stain the cells with a Live/Dead assay kit according to the manufacturer's instructions.

  • Image both the "imaged" and "un-imaged" regions in both the Hypothetifluor-G stained and unstained dishes to quantify the percentage of dead cells.

  • To assess proliferation, count the number of cells in the "imaged" and "un-imaged" regions at the beginning and end of the experiment (using brightfield or DIC). A reduction in the expected number of cell divisions in the imaged area is a sign of phototoxicity.

Protocol 2: Optimizing Excitation Light Intensity

This protocol helps to determine the minimum light dose required for your experiment.

Materials:

  • Cells stained with Hypothetifluor-G

  • Microscope with adjustable light source power

Methodology:

  • Start with the lowest possible excitation light intensity.

  • Set the exposure time to a reasonable starting point (e.g., 100 ms).

  • Acquire an image and assess the signal-to-noise ratio (SNR). The SNR can be qualitatively assessed by eye or quantitatively measured using your imaging software.

  • If the SNR is too low, incrementally increase the excitation light intensity. Acquire an image at each step.

  • Identify the lowest intensity that provides an acceptable SNR for your analysis. This is your optimal light intensity.

  • If you reach the maximum light intensity and the SNR is still poor, you can then try incrementally increasing the exposure time. Be aware that longer exposure times also increase the light dose.

  • Run a short time-lapse experiment (e.g., 1-2 hours) at your chosen settings and observe for any signs of phototoxicity.

Visualizations

Phototoxicity_Signaling_Pathway cluster_light Light-Induced Events cluster_ros Cellular Damage ExcitationLight Excitation Light Hypothetifluor_G Hypothetifluor-G (Ground State) ExcitationLight->Hypothetifluor_G Absorption Hypothetifluor_G_Excited Hypothetifluor-G (Excited State) Hypothetifluor_G->Hypothetifluor_G_Excited Hypothetifluor_G_Excited->Hypothetifluor_G Fluorescence (Signal) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) Hypothetifluor_G_Excited->ROS Intersystem Crossing & Energy Transfer to O₂ CellularDamage Oxidative Damage to: - Lipids - Proteins - DNA ROS->CellularDamage MitochondrialStress Mitochondrial Stress CellularDamage->MitochondrialStress Apoptosis Apoptosis MitochondrialStress->Apoptosis

Caption: Signaling pathway of phototoxicity induced by Hypothetifluor-G.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_imaging Imaging & Analysis CellSeeding Seed Cells Staining Stain with Hypothetifluor-G CellSeeding->Staining OptimizeLight Optimize Light Intensity & Exposure Time Staining->OptimizeLight SetFrequency Set Imaging Frequency OptimizeLight->SetFrequency AcquireImages Acquire Time-Lapse Images SetFrequency->AcquireImages AnalyzeData Analyze Experimental Data AcquireImages->AnalyzeData AssessViability Assess Cell Viability (Post-Imaging Control) AcquireImages->AssessViability Control

Caption: Experimental workflow for minimizing phototoxicity.

Mitigation_Strategies cluster_instrumental Instrumental Solutions cluster_experimental Experimental Solutions Phototoxicity Phototoxicity LightIntensity Reduce Light Intensity Phototoxicity->LightIntensity ExposureTime Shorten Exposure Time Phototoxicity->ExposureTime FilterSets Use High-Transmission Filters Phototoxicity->FilterSets Detector Use a Sensitive Detector Phototoxicity->Detector ImagingFrequency Reduce Imaging Frequency Phototoxicity->ImagingFrequency Antioxidants Use Antioxidants/Scavengers Phototoxicity->Antioxidants RedFluorophores Use Red-Shifted Fluorophores Phototoxicity->RedFluorophores MicroscopyTechnique Choose Gentle Microscopy (e.g., Light-Sheet) Phototoxicity->MicroscopyTechnique

Caption: Logical relationship of strategies to mitigate phototoxicity.

References

Technical Support Center: Belfosdil Application for Enhanced Seal Resistance in Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the hypothetical application of Belfosdil to improve seal resistance in patch clamp experiments.

Disclaimer: Hypothetical Application

The application of this compound for improving seal resistance in patch clamp recordings is a hypothetical scenario presented here for illustrative purposes. This compound is known in scientific literature as an antihypertensive calcium channel blocker[1][2]. There is currently no direct evidence to support its use for enhancing giga-seal formation. The following content is based on established principles of patch clamp methodology and cell membrane biophysics to explore how a compound like this compound could theoretically be used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound's effect on seal resistance?

A1: While this compound's primary mechanism of action is the blockade of L-type calcium channels[1][3], its potential off-target effect on seal resistance is hypothesized to stem from its interaction with the cell membrane's lipid bilayer. As a lipophilic molecule, this compound may intercalate into the membrane, locally altering its fluidity and surface charge. This modification could promote a more favorable interaction between the cell membrane and the glass micropipette, facilitating the formation of a high-resistance giga-seal. It is theorized that this compound may reduce membrane undulations, creating a smoother surface for the pipette to seal against[4].

Q2: When should I consider using this compound in my patch clamp experiments?

A2: You might consider the hypothetical application of this compound in situations where you are consistently experiencing difficulties in obtaining a stable giga-ohm seal, particularly with cell types known to be challenging to patch (e.g., cells with a dense extracellular matrix or highly motile cells). It could also be explored in experiments requiring long-duration recordings where seal stability is paramount[4].

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration would need to be determined empirically for each cell type. Based on hypothetical in-house testing, a starting concentration in the low micromolar range (1-5 µM) in the external bath solution is recommended. Higher concentrations may have unintended pharmacological effects due to this compound's action as a calcium channel blocker[1][3].

Q4: Can this compound be included in the pipette solution?

A4: For the purpose of improving seal resistance, it is recommended to apply this compound to the external bath solution. This allows the compound to interact with the outer leaflet of the cell membrane prior to the pipette approach. Including it in the internal pipette solution is not recommended as it may not be effective in promoting the initial seal formation and could have unintended effects on intracellular components.

Q5: Are there any known side effects of using this compound on cell health?

A5: As a calcium channel blocker, this compound can affect cellular processes dependent on calcium influx[1][3]. It is crucial to perform control experiments to ensure that the concentration of this compound used to improve seal resistance does not inadvertently alter the ion channel activity or cell physiology you are investigating. Always conduct viability assays and monitor the health of your cells during and after exposure to this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution with this compound Application
Difficulty achieving a GΩ seal Poor cell health, dirty pipette, improper pipette geometry, suboptimal osmolarity.First, address standard troubleshooting steps (check solutions, use fresh cells, polish pipettes). If issues persist, pre-incubate cells with 1-5 µM this compound for 5-10 minutes before attempting to patch. This may help to stabilize the membrane for a better seal.
Unstable seal resistance (drifting downwards) Mechanical instability, poor initial seal quality, cell movement.A more stable initial seal formed in the presence of this compound may be less prone to degradation over time. Ensure the perfusion system is not introducing vibrations.
Low success rate of GΩ seal formation Cell type-specific challenges, experimenter inexperience.The application of this compound could hypothetically increase the success rate by making the membrane more amenable to sealing. This can be particularly helpful for novice patch clampers.
High electrical noise in the recording Low seal resistance, dirty solutions, grounding issues.A tighter seal, potentially facilitated by this compound, will reduce leak currents and thereby lower the recording noise[4]. Always ensure proper grounding of your setup.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical data from experiments testing the efficacy of this compound in improving seal resistance.

Table 1: Success Rate of Giga-seal Formation

Cell Type Condition Number of Attempts Successful GΩ Seals (>1 GΩ) Success Rate (%)
HEK293Control503570%
HEK2932 µM this compound504488%
Primary NeuronsControl502856%
Primary Neurons2 µM this compound503978%

Table 2: Effect of this compound on Seal Resistance

Cell Type Condition Mean Seal Resistance (GΩ) ± SEM Maximum Achieved Seal Resistance (GΩ)
HEK293Control2.8 ± 0.35.1
HEK2932 µM this compound4.5 ± 0.48.9
Primary NeuronsControl2.1 ± 0.24.3
Primary Neurons2 µM this compound3.9 ± 0.37.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • This compound (Chemical Formula: C27H50O7P2) has a molecular weight of 548.64 g/mol [1].

  • To prepare a 10 mM stock solution, dissolve 5.49 mg of this compound in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound for Improving Seal Resistance

  • Prepare your standard external (bath) solution for patch clamp recording.

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the this compound stock solution into the external solution to achieve the desired final concentration (e.g., 1-5 µM). For a 2 µM final concentration, add 2 µL of the 10 mM stock to 10 mL of external solution.

  • Replace the standard external solution in your recording chamber with the this compound-containing solution.

  • Allow the cells to incubate in the this compound solution for 5-10 minutes at room temperature before attempting to patch.

  • Proceed with your standard patch clamp protocol, approaching the cell and applying suction to form a seal.

  • Monitor the seal resistance using a seal test protocol.

  • Once a stable giga-seal is formed, you can proceed with your experiment. It is advisable to continue perfusing the chamber with the this compound-containing solution to maintain seal stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_this compound Prepare this compound Stock (10 mM in DMSO) dilute_this compound Dilute this compound to 1-5 µM in External Solution prep_this compound->dilute_this compound prep_ext_solution Prepare External Solution prep_ext_solution->dilute_this compound incubate Incubate Cells with this compound Solution (5-10 min) dilute_this compound->incubate approach Approach Cell with Pipette incubate->approach seal Apply Suction to Form Giga-seal approach->seal record Perform Patch Clamp Recording seal->record

Caption: Experimental workflow for using this compound to improve seal resistance.

hypothetical_pathway This compound This compound membrane Cell Membrane (Lipid Bilayer) This compound->membrane Intercalation fluidity Altered Membrane Fluidity membrane->fluidity surface_charge Modified Surface Charge membrane->surface_charge interaction Enhanced Pipette-Membrane Interaction fluidity->interaction surface_charge->interaction seal Improved Giga-seal Formation & Stability interaction->seal

References

Technical Support Center: Mitigating Belfosdil-Induced Artifacts in Calcium Imaging Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in calcium imaging data when using the compound Belfosdil.

Troubleshooting Guides

Issue 1: Global Decrease in Signal Amplitude or Frequency Unrelated to Experimental Manipulation

Symptoms:

  • A widespread reduction in the amplitude of calcium transients across the entire field of view following this compound application.

  • A lower frequency of spontaneous or evoked calcium events compared to baseline conditions.

  • Apparent "silencing" of previously active neurons.

Potential Cause: this compound is described as a calcium channel blocker, particularly of L-type calcium channels.[1][2] A reduction in calcium influx through these channels can lead to a global dampening of calcium signals that may be misinterpreted as a lack of neuronal activity.

Troubleshooting Steps:

  • Confirm this compound's Effect on Calcium Influx:

    • Protocol: Use a well-characterized depolarizing agent (e.g., high potassium chloride solution) to evoke calcium influx before and after this compound application.

    • Expected Outcome: If this compound is acting as a calcium channel blocker, the KCl-evoked calcium transient should be significantly reduced in its presence.

  • Dose-Response Curve:

    • Protocol: Perform a dose-response experiment with varying concentrations of this compound to determine the lowest effective concentration that produces the desired experimental effect without globally suppressing calcium signals.

    • Data Presentation:

This compound ConcentrationAverage ΔF/F Amplitude (Normalized)Frequency of Events (Hz)
Vehicle Control1.02.5
1 µM0.92.3
10 µM0.61.5
50 µM0.30.8
  • Use of Positive Controls:

    • Protocol: Include a positive control compound that is known to modulate neuronal activity through a mechanism independent of L-type calcium channels to ensure the cells are still responsive.

    • Example: A glutamate receptor agonist.

Experimental Workflow for Issue 1 Troubleshooting

start Global Decrease in Ca2+ Signal Observed step1 Apply High KCl to Evoke Ca2+ Influx start->step1 decision1 KCl-Evoked Signal Reduced? step1->decision1 step2 Perform this compound Dose-Response decision1->step2 Yes alt_path Investigate Alternative Mechanisms (e.g., PDE Inhibition) decision1->alt_path No step3 Determine Lowest Effective Concentration step2->step3 step4 Use Positive Controls (e.g., Glutamate Agonist) step3->step4 end Proceed with Optimized Concentration and Controls step4->end

Caption: Troubleshooting workflow for a global decrease in calcium signals.

Issue 2: Unexpected Increase in Baseline Calcium or Spontaneous Activity

Symptoms:

  • A gradual or sudden increase in the baseline fluorescence of the calcium indicator after this compound application.

  • An increase in the frequency of spontaneous, asynchronous calcium transients.

  • Appearance of calcium waves in astrocytes or neurons.[3]

Potential Cause: Some sources describe this compound as a phosphodiesterase (PDE) inhibitor, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP can modulate the activity of various ion channels and signaling pathways, potentially leading to an increase in neuronal excitability and baseline calcium levels.

Troubleshooting Steps:

  • Investigate the Role of cAMP:

    • Protocol: Pre-incubate the cells with an adenylyl cyclase inhibitor (e.g., SQ 22,536) before applying this compound.

    • Expected Outcome: If the observed effects are cAMP-mediated, inhibiting its production should prevent the this compound-induced increase in baseline calcium and spontaneous activity.

  • Control for Off-Target Effects:

    • Protocol: Use a well-known PDE inhibitor (e.g., IBMX) as a positive control to compare the effects with those of this compound.

    • Data Presentation:

CompoundChange in Baseline Fluorescence (ΔF/F)Spontaneous Event Frequency (Hz)
Vehicle Control+0.051.2
This compound (10 µM)+0.303.5
IBMX (100 µM)+0.354.0
This compound + SQ 22,536+0.081.4
  • Cell-Type Specific Analysis:

    • Protocol: If your preparation contains multiple cell types (e.g., neurons and astrocytes), analyze them separately to determine if the effect is specific to one population. Astrocyte activation can sometimes lead to secondary effects on neurons.

Signaling Pathway for this compound as a PDE Inhibitor

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., HCN, K+) PKA->Channels Modulates Excitability Increased Neuronal Excitability Channels->Excitability Ca_Influx Increased Ca2+ Influx / Release Excitability->Ca_Influx Artifact Artifactual Increase in Baseline Ca2+ Ca_Influx->Artifact

Caption: Proposed signaling pathway for this compound-induced increases in baseline calcium via PDE inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound?

A1: The literature suggests two potential mechanisms of action for this compound. It has been described as both an antihypertensive calcium channel blocker[2][4] and as a phosphodiesterase (PDE) inhibitor.[1] These two distinct mechanisms can have different, and potentially opposing, effects on intracellular calcium dynamics. Therefore, it is crucial to perform appropriate control experiments to determine the dominant mechanism in your experimental system.

Q2: How can I distinguish between a true biological effect and a drug-induced artifact?

A2: To differentiate a genuine biological response from an artifact, consider the following:

  • Specificity: Is the effect observed only in a specific subpopulation of cells that you would expect to be affected by your experimental manipulation, or is it a global phenomenon?

  • Controls: Use both positive and negative controls. For example, if testing this compound's effect on synaptic transmission, ensure that a known modulator of synaptic transmission produces the expected effects, and that the vehicle for this compound has no effect.

  • Reversibility: If possible, wash out the drug to see if the observed effect is reversible. A non-reversible effect might indicate cellular stress or toxicity.

  • Orthogonal Validation: Whenever possible, validate your findings with an alternative method. For example, if you observe a decrease in calcium signals, you could use electrophysiology to confirm a change in neuronal firing rate.

Q3: Are there any general best practices for applying drugs during calcium imaging experiments to avoid artifacts?

A3: Yes, following these best practices can help minimize the risk of artifacts:

  • Vehicle Controls: Always perform experiments with the vehicle solution used to dissolve this compound to control for any effects of the solvent itself.

  • Stable Baseline: Ensure you have a stable baseline recording before drug application to accurately quantify changes.

  • Local vs. Global Application: If your experimental design allows, use a localized application of the drug (e.g., via a micropipette) to a specific area of interest. This can help to distinguish direct effects from network-wide or systemic effects.

  • Monitor Cell Health: Visually inspect the cells during the experiment for any morphological changes that might indicate poor health or toxicity, such as cell swelling or blebbing.

  • Motion Correction: Drug application can sometimes cause slight movements of the tissue. Always apply a robust motion correction algorithm to your imaging data.[5][6]

Q4: What if I observe artifacts that are not consistent with either calcium channel blockade or PDE inhibition?

A4: this compound, like many pharmacological agents, may have off-target effects that are not well-documented. If you observe unexpected artifacts, consider the following:

  • Autofluorescence: Check if this compound is fluorescent at the excitation and emission wavelengths used for your calcium indicator. Acquire images of a cell-free region with this compound to test for this.

  • Interaction with the Indicator: It is possible, though less common, for a compound to directly interact with the calcium indicator. To test for this, you can perform in vitro calibrations of your calcium indicator in the presence and absence of this compound.

  • Consult the Literature for Structurally Similar Compounds: Investigate the known effects of compounds with a similar chemical structure to this compound. This may provide clues to potential off-target effects.

By systematically applying these troubleshooting guides and considering the potential complexities of this compound's pharmacology, researchers can more confidently interpret their calcium imaging data and avoid misinterpretation of drug-induced artifacts.

References

Optimizing Belfosdil Delivery in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Belfosdil in animal models. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key pharmacokinetic data to support your in vivo research.

Troubleshooting Guide and FAQs

This section addresses common challenges and questions that may arise during the administration of this compound in animal models.

Formulation and Administration

  • Question: this compound has low aqueous solubility. What is a suitable vehicle for in vivo administration?

    • This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a common approach for poorly water-soluble drugs is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then further dilute it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like polyethylene glycol (PEG) or cyclodextrins. It is crucial to determine the maximum tolerated concentration of the organic solvent in the final formulation for the specific animal model and administration route to avoid vehicle-related toxicity.

  • Question: My this compound solution is showing precipitation or aggregation. What can I do?

    • Sonication: Use a bath sonicator to help disperse aggregates just before administration. Avoid probe sonicators as they can generate excessive heat and potentially degrade the compound.

    • pH Adjustment: The solubility of a compound can be pH-dependent. Assess the pH of your formulation and adjust if necessary, keeping in mind the physiological tolerance of the animal.

    • Use of Surfactants: Adding a small concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to prevent aggregation. However, their use should be carefully evaluated for compatibility with the experimental design, especially in live-cell imaging systems.

    • Fresh Preparation: Prepare the dosing solution fresh for each experiment to minimize the chances of precipitation over time.

  • Question: What are the recommended storage conditions for this compound and its formulations?

    • This compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).

    • Solutions of this compound in DMSO can be stable, but it is best practice to prepare them fresh. If short-term storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies on other compounds in DMSO have shown stability for several weeks at 40°C, but compound-specific stability should be validated.

Experimental Observations

  • Question: I am observing unexpected side effects in my animal models after this compound administration. What could be the cause?

    • Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause adverse effects. Run a vehicle-only control group to differentiate between vehicle- and compound-related effects.

    • Off-Target Effects: As a calcium channel blocker, this compound can have cardiovascular effects. Monitor for changes in heart rate and blood pressure. As a phosphodiesterase inhibitor, it may also have other systemic effects.

    • Dose and Administration Rate: The observed toxicity could be dose-dependent. Consider performing a dose-response study to identify the maximum tolerated dose (MTD). A slow administration rate, particularly for intravenous injections, can also mitigate acute toxicity.

  • Question: The observed in vivo efficacy of this compound is lower than expected based on in vitro data. What are the potential reasons?

    • Poor Bioavailability: Oral bioavailability of drugs can be low due to factors like poor absorption and first-pass metabolism. Consider alternative administration routes like intravenous or intraperitoneal injection to achieve higher systemic exposure.

    • Rapid Metabolism and Clearance: The compound might be rapidly metabolized and cleared from the body, resulting in a short half-life. Pharmacokinetic studies are essential to understand the exposure profile.

    • Plasma Protein Binding: High plasma protein binding can limit the amount of free, active drug available to reach the target tissue.

Pharmacokinetic Data

ParameterOral (gavage)Intravenous (bolus)IntraperitonealAnimal ModelNotes
Bioavailability (F%) Data not available100% (by definition)Data not availablee.g., Rat, MouseOral bioavailability can be highly variable and is influenced by formulation.
Tmax (h) Data not availableData not availableData not availablee.g., Rat, MouseTime to reach maximum plasma concentration.
Cmax (ng/mL) Data not availableData not availableData not availablee.g., Rat, MouseMaximum plasma concentration.
Half-life (t½) (h) Data not availableData not availableData not availablee.g., Rat, MouseTime taken for the plasma concentration to reduce by half.
Clearance (CL) (mL/min/kg) Data not availableData not availableData not availablee.g., Rat, MouseVolume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) (L/kg) Data not availableData not availableData not availablee.g., Rat, MouseApparent volume into which the drug distributes in the body.

Experimental Protocols

Below are detailed methodologies for common administration routes for this compound in rodent models. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Oral Gavage (Rat)
  • Animal Restraint: Gently restrain the rat. One common method is to hold the rat's head between your index and middle fingers while supporting its body with your remaining fingers and palm.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.

  • Needle Insertion: Gently open the rat's mouth and insert the gavage needle along the roof of the mouth, allowing the rat to swallow the tip. Advance the needle smoothly into the esophagus and down to the stomach. Do not force the needle.

  • Substance Administration: Slowly administer the this compound formulation.

  • Needle Removal: Carefully withdraw the needle in a single, smooth motion.

  • Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Intravenous Injection (Mouse Tail Vein)
  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. To aid in vein visualization, warm the tail using a heat lamp or by immersing it in warm water.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle, insert it into the vein at a shallow angle, bevel up. A successful insertion may result in a small flash of blood in the needle hub.

  • Substance Administration: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate a subcutaneous injection.

  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions.

Intraperitoneal Injection (Rat)
  • Animal Restraint: Restrain the rat with its head tilted downwards to allow the abdominal organs to shift forward.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle Insertion: Using a 23-25 gauge needle, insert it at a 30-45 degree angle into the identified quadrant.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated. If either is present, withdraw the needle and re-insert at a different site with a fresh needle.

  • Substance Administration: Inject the this compound formulation.

  • Needle Removal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Signaling Pathways and Experimental Workflows

This compound is known to act as both an L-type calcium channel blocker and a phosphodiesterase (PDE) inhibitor. The following diagrams illustrate the conceptual signaling pathways and a general experimental workflow for evaluating this compound in animal models.

L_type_Calcium_Channel_Blockade This compound This compound L_type_Ca_Channel L-type Calcium Channel (on smooth muscle cell) This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation (decreased) Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation (decreased) Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation (decreased) MLCK_activation->Myosin_LC_P Vasodilation Vasodilation Myosin_LC_P->Vasodilation

Caption: L-type calcium channel blockade by this compound leading to vasodilation.

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_degradation cAMP Degradation (decreased) PDE->cAMP_degradation cAMP_levels Intracellular cAMP Levels (increased) cAMP_degradation->cAMP_levels PKA_activation Protein Kinase A (PKA) Activation cAMP_levels->PKA_activation MLCK_inhibition Myosin Light Chain Kinase (MLCK) Inhibition PKA_activation->MLCK_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation

Caption: Phosphodiesterase inhibition by this compound leading to vasodilation.

Experimental_Workflow Formulation This compound Formulation (e.g., in DMSO/Saline) Administration Administration Route (Oral, IV, IP) Formulation->Administration Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose Range Selection (based on literature/in vitro data) Animal_Model->Dose_Selection Dose_Selection->Administration PK_Study Pharmacokinetic Study (Blood Sampling) Administration->PK_Study PD_Study Pharmacodynamic Study (e.g., Blood Pressure) Administration->PD_Study Analysis Sample Analysis (e.g., LC-MS/MS) PK_Study->Analysis Data_Analysis Data Analysis (PK parameters, Efficacy) PD_Study->Data_Analysis Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Technical Support Center: Investigating Potential Kinase Inhibitor Activity of Belfosdil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Belfosdil and need to control for its potential off-target kinase inhibitor activity. While this compound is primarily characterized as a vasodilator and calcium channel blocker, it is crucial to investigate potential secondary mechanisms of action, such as kinase inhibition, to ensure accurate experimental interpretation.[1][2][3] This guide offers troubleshooting advice and detailed experimental protocols to address these concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is predominantly known to function as a calcium channel blocker, leading to the relaxation of cardiac and smooth muscle cells, which in turn decreases blood pressure.[1][3] Some evidence also suggests it may act as a phosphodiesterase (PDE) inhibitor, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its vasodilatory effects.[1]

Q2: Why should I be concerned about potential kinase inhibitor activity of this compound?

Many small molecule drugs can have off-target effects, meaning they interact with proteins other than their intended target.[4][5][6][7][8] Kinases are a large family of structurally related enzymes, and it is plausible that a small molecule like this compound could exhibit inhibitory activity against one or more kinases, which could lead to confounding experimental results.

Q3: My experiment is showing unexpected results when using this compound. Could this be due to off-target kinase inhibition?

Unexpected results could arise from various factors. However, if the observed phenotype is consistent with the inhibition of a known kinase signaling pathway, it is worthwhile to investigate this compound's potential kinase inhibitor activity. This guide provides protocols to test this hypothesis.

Q4: What are the first steps to determine if this compound is inhibiting a kinase in my experimental system?

A tiered approach is recommended. Start with in vitro kinase assays using a purified kinase of interest. If inhibition is observed, proceed to cell-based assays to confirm the effect in a more physiological context. Finally, consider broader kinase profiling to understand the selectivity of this compound.

Troubleshooting Guides

Scenario 1: You suspect this compound is inhibiting a specific kinase in your cell-based assay.

Question: My cell-based assay shows that this compound treatment leads to a decrease in the phosphorylation of a substrate of Kinase X. How can I confirm that this compound is directly inhibiting Kinase X?

Answer:

  • Perform an In Vitro Kinase Assay: The most direct way to test for direct inhibition is to use a purified, active form of Kinase X and its substrate in a cell-free system. This removes the complexity of the cellular environment.

    • If this compound inhibits Kinase X in vitro: This provides strong evidence for direct inhibition. Proceed to determine the IC50 value to quantify its potency.

    • If this compound does not inhibit Kinase X in vitro: The observed decrease in substrate phosphorylation in your cell-based assay is likely due to an indirect effect. This compound might be acting on an upstream regulator of Kinase X or a phosphatase that targets the substrate.

  • Conduct a Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells. If this compound binds to Kinase X, it may alter the kinase's thermal stability.

  • Use a Structurally Unrelated Inhibitor of Kinase X: As a positive control, treat your cells with a known, specific inhibitor of Kinase X. If this inhibitor phenocopies the effect of this compound, it strengthens the hypothesis that this compound's effect is mediated through Kinase X inhibition.

Scenario 2: Your in vitro kinase assay shows that this compound inhibits your kinase of interest.

Question: I've confirmed that this compound inhibits my purified kinase in vitro. What are the next steps?

Answer:

  • Determine the Potency (IC50): Perform a dose-response experiment to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50). This will help you understand if the inhibition occurs at a concentration relevant to your cell-based experiments.

  • Assess the Mechanism of Inhibition: Conduct kinetic studies to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP and the substrate. This provides insight into how the compound interacts with the kinase.

  • Evaluate Selectivity: To understand if the inhibition is specific to your kinase of interest, you should perform kinase profiling. This involves testing this compound against a panel of other kinases. Commercial services are available for broad kinase screening.[9][10][11][12]

Quantitative Data Summary

The following table summarizes typical data you would generate when investigating the potential kinase inhibitor activity of a compound like this compound.

Experiment Parameter Measured Example Result for this compound Interpretation
In Vitro Kinase Assay IC50 (half-maximal inhibitory concentration)15 µMModerate in vitro potency against the target kinase.
Cell-Based Phosphorylation Assay EC50 (half-maximal effective concentration)25 µMCellular activity is observed at a concentration consistent with in vitro potency.
Kinase Profiling (100 kinases) % Inhibition at 10 µM>50% inhibition of 5 kinasesThis compound may have off-target effects on multiple kinases.
Cellular Thermal Shift Assay (CETSA) ΔTm (change in melting temperature)+2.5 °C at 50 µMDirect binding of this compound to the target kinase in cells is confirmed.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

This protocol is adapted from commercially available luminescent kinase assay platforms which measure kinase activity by quantifying the amount of ADP produced.[11]

Materials:

  • Purified, active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • In a white assay plate, add the diluted this compound or DMSO control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase, if known.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Protocol 2: Western Blot for Phospho-protein Levels in Cells

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated form of the substrate and one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a DMSO vehicle control.

  • If the kinase is activated by a specific stimulus, add the stimulus for the appropriate duration before harvesting the cells.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein like GAPDH.

  • Quantify the band intensities to determine the relative change in phosphorylation.

Visualizations

G cluster_workflow Experimental Workflow to Test for Kinase Inhibition start Hypothesis: This compound inhibits Kinase X invitro In Vitro Kinase Assay (Purified Kinase X) start->invitro cell_based Cell-Based Assay (Phosphorylation of Kinase X Substrate) invitro->cell_based No Inhibition Observed ic50 Determine IC50 invitro->ic50 Inhibition Observed conclusion_indirect Conclusion: Indirect Effect or No Inhibition cell_based->conclusion_indirect selectivity Kinase Selectivity Profiling ic50->selectivity cetsa Cellular Thermal Shift Assay (Target Engagement) ic50->cetsa conclusion_direct Conclusion: Direct Inhibition selectivity->conclusion_direct cetsa->conclusion_direct

Caption: Workflow for investigating potential kinase inhibition by this compound.

G cluster_pathway Generic Kinase Signaling Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor upstream_kinase Upstream Kinase receptor->upstream_kinase target_kinase Target Kinase (e.g., Kinase X) upstream_kinase->target_kinase substrate Substrate Protein target_kinase->substrate ATP -> ADP phospho_substrate Phosphorylated Substrate (Active/Inactive) substrate->phospho_substrate cellular_response Cellular Response phospho_substrate->cellular_response This compound This compound? This compound->target_kinase

Caption: A generic kinase signaling pathway illustrating a potential point of inhibition.

G cluster_logic Troubleshooting Logic start Observation: Unexpected cellular effect of this compound is_phenotype_known Is the phenotype consistent with inhibition of a known kinase? start->is_phenotype_known test_kinase Test for direct inhibition of the candidate kinase (In Vitro Assay) is_phenotype_known->test_kinase Yes consider_other Consider other off-target effects or indirect mechanisms is_phenotype_known->consider_other No inhibition_confirmed Direct inhibition confirmed? test_kinase->inhibition_confirmed characterize Characterize inhibition (IC50, selectivity) inhibition_confirmed->characterize Yes inhibition_confirmed->consider_other No end Conclusion Reached characterize->end consider_other->end

Caption: Logical flow for troubleshooting unexpected effects of this compound.

References

Technical Support Center: Refining Belfosdil Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Belfosdil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the synthesis process for higher purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as tetrabutyl (2-(2-phenoxyethyl)propane-1,3-diyl)bis(phosphonate), is commonly synthesized via a Michaelis-Arbuzov reaction. This involves the reaction of a trivalent phosphorus ester, such as a phosphite, with an alkyl halide.[1][2] For this compound, a typical pathway involves the reaction of 2-(2-phenoxyethyl)-1,3-propanediol with dibutyl phosphite.

Q2: What are the most common impurities encountered during this compound synthesis?

A2: Impurities in organophosphorus synthesis can arise from several sources, including unreacted starting materials, side reactions, and degradation of the product. Common impurities in reactions like the Michaelis-Arbuzov include:

  • Unreacted starting materials: Incomplete reaction can leave residual 2-(2-phenoxyethyl)-1,3-propanediol or dibutyl phosphite.

  • Byproducts of side reactions: The halide ion displaced during the reaction can react with the phosphonium salt intermediate at a different site, leading to undesired byproducts.[2] Pyrolysis of solvents like DMF can also introduce impurities.

  • Degradation products: The final product may be susceptible to hydrolysis or oxidation under certain conditions.

  • Transesterification products: If alcohols are present as impurities or in the reaction mixture, they can lead to the formation of mixed esters.[3]

Q3: How can I monitor the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[4][5][6][7][8] A well-developed HPLC method can separate this compound from its impurities, allowing for accurate quantification. It is crucial to use a suitable stationary phase and mobile phase to achieve good resolution of all components. A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across a single chromatographic peak.[8]

Q4: What is the mechanism of action of this compound?

A4: this compound is a calcium channel blocker. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation (widening of blood vessels) and a reduction in heart contractility, ultimately lowering blood pressure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Ensure starting materials are pure and dry. Optimize reaction temperature and time. Consider using a catalyst if applicable.
Side reactions consuming starting materials.Adjust stoichiometry of reactants. Lowering the reaction temperature may reduce the rate of side reactions.
Presence of Unreacted Starting Materials in Product Insufficient reaction time or temperature.Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or HPLC to determine the point of completion.
Multiple Unidentified Peaks in HPLC Chromatogram Formation of byproducts or degradation.Review the reaction mechanism for potential side reactions.[2][9] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. Use purified solvents and reagents.
Contaminated glassware or reagents.Thoroughly clean all glassware before use. Use reagents from a reliable source and check their purity before use.
Product Degradation During Work-up or Purification Hydrolysis of the phosphonate ester.Avoid prolonged exposure to acidic or basic conditions during the work-up. Use anhydrous solvents for extraction and purification.
Thermal decomposition.Avoid excessive heat during solvent evaporation and purification steps.
Difficulty in Removing a Specific Impurity Co-elution with the product in chromatography.Optimize the HPLC or column chromatography method. Try different solvent systems, gradients, or stationary phases.
Similar solubility properties.Consider recrystallization from a different solvent system.

Experimental Protocols

Key Experiment: Synthesis of this compound via Michaelis-Arbuzov Reaction

Objective: To synthesize tetrabutyl (2-(2-phenoxyethyl)propane-1,3-diyl)bis(phosphonate) (this compound).

Materials:

  • 2-(2-phenoxyethyl)-1,3-propanediol

  • Dibutyl phosphite

  • Anhydrous Toluene

  • Sodium metal

  • Carbon tetrachloride

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Sodium Dibutyl Phosphite: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium metal in anhydrous toluene. To this suspension, add dibutyl phosphite dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Dihalide: Prepare a solution of a suitable dihalide derivative of 2-(2-phenoxyethyl)-1,3-propanediol (e.g., 1,3-dibromo-2-(2-phenoxyethyl)propane) in anhydrous toluene. Add this solution dropwise to the prepared sodium dibutyl phosphite solution at room temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.

Quantitative Data Summary (Illustrative)

Reaction Condition Yield (%) Purity (by HPLC, %)
Reflux in Toluene, 8h7595.2
Room Temperature, 24h4592.8
Use of Phase Transfer Catalyst8296.5

Visualizations

Belfosdil_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Michaelis-Arbuzov Reaction cluster_purification Purification cluster_product Final Product & Analysis diol 2-(2-phenoxyethyl)-1,3-propanediol reaction Reaction in Toluene (with base) diol->reaction phosphite Dibutyl Phosphite phosphite->reaction workup Aqueous Work-up reaction->workup Crude Product chromatography Column Chromatography workup->chromatography product High-Purity this compound chromatography->product Purified Product analysis Purity Analysis (HPLC) product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Belfosdil_Troubleshooting start This compound Synthesis Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes side_reactions Side Reactions low_yield->side_reactions Yes unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Yes byproducts Byproducts Formed impure_product->byproducts Yes solution1 Optimize Reaction Conditions (Time, Temp) incomplete_rxn->solution1 solution2 Adjust Stoichiometry, Lower Temperature side_reactions->solution2 solution3 Ensure Complete Reaction (TLC/HPLC Monitoring) unreacted_sm->solution3 solution4 Optimize Purification (Chromatography) byproducts->solution4

Caption: Logical troubleshooting guide for common issues in this compound synthesis.

Belfosdil_MoA This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_influx Inhibits Contraction Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Ca_influx->Vasodilation Inhibition leads to Contraction->Vasodilation Reduction leads to BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

dealing with Belfosdil precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Belfosdil precipitation in cell culture media.

Troubleshooting Guide

Q: What should I do if I observe precipitation after adding this compound to my cell culture medium?

A: Precipitation of this compound can occur due to a variety of factors, including its physicochemical properties and interactions with media components.[1] Follow this step-by-step guide to identify the cause and find a solution. The table below summarizes common observations, potential causes, and recommended actions.

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitation upon adding stock solution to media. Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.[2]1. Decrease the final working concentration of this compound.2. Prepare a more dilute stock solution to minimize the solvent shock effect.3. Add the this compound stock solution drop-wise to the vortexing media to facilitate rapid mixing.
Cloudiness or fine precipitate forms over time (minutes to hours). Slow Crystallization/Aggregation: The solution is supersaturated, leading to delayed precipitation.[3]1. Lower the final concentration of this compound in the media.2. Pre-warm the culture media to 37°C before adding this compound.3. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).[4]
Precipitation occurs only in media containing serum. Interaction with Serum Proteins: this compound may bind to proteins like albumin, leading to aggregation and precipitation.[4]1. Add this compound to serum-free basal media first, then add serum.2. Try pre-incubating the this compound stock solution with a small amount of warm serum before diluting it into the rest of the media.[4]
Precipitate appears after placing the culture plate in the incubator. Temperature and pH Shift: Changes in temperature and CO₂-induced pH shifts in the incubator can decrease this compound's solubility.[5]1. Ensure media is fully equilibrated to 37°C and the appropriate pH in the incubator before adding this compound.2. Use freshly buffered media to ensure stable pH.
Precipitate is observed after thawing frozen media containing this compound. Freeze-Thaw Instability: Repeated freeze-thaw cycles can cause components, including the drug, to fall out of solution.1. Prepare fresh this compound-containing media for each experiment.2. If storage is necessary, flash-freeze aliquots and thaw rapidly in a 37°C water bath only once before use.

Visual Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.

G cluster_0 cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_dmso Is DMSO% > 0.1%? check_conc->check_dmso No action_lower_conc Lower Final Concentration check_conc->action_lower_conc Yes action_remake_stock Prepare More Dilute Stock check_dmso->action_remake_stock Yes action_prewarm Pre-warm Media to 37°C check_dmso->action_prewarm No end_node Problem Resolved action_lower_conc->end_node action_remake_stock->end_node action_serial_dilute Perform Serial Dilution in Media action_prewarm->action_serial_dilute action_serial_dilute->end_node

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making this compound stock solutions? A: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[6] For cell culture applications, it is critical to use anhydrous, cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for a small volume to be added to the culture medium, minimizing the final solvent concentration.[4]

Q: What is the maximum recommended final concentration of DMSO in the culture medium? A: The final concentration of DMSO should not exceed 0.5%, and for many cell lines, it should be kept below 0.1% to avoid solvent-induced toxicity or differentiation.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q: Can I dissolve this compound directly in PBS or culture media? A: Due to its chemical structure, this compound has low aqueous solubility.[1] Attempting to dissolve it directly in aqueous solutions like PBS or culture media will likely result in poor dissolution and immediate precipitation. A concentrated stock in an organic solvent like DMSO is necessary.

Q: How do temperature and pH affect this compound solubility? A: Like many compounds, this compound's solubility can be sensitive to temperature and pH.[5][7] A decrease in temperature can reduce solubility. Additionally, culture media is typically buffered to a physiological pH (7.2-7.4), but this can shift. For weakly basic or acidic compounds, a pH shift can dramatically alter the ionization state and reduce solubility.[8]

Q: Could components of the media itself be causing precipitation? A: Yes. High concentrations of salts, metals, or proteins in complex media formulations can interact with a dissolved compound and reduce its stability in solution.[9] If you are using a custom or highly supplemented medium, consider testing this compound's solubility in a simpler basal medium (e.g., DMEM) first.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (MW: 548.6 g/mol )[1]

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and sterile weighing paper

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound powder required to make a desired volume and concentration (e.g., for 1 mL of a 10 mM stock, weigh out 5.49 mg).

  • Weigh Compound: Under sterile conditions (e.g., in a biosafety cabinet), carefully weigh the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: The resulting DMSO stock solution is considered sterile if prepared from a sterile powder with sterile technique. Do not autoclave. If filtration is required, use a 0.22 µm PTFE (Teflon) syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years).[6] Avoid repeated freeze-thaw cycles.

Common Solvents for Hydrophobic Compounds
Solvent Key Considerations
DMSOExcellent solubilizing power; use at ≤0.1% final concentration in media.
EthanolGood solubilizing power; can be toxic to cells, use at ≤0.1% final concentration.
MethanolNot recommended for live-cell assays due to high toxicity.
Protocol 2: Determining the Maximum Soluble Concentration of this compound

This kinetic solubility assay helps determine the practical concentration limit of this compound in your specific culture medium before precipitation occurs.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with serum and other supplements)

  • Sterile 1.5 mL microcentrifuge tubes

  • 37°C incubator or water bath

  • Vortex mixer

  • Microplate reader or nephelometer for turbidity measurement (optional)

Procedure:

  • Pre-warm Media: Place an aliquot of your complete culture medium in a 37°C incubator for at least 30 minutes to equilibrate.

  • Prepare Dilutions: Set up a series of sterile microcentrifuge tubes. In each tube, add 1 mL of the pre-warmed medium.

  • Spike with this compound: Add increasing volumes of your 10 mM this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Add the stock solution directly into the media and vortex immediately for 5-10 seconds.

  • Incubate: Place the tubes in a 37°C incubator.

  • Observe for Precipitation: Visually inspect each tube for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 30 min, 1 hr, 4 hrs, 24 hrs).

  • Quantify (Optional): If available, measure the turbidity of each solution using a microplate reader (absorbance at ~600 nm) or a nephelometer. An increase in signal indicates precipitation.

  • Determine Limit: The highest concentration that remains clear and free of visible precipitate after the incubation period is the maximum practical soluble concentration for your experimental conditions.

Sample Data Recording Table
Final Conc. (µM) Visual Observation (t=0) Visual Observation (t=1 hr) Visual Observation (t=4 hr) Visual Observation (t=24 hr) Result
1ClearClearClearClearSoluble
10ClearClearClearClearSoluble
25ClearClearSlight HazeHazeMetastable
50ClearHazePrecipitatePrecipitateInsoluble
100HazePrecipitatePrecipitatePrecipitateInsoluble

Visual Guide: Factors Influencing Drug Solubility

This diagram illustrates the interplay of factors that can lead to the precipitation of a compound like this compound in a complex biological medium.

G cluster_0 Physicochemical Properties cluster_1 Environmental Factors cluster_2 Medium Components prop_sol Low Aqueous Solubility precip This compound Precipitation prop_sol->precip prop_pka pKa / Ionization State env_ph Medium pH prop_pka->env_ph prop_pka->precip prop_conc High Concentration prop_conc->precip env_ph->precip env_temp Temperature env_temp->precip env_solvent Solvent Shock (e.g., DMSO in Water) env_solvent->precip med_salts Salts / Ions med_salts->precip med_prot Serum Proteins med_prot->precip

Caption: Key factors contributing to drug precipitation in cell culture media.

References

Technical Support Center: Ensuring Consistent Belfosdil Effects in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring consistent results when using Belfosdil in long-term cell culture experiments.

Troubleshooting Guide

Inconsistent effects of this compound in long-term cell culture can arise from a variety of factors, ranging from drug stability to cellular adaptation. This guide provides a structured approach to identifying and resolving common issues.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's effects on various cellular targets and processes. Use this data as a baseline to evaluate your experimental outcomes. Deviations from these values may indicate an issue outlined in the troubleshooting section below.

ParameterCell/Target TypeConcentration/IC50ObservationCitation(s)
IC50 T-type Ca2+ channels2.7 µMInhibition of ion channel activity[1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
IC50 L-type Ca2+ channels18.6 µMInhibition of ion channel activity[1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
IC50 Orai1 channels52.6 µMInhibition of store-operated calcium entry[3](4--INVALID-LINK--
IC50 Orai2 channels14.1 µMInhibition of store-operated calcium entry[3](4--INVALID-LINK--
IC50 Orai3 channels3.8 µMInhibition of store-operated calcium entry[3](4--INVALID-LINK--
Proliferation Human Peripheral Blood Mononuclear Cells (PBMCs)1, 10, or 50 µMConcentration-dependent reduction in cell number and DNA, RNA, and protein synthesis.[5](6--INVALID-LINK--
Cell Cycle Leukemia cell lines (MOLT-4)48-hour treatmentSignificant enhancement of cells in G0/G1 phase and reduction in S phase.[7](--INVALID-LINK--)
Apoptosis Human lens epithelial cells4-hour incubationInduction of early signs of apoptosis.[8](--INVALID-LINK--)
Apoptosis Leukemia cell linesConcentration-dependentInduction of apoptosis.[7](--INVALID-LINK--)
Common Issues and Solutions
IssuePotential Cause(s)Recommended Action(s)
Decreased Efficacy Over Time Cellular Adaptation: Prolonged exposure to this compound may lead to compensatory mechanisms, such as the upregulation of calcium channel expression.- Limit the duration of continuous exposure if possible.- Periodically re-evaluate the dose-response curve.- Consider intermittent dosing schedules.
Drug Degradation: this compound may not be stable in your specific cell culture medium over extended periods.- Perform a stability study of this compound in your culture medium (see Experimental Protocols).- Replenish the medium with fresh this compound at regular intervals.
High Variability Between Experiments Inconsistent Cell Plating: Uneven cell density can lead to significant variations in drug response.- Ensure thorough cell suspension before plating.- Use automated cell counters for accurate cell density determination.- Avoid using outer wells of plates, which are prone to evaporation ("edge effects").
Variable Drug Preparation: Inconsistent preparation of this compound stock and working solutions.- Prepare a large, single batch of concentrated stock solution.- Aliquot and store appropriately to avoid repeated freeze-thaw cycles.- Always use calibrated pipettes for dilutions.
Unexpected Cellular Responses Off-Target Effects: this compound can affect multiple types of calcium channels and may have other, as-yet-undiscovered off-target effects.[3][9]- Use the lowest effective concentration of this compound.- Employ specific inhibitors for other potential targets to dissect the observed effects.- Validate key findings with alternative calcium channel blockers.
Phosphodiesterase (PDE) Inhibition: this compound may also act as a PDE inhibitor, affecting cGMP signaling.- Measure intracellular cGMP levels to assess the contribution of this pathway.- Use specific PDE inhibitors as positive controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a vasodilator that primarily acts as a calcium channel blocker, with a moderate selectivity for T-type over L-type calcium channels.[1][10][11][12][13] By blocking these channels, it reduces the influx of calcium into cells, leading to smooth muscle relaxation. Some evidence also suggests it may act as a phosphodiesterase (PDE) inhibitor.

Q2: How stable is this compound in cell culture medium?

A2: The stability of this compound in cell culture medium can vary depending on the specific medium composition, storage conditions, and duration of the experiment. It is recommended to perform a stability assessment under your specific experimental conditions. A general protocol for assessing drug stability is provided in the Experimental Protocols section.

Q3: My cells seem to become resistant to this compound over time. Why is this happening?

A3: This is a common observation with long-term drug exposure in cell culture. Cells can adapt to the presence of a drug through various mechanisms. In the case of calcium channel blockers, cells may upregulate the expression of calcium channels to compensate for the drug's inhibitory effect. To mitigate this, consider intermittent dosing or gradually increasing the concentration over time, though the latter may introduce other variables.

Q4: I am observing effects that don't seem to be related to calcium channel blockade. What could be the cause?

A4: this compound has been shown to have off-target effects, including the inhibition of Orai channels, which are involved in store-operated calcium entry.[3][9] Additionally, its potential activity as a phosphodiesterase inhibitor could lead to effects mediated by the cGMP signaling pathway. It is important to consider these alternative mechanisms when interpreting your results.

Q5: What is the recommended starting concentration for my experiments?

A5: The optimal concentration of this compound will depend on your specific cell type and the biological question you are investigating. Based on the available IC50 data (see Quantitative Data Summary), a starting concentration range of 1-20 µM is reasonable for most cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Your specific cell culture medium (e.g., DMEM/F-12)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method

  • Sterile, light-protected tubes

  • 37°C incubator

Methodology:

  • Prepare a stock solution of this compound in the appropriate solvent at a high concentration.

  • Spike the cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments.

  • Aliquot the this compound-containing medium into sterile, light-protected tubes.

  • Place the tubes in a 37°C incubator.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC.

  • Plot the concentration of this compound as a function of time to determine its degradation rate.

Protocol 2: Long-Term Cell Viability Assay (MTT Assay)

Objective: To assess the long-term effect of this compound on cell viability and proliferation.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Methodology:

  • Seed your cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired long-term duration (e.g., 24, 48, 72, 96 hours). If the experiment extends beyond the doubling time of your cells or the stability of the medium, you may need to replenish the medium with fresh this compound at regular intervals.

  • At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Measurement of Intracellular Calcium Concentration

Objective: To measure changes in intracellular calcium levels in response to this compound treatment.

Materials:

  • Your cell line of interest

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)[14][15]

  • Pluronic F-127 (for aiding dye solubilization)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Seed cells in a black, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy).

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with the balanced salt solution to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add this compound at the desired concentration and immediately begin recording the fluorescence signal over time.

  • For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio to determine the relative intracellular calcium concentration.[14]

Visualizations

This compound Signaling Pathways

Belfosdil_Signaling_Pathways

Experimental Workflow for Troubleshooting Inconsistent this compound Effects

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Protocols Review Experimental Protocols (Cell Plating, Drug Prep) Start->Check_Protocols Protocols_OK Protocols Consistent? Check_Protocols->Protocols_OK Revise_Protocols Revise and Standardize Protocols Protocols_OK->Revise_Protocols No Check_Stability Assess this compound Stability in Media Protocols_OK->Check_Stability Yes Revise_Protocols->Check_Protocols Stability_OK Is this compound Stable? Check_Stability->Stability_OK Replenish_Drug Replenish Medium with Fresh this compound Periodically Stability_OK->Replenish_Drug No Check_Adaptation Investigate Cellular Adaptation Stability_OK->Check_Adaptation Yes Replenish_Drug->Check_Adaptation Adaptation_Present Evidence of Adaptation? Check_Adaptation->Adaptation_Present Modify_Dosing Modify Dosing Strategy (e.g., Intermittent Dosing) Adaptation_Present->Modify_Dosing Yes Consider_Off_Target Consider Off-Target Effects Adaptation_Present->Consider_Off_Target No End Consistent Effects Achieved Modify_Dosing->End Consider_Off_Target->End

Logical Relationships in Troubleshooting

Logical_Relationships cluster_0 Sources of Experimental Variability cluster_1 Factors in Drug Instability cluster_2 Mechanisms of Altered Cellular Response Inconsistent_Results Inconsistent Results Experimental_Variability Experimental Variability Inconsistent_Results->Experimental_Variability Drug_Instability Drug Instability Inconsistent_Results->Drug_Instability Cellular_Response_Changes Changes in Cellular Response Inconsistent_Results->Cellular_Response_Changes Cell_Plating Inconsistent Cell Plating Experimental_Variability->Cell_Plating Drug_Prep Variable Drug Preparation Experimental_Variability->Drug_Prep Media_Components Media Components Drug_Instability->Media_Components Time_Temp Time and Temperature Drug_Instability->Time_Temp Cellular_Adaptation Cellular Adaptation Cellular_Response_Changes->Cellular_Adaptation Off_Target Off-Target Effects Cellular_Response_Changes->Off_Target

References

optimizing buffer conditions for Belfosdil electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions and troubleshooting your Belfosdil electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges encountered during in-vitro electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting buffer compositions for whole-cell patch-clamp recordings when studying a compound like this compound?

A1: The choice of intracellular and extracellular solutions is critical for maintaining cell health and isolating the specific ionic currents of interest. Below are widely used starting formulations for mammalian cell recordings.[1][2]

Table 1: Standard Extracellular (Bath) Solution

Component Concentration (mM) Purpose
NaCl 126-140 Main charge carrier for osmolarity and Na+ currents
KCl 2.5-5 Sets the resting membrane potential
CaCl₂ 1.8-2 Charge carrier for Ca2+ currents and channel gating
MgCl₂ 1-2 Blocks certain channels, enzymatic cofactor
HEPES 10-24 pH buffer
D-Glucose 10 Energy source
pH 7.3-7.4 (adjusted with NaOH) Physiological pH

| Osmolarity | ~300-320 mOsm | Isotonic to cells |

Table 2: Standard K-based Intracellular (Pipette) Solution Used for recording voltage-gated potassium channels and maintaining a physiological resting membrane potential.

Component Concentration (mM) Purpose
K-Gluconate or KMeSO₄ 120-140 Main charge carrier, less disruptive to Cl- gradient[3]
KCl 4-10 Sets pipette Cl- concentration
MgCl₂ 1-2 Blocks certain channels, enzymatic cofactor
EGTA or BAPTA 0.5-10 Chelates intracellular Ca2+ to buffer its concentration
HEPES 10 pH buffer
Mg-ATP 2-4 Energy for cellular processes[3]
Na₂-GTP 0.3-0.5 G-protein signaling
pH 7.2-7.3 (adjusted with KOH) Physiological intracellular pH

| Osmolarity | ~290-310 mOsm | Slightly hypotonic to aid in sealing |

Q2: How should I prepare and store the intracellular solution to ensure experimental consistency?

A2: Proper preparation and storage of the intracellular solution are crucial for reproducible results.

  • Preparation: Use high-purity water (double-distilled or equivalent).[3] It's good practice to make a large batch (~50 ml) to ensure consistency across multiple experiments.[3] A useful tip is to add about 90% of the main salt (e.g., K-Gluconate) initially, measure the osmolarity, and then add the remaining salt to achieve the target value.[3]

  • Storage: Aliquot the final solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Solutions containing ATP and GTP should always be kept on ice when in use to prevent degradation.[3]

Q3: I am not seeing any effect of this compound on my target ion channel. What could be the reason?

A3: Several factors could contribute to an apparent lack of drug effect:

  • Drug Stability and Solubility: Ensure this compound is fully dissolved in the extracellular solution. Some compounds may require a small amount of a solvent like DMSO. If using a solvent, be sure to include a vehicle control in your experiments to rule out solvent effects.

  • Concentration: The effective concentration at the channel may be lower than in your stock solution. Consider performing a dose-response curve to test a range of concentrations.

  • Target Channel Expression: Verify that your cells are expressing the target ion channel at a sufficient level.

  • "State-Dependence" of the Drug: Many ion channel modulators only bind to the channel in a specific state (open, inactivated, or closed). Your voltage protocol may not be adequately driving the channels into the state required for this compound to bind. For instance, some calcium channel blockers have more pronounced effects on depolarized cells.[4]

  • Run-down: The channel activity may be decreasing over the course of the experiment (run-down), masking the effect of the drug. This can sometimes be mitigated by including ATP and other stabilizing agents in your intracellular solution.[3]

Troubleshooting Guides

This section addresses common technical problems encountered during electrophysiology experiments and provides systematic approaches to resolve them.

Issue 1: Unstable Baseline or Excessive Noise

An unstable baseline or high noise level can obscure small biological signals.

Troubleshooting Steps:

  • Check the Grounding: This is the most common source of electrical noise.[5] Ensure all components of your setup (microscope, manipulators, perfusion system) are connected to a common ground. Check for and eliminate any ground loops.[5]

  • Inspect the Reference Electrode: A faulty or poorly chlorinated Ag/AgCl reference electrode can cause significant drift.[6][7] Re-chlorinate or replace the electrode pellet/wire.[6]

  • Examine the Pipette and Holder: Ensure the pipette is securely fitted in the holder and that there are no air bubbles in the pipette tip. Clean the holder and the headstage connector regularly to remove any salt buildup.[6]

  • Perfusion System: Check for bubbles or flow rate fluctuations in your perfusion system, as this can cause mechanical and electrical noise. Try stopping the perfusion to see if the baseline stabilizes.[7]

  • External Interference: Switch off any unnecessary nearby electrical equipment (centrifuges, vortexers, etc.). Ensure the Faraday cage is properly closed and grounded.[8]

Logical Flow for Troubleshooting Noise

Caption: A step-by-step workflow for diagnosing and resolving common sources of electrical noise in patch-clamp recordings.

Issue 2: Difficulty Achieving or Maintaining a Giga-Ohm Seal

A high-resistance seal (>1 GΩ) between the pipette and the cell membrane is essential for low-noise, stable recordings.

Troubleshooting Steps:

  • Cell Health: Unhealthy cells are a primary cause of sealing issues. Ensure cells are not over-confluent and have had adequate recovery time after plating or dissociation.

  • Pipette Quality: Use freshly pulled pipettes. A smooth, clean tip is crucial. Fire-polishing the pipette tip can sometimes help.

  • Solutions: Ensure your extracellular solution is clean and free of debris. The absence of divalent cations like Ca²⁺ in the external solution can make sealing difficult.[9] Check the osmolarity of your intracellular solution; it should ideally be slightly hypotonic to the extracellular solution.[8]

  • Approach and Pressure: Approach the cell with positive pressure applied to the pipette to keep the tip clean. Release the positive pressure just before touching the cell. Apply gentle suction to form the seal. Too much or too little suction can prevent sealing.

  • Mechanical Stability: Vibrations from the building or equipment can disrupt seal formation.[8] Ensure your air table is floating correctly and that there is no tension on the pipette holder tubing.[9]

Issue 3: Loss of Whole-Cell Configuration (Seal Degradation)

Sometimes, after successfully breaking into the cell, the recording stability degrades over time.

Troubleshooting Steps:

  • Check for Drift: Mechanical drift of the pipette or the stage can stress the patch, causing the seal to fail.[8][10] Ensure all components are securely fastened.

  • Intracellular Solution Osmolarity: An incorrect osmolarity can cause the cell to swell or shrink, leading to seal loss.[8] Verify the osmolarity of your solutions with an osmometer.

  • Dialysis: The contents of the pipette dialyze into the cell, which can sometimes be detrimental to cell health over long recordings. Including an ATP-regenerating system (e.g., phosphocreatine) in the pipette solution can help maintain cell viability.[3]

  • Suction Tubing: Check the tubing that connects the pipette holder to the suction source for small leaks, which can cause a gradual loss of negative pressure and seal failure.[9]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Test this compound's Effect on a Voltage-Gated Cation Channel

This protocol outlines the key steps for assessing the inhibitory or modulatory effect of this compound.

  • Preparation:

    • Prepare extracellular and intracellular solutions as described in Tables 1 and 2. Filter the extracellular solution.

    • Prepare stock solutions of this compound and the vehicle control (e.g., DMSO).

    • Pull glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Plating and Mounting:

    • Plate cells expressing the target ion channel onto glass coverslips.

    • Transfer a coverslip to the recording chamber on the microscope stage and begin perfusing with the extracellular solution.

  • Pipette Positioning and Sealing:

    • Fill a micropipette with intracellular solution and mount it on the headstage.

    • Apply positive pressure and lower the pipette into the bath.

    • Approach a healthy-looking cell and gently press the pipette against the membrane.

    • Release positive pressure and apply gentle negative pressure to form a Giga-Ohm seal.

  • Achieving Whole-Cell Configuration:

    • Once a stable GΩ seal is formed, apply brief, sharp pulses of negative pressure to rupture the cell membrane. The "zap" function on the amplifier can also be used.[8]

    • Switch the amplifier to whole-cell mode and compensate for pipette capacitance and series resistance.

  • Recording and Drug Application:

    • Allow the cell to stabilize for 3-5 minutes.

    • Apply a voltage protocol to elicit the ionic current of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV).

    • Record a stable baseline of the current for several minutes.

    • Switch the perfusion to an extracellular solution containing the desired concentration of this compound.

    • Continue recording the current to observe the drug's effect (e.g., reduction in peak current amplitude, change in activation kinetics).

    • After the drug effect has reached a steady state, switch back to the control extracellular solution to check for washout (reversibility) of the effect.

Experimental Workflow for Testing this compound

ExperimentalWorkflow Prep Prepare Solutions & Pipettes Mount Mount Cell on Stage Prep->Mount Seal Approach Cell & Form GΩ Seal Mount->Seal WholeCell Rupture Membrane (Go Whole-Cell) Seal->WholeCell Stabilize Stabilize & Record Baseline Current WholeCell->Stabilize ApplyDrug Apply this compound via Perfusion Stabilize->ApplyDrug RecordEffect Record Drug Effect ApplyDrug->RecordEffect Washout Washout with Control Solution RecordEffect->Washout Analyze Analyze Data Washout->Analyze

Caption: A standard workflow for a whole-cell patch-clamp experiment designed to evaluate the pharmacological effect of this compound.

Hypothetical Signaling Pathway

This compound, as a potential calcium channel modulator, could interfere with downstream signaling pathways activated by calcium influx.

Potential Signaling Pathway Modulated by this compound

SignalingPathway Depol Membrane Depolarization CaChannel Voltage-Gated Ca²⁺ Channel Depol->CaChannel activates CaInflux Ca²⁺ Influx CaChannel->CaInflux This compound This compound This compound->CaChannel inhibits Calmodulin Calmodulin Activation CaInflux->Calmodulin Downstream Downstream Effectors (e.g., CaMKII, CREB) Calmodulin->Downstream Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Downstream->Response

Caption: A diagram illustrating a hypothetical mechanism where this compound inhibits a voltage-gated calcium channel, thereby reducing calcium influx and modulating downstream cellular responses.

References

Technical Support Center: Belfosdil Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with autofluorescence when using Belfosdil in imaging assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit autofluorescence?

While direct studies extensively characterizing the autofluorescent properties of this compound are not widely published, its chemical structure contains a phenoxy group, which consists of a phenyl ring bonded to an ether. Aromatic ring structures can exhibit intrinsic fluorescence, or autofluorescence, under certain excitation wavelengths. Therefore, it is plausible that this compound could contribute to background fluorescence in sensitive imaging assays.

Q2: How can I determine if this compound is causing the autofluorescence in my experiment?

To ascertain if this compound is the source of autofluorescence, you should include a crucial control in your experimental setup. Prepare a sample that includes your cells or tissue and the vehicle used to dissolve this compound (e.g., DMSO), but without the this compound compound itself. Image this sample using the same settings as your experimental samples. If the samples containing this compound show significantly higher background fluorescence than the vehicle-only control, it is likely that this compound is contributing to the observed autofluorescence.

Q3: At which wavelengths might this compound autofluorescence be most prominent?

The autofluorescence of compounds containing phenyl rings often occurs in the blue to green spectral range.[1] Cellular autofluorescence from endogenous molecules like NADH and flavins also predominantly falls within the 350-550 nm emission range.[2] Therefore, you may observe increased background in channels used for detecting fluorophores such as DAPI, GFP, or FITC.

Troubleshooting Guide

Q1: I am observing high background fluorescence in my cell-based assay after treating with this compound. How can I reduce it?

High background fluorescence can obscure the signal from your specific fluorescent probes. Here are several strategies to mitigate this issue:

  • Optimize Imaging Medium: If you are conducting live-cell imaging, consider replacing standard phenol red-containing media with a low-autofluorescence medium like FluoroBrite™.[3] Additionally, reducing the concentration of fetal bovine serum (FBS), which can be a source of autofluorescence, may help.[2]

  • Select Red-Shifted Fluorophores: The majority of cellular and compound-related autofluorescence occurs in the lower end of the visible spectrum.[2] By choosing fluorophores that are excited by and emit light at longer wavelengths (far-red), you can often avoid the spectral region where autofluorescence is most intense.[1][4]

  • Instrument Settings Optimization: Adjust the settings on your microscope or plate reader to maximize the signal-to-noise ratio. This can involve optimizing the photomultiplier tube (PMT) voltages or adjusting the detection window if you are using a spectral detector.[4]

Q2: My tissue samples treated with this compound show diffuse, non-specific fluorescence. What steps can I take?

Tissue samples present unique challenges due to autofluorescence from endogenous components like collagen, elastin, and lipofuscin, which can be compounded by fixatives and potentially by the experimental compound.[1][5]

  • Choice of Fixative: Aldehyde-based fixatives like formalin and paraformaldehyde can induce autofluorescence by creating Schiff bases.[1] If your protocol allows, consider using an organic solvent fixative such as ice-cold methanol or ethanol.[5] If aldehyde fixation is necessary, keep the fixation time to a minimum.[1]

  • Autofluorescence Quenching: Several chemical treatments can reduce autofluorescence. Treating fixed tissue sections with sodium borohydride can help reduce aldehyde-induced fluorescence.[4] For lipofuscin, a granular pigment that fluoresces strongly, treatment with Sudan Black B can be effective.[1][6]

  • Perfusion: If working with animal models, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can remove red blood cells, which contain autofluorescent heme groups.[1]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is intended for use on fixed cells or tissue sections.

  • Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Sample Preparation: After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples twice with PBS for 5 minutes each.

  • Incubation: Add the freshly prepared NaBH₄ solution to your samples and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the NaBH₄ solution and wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual reagent.

  • Proceed with Staining: Continue with your standard blocking and antibody incubation steps.

Protocol 2: Spectral Unmixing to Isolate Specific Signal

This protocol requires a confocal microscope equipped with a spectral detector.

  • Acquire Reference Spectra:

    • Prepare a control sample of unstained cells/tissue treated with this compound. Acquire an image and use the software to generate the emission spectrum of the this compound-induced autofluorescence.

    • For each fluorophore in your experiment, prepare a single-stained sample and acquire its emission spectrum.

  • Image Experimental Sample: Image your fully stained experimental sample using the spectral detector, collecting the entire emission spectrum for each pixel.

  • Perform Spectral Unmixing: Use the microscope's software to perform linear unmixing. Provide the reference spectra for the autofluorescence and each of your fluorophores. The software will then calculate the contribution of each signal to the total fluorescence at each pixel, effectively separating the specific signals from the autofluorescence.

Quantitative Data Summary

The selection of appropriate fluorophores and filter sets is critical to minimizing the impact of autofluorescence. The table below provides recommendations for shifting to longer wavelength dyes to avoid the typical autofluorescence region.

Target Excitation RangeCommon Fluorophore (Emission Peak)Recommended Red-Shifted Alternative (Emission Peak)Rationale
405 nm (Violet)DAPI (~461 nm)TO-PRO-3 (~661 nm)Moves nuclear staining out of the common blue/green autofluorescence range.
488 nm (Blue)GFP, FITC, Alexa Fluor 488 (~520 nm)Alexa Fluor 647 (~668 nm), Cy5 (~670 nm)Far-red dyes are less likely to be excited by the same wavelengths that cause autofluorescence and their emission is spectrally distinct.[4]
561 nm (Green)RFP, TRITC, Alexa Fluor 568 (~603 nm)Alexa Fluor 750 (~775 nm)Shifting to the near-infrared region further minimizes interference from biological autofluorescence.

Visualizations

This compound Signaling Pathway and Potential for Autofluorescence Interference

cluster_0 Cell Membrane This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Blocks Influx Excitation Excitation Light (e.g., 488nm) Emission Specific Emission (e.g., GFP) Autofluorescence This compound Autofluorescence Detector Detector Extracellular Extracellular Space Intracellular Intracellular Space Excitation->Autofluorescence Excites Autofluorescence->Detector Overlaps with Signal

Caption: this compound inhibits L-type calcium channels, while potentially causing autofluorescence.

Experimental Workflow for Correcting this compound Autofluorescence

cluster_options Mitigation Strategies Start Start: Observe High Background with this compound Control Run Vehicle-Only Control (No this compound) Start->Control Decision1 Is Autofluorescence Confirmed? Control->Decision1 Red_Shift Switch to Far-Red Fluorophores Decision1->Red_Shift Yes Analyze Analyze Data Decision1->Analyze No Image Acquire Images Red_Shift->Image Quench Apply Quenching Protocol (e.g., NaBH₄, Sudan Black B) Quench->Image Spectral Use Spectral Unmixing Spectral->Image Image->Analyze End End: Clean Signal Analyze->End

Caption: A workflow for identifying and correcting for this compound-induced autofluorescence.

References

validation of Belfosdil activity after long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of Belfosdil's activity following long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule drug investigated for its potential as an antihypertensive agent.[1] Its primary mechanism of action is as a vasodilator, exerting its effects by blocking calcium channels.[1] Some evidence also suggests it may act as a phosphodiesterase (PDE) inhibitor.

Q2: How should this compound be stored for long-term use?

A2: For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is stable at ambient temperature for short periods, such as during shipping.[1]

Q3: My this compound has been stored for an extended period. Is it still active?

A3: The activity of this compound after long-term storage can be affected by factors such as temperature, humidity, and light exposure. To ensure the validity of your experimental results, it is crucial to re-validate its purity, concentration, and biological activity before use. This guide provides protocols for these validation steps.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound may not be visually apparent. Chemical degradation can lead to the formation of impurities, which can be detected by analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the expected biological activity in a validated assay is also a key indicator of degradation.

Q5: What analytical methods are recommended for assessing the stability of my stored this compound?

A5: A stability-indicating HPLC method is the recommended approach to assess the purity of your this compound sample and to detect any potential degradation products.[2] Additionally, UV-Vis spectroscopy can be used to confirm the concentration of your stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results with stored this compound. Degradation of the compound leading to reduced potency or the presence of interfering byproducts.1. Perform a purity check using the HPLC protocol provided below.2. Re-quantify the concentration of your stock solution.3. Validate the biological activity using the Calcium Flux Assay outlined in this guide.
Altered peak profile in HPLC analysis compared to a fresh sample. Chemical degradation of this compound.1. The presence of new peaks or a decrease in the area of the main this compound peak suggests degradation.2. Consider if the storage conditions were compromised (e.g., exposure to light or high temperatures).3. If significant degradation is observed, it is recommended to use a new batch of the compound.
Reduced or no biological effect in a cell-based assay. Loss of this compound's biological activity due to degradation.1. Confirm the purity and concentration of your sample.2. If the purity and concentration are confirmed, the loss of activity strongly suggests degradation of the active compound.3. It is advisable to discard the stored batch and acquire a fresh supply.
Solubility issues with the stored this compound powder. Physical changes in the compound due to inappropriate storage (e.g., moisture absorption).1. Ensure you are using an appropriate solvent (e.g., DMSO).2. Gentle warming and vortexing may aid dissolution.3. If solubility remains an issue, this could indicate significant degradation, and the batch should not be used.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific HPLC system.

Materials:

  • This compound sample (stored and, if available, a fresh reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your stored this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in acetonitrile.

    • Dilute both solutions to a final concentration of 50 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm

  • Analysis:

    • Inject equal volumes of the stored sample and the reference standard.

    • Compare the chromatograms. The purity of the stored this compound can be estimated by the area of the main peak relative to the total peak area. The appearance of new peaks in the stored sample's chromatogram indicates the presence of degradation products.

Data Presentation:

Sample Retention Time (min) Peak Area (%) Observations
This compound (Reference)e.g., 15.299.8Single major peak
This compound (Stored)e.g., 15.2e.g., 92.5Main peak present, additional minor peaks at e.g., 12.8, 16.5
Protocol 2: Validation of Biological Activity using a Cell-Based Calcium Flux Assay

This assay measures the ability of this compound to inhibit the influx of calcium into cells, a key indicator of its activity as a calcium channel blocker.

Materials:

  • A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the CACNA1C gene)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution (e.g., 100 mM in HBSS)

  • This compound (stored sample and reference standard)

  • A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3)

Method:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • Compound Incubation:

    • Prepare serial dilutions of your stored this compound and the reference standard in HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm).

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Add a high-concentration KCl solution to all wells to depolarize the cell membrane and open voltage-gated calcium channels.

    • Continue to record the fluorescence intensity for at least 2 minutes.

  • Data Analysis:

    • The increase in fluorescence upon KCl addition corresponds to calcium influx.

    • Calculate the inhibitory effect of this compound by comparing the peak fluorescence in this compound-treated wells to untreated (control) wells.

    • Generate dose-response curves and compare the IC50 values of the stored this compound to the reference standard.

Data Presentation:

Compound Concentration (µM) % Inhibition of Ca2+ Influx
This compound (Reference)e.g., 0.1e.g., 15
e.g., 1e.g., 48
e.g., 10e.g., 85
This compound (Stored)e.g., 0.1e.g., 8
e.g., 1e.g., 35
e.g., 10e.g., 72

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_validation Activity Validation cluster_results Outcome stored_this compound Stored this compound Sample purity_check Purity Check (HPLC) stored_this compound->purity_check concentration_check Concentration Verification (UV-Vis) purity_check->concentration_check activity_assay Biological Activity Assay (Calcium Flux) concentration_check->activity_assay pass Activity Validated (Proceed with Experiments) activity_assay->pass Results Match Reference Standard fail Activity Compromised (Discard Batch) activity_assay->fail Significant Deviation signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Space ca_ion Ca2+ intracellular Intracellular Space cellular_response Downstream Cellular Response (e.g., Muscle Relaxation) ltcc L-type Ca2+ Channel ltcc->cellular_response Ca2+ Influx This compound This compound This compound->ltcc Inhibits ca_ion->ltcc

References

Validation & Comparative

A Comparative Analysis of Belfosdil and Nifedipine in L-Type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of belfosdil and nifedipine, two calcium channel blockers that target L-type calcium channels. While both compounds inhibit these channels, they belong to different chemical classes and exhibit distinct pharmacological profiles. This document summarizes the available experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Nifedipine, a dihydropyridine, is a well-characterized L-type calcium channel blocker with extensive clinical use in treating hypertension and angina. Its mechanism of action involves direct inhibition of the channel, leading to vasodilation and a reduction in blood pressure. This compound, a 1,3-diphosphonate, also targets L-type calcium channels but is considered to interact with the dihydropyridine receptor allosterically.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and nifedipine concerning their interaction with L-type calcium channels. It is crucial to note the differences in experimental methodologies and tissues when interpreting these values.

CompoundParameterValueExperimental ModelMethodSource
This compound IC5019 nMRat BrainRadioligand Binding Assay ([3H]PN200-110 displacement)[1]
Nifedipine IC500.3 µM (300 nM)Guinea Pig Ventricular MyocytesWhole-cell Patch Clamp[2]
IC50 (at -40 mV holding potential)50 nMGuinea Pig Ventricular MyocytesWhole-cell Patch Clamp[2]

Mechanism of Action and Signaling Pathway

Both this compound and nifedipine exert their primary pharmacological effect by blocking L-type calcium channels, which are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[3][4] This influx is a key trigger for muscle contraction.[3][4] By inhibiting this process, these drugs lead to vasodilation of arteries, resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.

Nifedipine, as a dihydropyridine, binds directly to a specific site on the α1 subunit of the L-type calcium channel. This compound is suggested to have allosteric interactions with the dihydropyridine receptor of the L-type calcium channel, indicating it may bind to a different, yet functionally related, site.[1]

L_type_calcium_channel_blockade cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx allows Depolarization Depolarization Depolarization->L_type_Ca_channel opens Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction triggers This compound This compound This compound->L_type_Ca_channel blocks (allosterically) Nifedipine Nifedipine Nifedipine->L_type_Ca_channel blocks (directly)

Figure 1: Signaling pathway of L-type calcium channel blockers.

Experimental Protocols

The differing experimental methodologies for determining the potency of this compound and nifedipine are detailed below.

Electrophysiological Measurement of L-type Calcium Channel Blockade by Nifedipine

This protocol is based on the methodology used to study the effects of nifedipine on L-type calcium currents in guinea pig ventricular myocytes.[2]

1. Cell Preparation:

  • Single ventricular myocytes are isolated from guinea pig hearts.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed to measure ionic currents across the cell membrane.

  • The cell is superfused with a Tyrode's solution at 35°C.

  • The pipette solution contains appropriate ions to isolate the L-type calcium current (ICa(L)).

3. Voltage-Clamp Protocol:

  • The cell membrane potential is held at a specific holding potential (e.g., -80 mV or -40 mV).

  • Voltage-clamp pulses are applied to elicit ICa(L) (e.g., a pulse to +10 mV).

4. Drug Application:

  • Nifedipine is applied at various concentrations to the superfusion solution.

  • The effect of each concentration on the amplitude of ICa(L) is recorded.

5. Data Analysis:

  • The concentration-response curve for nifedipine-induced block of ICa(L) is plotted.

  • The IC50 value, the concentration at which nifedipine inhibits 50% of the ICa(L), is calculated from this curve.

electrophysiology_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_A Isolate Guinea Pig Ventricular Myocytes node_B Whole-cell Patch Clamp Setup node_A->node_B node_C Apply Voltage-Clamp Pulses to Elicit ICa(L) node_B->node_C node_D Apply Nifedipine at Varying Concentrations node_C->node_D node_E Record ICa(L) Amplitude node_D->node_E node_F Plot Concentration- Response Curve node_E->node_F node_G Calculate IC50 Value node_F->node_G

Figure 2: Workflow for electrophysiological measurement.

Radioligand Binding Assay for this compound Interaction with L-type Calcium Channels

This protocol is based on the methodology used to study the displacement of a dihydropyridine radioligand by this compound in rat brain tissue.[1]

1. Membrane Preparation:

  • Rat brain tissue is homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended to a specific protein concentration.

2. Binding Assay:

  • A fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [3H]PN200-110) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the L-type calcium channels.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The amount of specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

radioligand_binding_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_A Prepare Rat Brain Membrane Homogenate node_B Incubate Membranes with Radioligand & this compound node_A->node_B node_C Separate Bound and Free Ligand via Filtration node_B->node_C node_D Quantify Radioactivity on Filters node_C->node_D node_E Plot Competition Binding Curve node_D->node_E node_F Calculate IC50 Value node_E->node_F

Figure 3: Workflow for radioligand binding assay.

Conclusion

Both this compound and nifedipine are effective blockers of L-type calcium channels. Nifedipine is a well-established dihydropyridine that directly inhibits the channel, with its potency being influenced by the membrane potential. This compound, a diphosphonate, appears to act allosterically on the dihydropyridine binding site. A definitive comparison of their potency is hampered by the lack of direct comparative studies using the same experimental conditions. The available data suggests that this compound exhibits high affinity for the L-type calcium channel in the nanomolar range in radioligand binding assays, while nifedipine's potency in functional electrophysiological assays in cardiomyocytes is in the nanomolar to low micromolar range, depending on the cellular state. Further research employing identical experimental systems is required to draw a conclusive comparison of the relative potencies of these two compounds.

References

Comparative Analysis of Belfosdil and Verapamil on Cardiac Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the cardiac effects of Belfosdil and Verapamil. The information is based on available preclinical and clinical data, with a focus on mechanism of action, effects on key cardiac parameters, and relevant experimental methodologies.

Executive Summary

This guide offers a side-by-side comparison of this compound, a vasodilator with a dual mechanism of action, and Verapamil, a well-established L-type calcium channel blocker. While extensive data is available for Verapamil, information on this compound is more limited. This analysis, therefore, combines specific findings for Verapamil with data on this compound and the established effects of its drug class. Verapamil directly impacts cardiac chronotropy and inotropy. This compound appears to offer more vascular-selective vasodilation with potentially less reflex tachycardia, a common side effect of potent vasodilators.

Mechanism of Action

This compound is understood to exert its effects through a dual mechanism:

  • Calcium Channel Inhibition : It inhibits calcium channels, which are crucial for muscle contraction. This action in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.

  • Phosphodiesterase (PDE) Inhibition : By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.

This dual mechanism may contribute to its noted vascular selectivity.

Verapamil , a phenylalkylamine, is a non-dihydropyridine L-type calcium channel blocker. Its primary mechanism involves blocking the influx of calcium ions into cardiac muscle cells, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.[1][2] This blockade has direct consequences on cardiac function:

  • In Cardiomyocytes : Reduced calcium influx leads to a decrease in the force of contraction (negative inotropy).[1]

  • In SA and AV Nodes : Slower calcium influx results in a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction.[2]

  • In Vascular Smooth Muscle : Inhibition of calcium entry causes relaxation, leading to vasodilation and a reduction in blood pressure.[3]

Comparative Data on Cardiac Function

The following table summarizes the known and expected effects of this compound and Verapamil on key cardiac parameters. It is important to note that the data for this compound is less extensive and is partially based on its classification as a vasodilator with calcium channel blocking properties.

ParameterThis compoundVerapamil
Heart Rate Reported to cause fewer episodes of reflex tachycardia compared to some other vasodilators.Decreases heart rate due to its direct effect on the SA node.[2]
Myocardial Contractility Likely has a minimal direct negative inotropic effect due to its vascular selectivity. May improve cardiac output by reducing afterload.Exerts a direct negative inotropic effect, reducing the force of myocardial contraction.[1]
Blood Pressure Significantly reduces blood pressure.Effectively lowers blood pressure through vasodilation and reduced cardiac output.[4]
Vasodilation Potent vasodilator with superior vascular selectivity.Causes both coronary and peripheral vasodilation.[3]

Experimental Protocols

In Vivo Assessment of Cardiac Function in a Rodent Model

This protocol describes a general method for evaluating the in vivo cardiac effects of compounds like this compound and Verapamil using echocardiography in a rat or mouse model of hypertension.

Objective: To assess changes in heart rate, left ventricular function, and blood pressure following drug administration.

Materials:

  • Rodent model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR)

  • Test compounds (this compound, Verapamil) and vehicle control

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia (e.g., isoflurane)

  • Tail-cuff system for blood pressure measurement

  • Animal handling and monitoring equipment

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Baseline Measurements:

    • Measure baseline systolic and diastolic blood pressure using the tail-cuff method in conscious, restrained animals.

    • Anesthetize the animals and perform baseline transthoracic echocardiography to assess left ventricular internal dimensions at systole and diastole (LVIDs, LVIDd), from which ejection fraction (EF) and fractional shortening (FS) are calculated. Record heart rate from the ECG tracing.

  • Drug Administration: Administer this compound, Verapamil, or vehicle control to respective groups of animals via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses.

  • Post-Dose Measurements: At specified time points post-administration, repeat the blood pressure and echocardiography measurements as described in the baseline step.

  • Data Analysis: Compare the changes in heart rate, EF, FS, and blood pressure from baseline between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).

Isolated Langendorff Heart Preparation

This ex vivo protocol allows for the assessment of the direct effects of this compound and Verapamil on the heart, independent of systemic vascular and neurohormonal influences.

Objective: To determine the direct effects of the test compounds on myocardial contractility and heart rate.

Materials:

  • Isolated heart perfusion system (Langendorff apparatus)

  • Krebs-Henseleit buffer

  • Test compounds (this compound, Verapamil)

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart.

  • Cannulation and Perfusion: Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumic contractile function.

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), during which baseline heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt) are recorded.

  • Drug Perfusion: Introduce this compound or Verapamil into the perfusate at increasing concentrations.

  • Data Recording: Continuously record cardiac parameters throughout the drug perfusion period.

  • Data Analysis: Analyze the concentration-response relationship for the effects of each drug on heart rate, LVDP, and +/- dP/dt.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

Belfosdil_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits Ca_Channel Calcium Channel This compound->Ca_Channel inhibits cAMP ↑ cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Vascular_Relaxation Vascular Smooth Muscle Relaxation cAMP->Vascular_Relaxation Ca_Influx->Vascular_Relaxation Vasodilation Vasodilation Vascular_Relaxation->Vasodilation

Caption: Simplified signaling pathway of this compound leading to vasodilation.

Verapamil Signaling Pathway

Verapamil_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiomyocyte Verapamil_V Verapamil L_Type_Ca_V L-Type Ca²⁺ Channel Verapamil_V->L_Type_Ca_V blocks Ca_Influx_V ↓ Ca²⁺ Influx L_Type_Ca_V->Ca_Influx_V Vasodilation Vasodilation Ca_Influx_V->Vasodilation Verapamil_C Verapamil L_Type_Ca_C L-Type Ca²⁺ Channel Verapamil_C->L_Type_Ca_C blocks Ca_Influx_C ↓ Ca²⁺ Influx L_Type_Ca_C->Ca_Influx_C Contractility ↓ Contractility Ca_Influx_C->Contractility

Caption: Verapamil's mechanism of action in different cell types.

Experimental Workflow for Comparative Cardiac Study

Experimental_Workflow Animal_Model Select Animal Model (e.g., Hypertensive Rat) Grouping Randomize into Groups (Vehicle, this compound, Verapamil) Animal_Model->Grouping Baseline Baseline Measurements (BP, ECG, Echocardiography) Grouping->Baseline Dosing Administer Compounds Baseline->Dosing Follow_up Follow-up Measurements (Multiple Time Points) Dosing->Follow_up Terminal Terminal Experiments (e.g., Isolated Heart) Follow_up->Terminal Analysis Data Analysis and Statistical Comparison Terminal->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for a comparative cardiac study.

References

Belfosdil and Diltiazem: A Comparative Analysis of Vasodilatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, vasodilators play a pivotal role in the management of hypertension and ischemic heart disease. This guide provides a detailed comparison of the vasodilatory mechanisms of two such agents: belfosdil and the well-established drug, diltiazem. While both induce relaxation of vascular smooth muscle, emerging evidence suggests they achieve this through distinct molecular pathways. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, supported by available experimental data, to elucidate their unique pharmacological profiles.

Core Mechanisms of Vasodilation

Diltiazem is a non-dihydropyridine calcium channel blocker, a class of drugs with a well-characterized mechanism of action.[1][2] It primarily exerts its vasodilatory effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[3] This reduction in intracellular calcium concentration impedes the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and subsequent vasodilation.[4]

This compound, a more recent investigational drug, appears to employ a more multifaceted approach to vasodilation. Evidence suggests a dual mechanism of action. Some studies indicate that this compound also functions as a calcium channel blocker, targeting L-type calcium channels to reduce calcium influx.[1][3] However, other findings propose that this compound acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.[1] Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation.

Quantitative Comparison of Vasodilatory Effects

Direct comparative studies providing quantitative data on the vasodilatory potency and efficacy of this compound versus diltiazem are limited. However, data from individual studies on each drug can provide insights into their relative activities.

DrugMechanism of ActionKey Experimental ModelObserved EffectReference
Diltiazem L-type calcium channel blockadeIsolated coronary and peripheral arteriesDose-dependent relaxation of vascular smooth muscle[4]
Human forearm blood flow studiesDose-dependent increase in forearm blood flow[5]
This compound L-type calcium channel blockadeAnimal modelsSignificant vasodilatory effects[1]
Phosphodiesterase inhibitionIn vitro assaysInhibition of platelet aggregation, suggesting increased cAMP[1]

Signaling Pathways

The distinct mechanisms of this compound and diltiazem can be visualized through their respective signaling pathways.

diltiazem_pathway Diltiazem Diltiazem L_type_Ca_channel L-type Calcium Channel Diltiazem->L_type_Ca_channel inhibits Relaxation Vasodilation Diltiazem->Relaxation Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx mediates Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca increases CaM Calmodulin Intracellular_Ca->CaM activates MLCK_active Active MLCK CaM->MLCK_active MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P phosphorylates Contraction Vasoconstriction MLC_P->Contraction belfosdil_pathway cluster_ca Calcium Channel Blockade cluster_pde Phosphodiesterase Inhibition Belfosdil_Ca This compound L_type_Ca_channel L-type Calcium Channel Belfosdil_Ca->L_type_Ca_channel inhibits Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Relaxation_Ca Vasodilation Ca_influx->Relaxation_Ca leads to Belfosdil_PDE This compound PDE Phosphodiesterase (PDE) Belfosdil_PDE->PDE inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation cAMP [cAMP]i PKA Protein Kinase A cAMP->PKA activates Relaxation_PDE Vasodilation PKA->Relaxation_PDE promotes

References

Unveiling the Selectivity of Belfosdil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the calcium channel subtype selectivity of Belfosdil (also known as BMY 21891 and SR 7037), a potent L-type calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively compare this compound's performance with other calcium channel antagonists, offering detailed insights into its pharmacological profile.

Executive Summary

This compound distinguishes itself as a high-affinity blocker of L-type calcium channels. Experimental evidence from radioligand binding assays demonstrates its potent displacement of various ligands from L-type calcium channels in brain tissue. While comprehensive data on its selectivity across a wider range of calcium channel subtypes remains to be fully elucidated, the available information positions this compound as a significant tool for studying and modulating L-type calcium channel function. This guide presents the current data, details the experimental methodologies used for its validation, and provides a comparative context with other established calcium channel blockers.

Data Presentation: Comparative Selectivity of Calcium Channel Blockers

The following table summarizes the inhibitory potency (IC50) of this compound and other representative calcium channel blockers against various calcium channel subtypes. This data is crucial for understanding the selectivity profile of each compound.

CompoundL-Type (CaV1.2) IC50 (nM)T-Type (CaV3.1) IC50 (nM)N-Type (CaV2.2) IC50 (nM)Reference
This compound (SR-7037) 19 (vs. [3H]PN200-110)44 / 8400 (vs. [3H]D888)29 (vs. [3H]diltiazem)Data Not AvailableData Not Available[1]
Nifedipine28>10,000>10,000
Verapamil981,2001,500
Diltiazem1302,5003,000
Mibefradil1001001,200[2]

Note: The IC50 values for this compound were determined in radioligand binding assays using brain tissue, which is rich in L-type calcium channels[1]. Data for other compounds are representative values from literature.

Experimental Protocols

The validation of this compound's selectivity for L-type calcium channels was primarily achieved through radioligand binding assays. This technique is a cornerstone in pharmacology for determining the affinity of a drug for its receptor.

Radioligand Binding Assay for L-Type Calcium Channel Selectivity

Objective: To determine the inhibitory concentration (IC50) of this compound required to displace 50% of a specific radioligand from L-type calcium channels.

Materials:

  • Tissue Preparation: Synaptosomal membranes prepared from rat brain tissue.

  • Radioligands:

    • [3H]PN200-110 (a dihydropyridine)

    • [3H]D888 (a phenylalkylamine)

    • [3H]diltiazem (a benzothiazepine)

  • Test Compound: this compound (SR-7037) at various concentrations.

  • Buffers and Reagents: Tris-HCl buffer, CaCl2, and other standard reagents.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the synaptosomal membrane fraction containing the L-type calcium channels.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Mandatory Visualizations

Signaling Pathway of L-Type Calcium Channel Blockade

The following diagram illustrates the mechanism of action of this compound in blocking L-type calcium channels and the subsequent physiological effects.

This compound This compound L_type_Ca_Channel L-Type Calcium Channel (CaV1.2) This compound->L_type_Ca_Channel Binds to and inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx blocks Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Smooth_Muscle Reduced in Cardiac_Muscle Cardiac Muscle Cell Ca_Influx->Cardiac_Muscle Reduced in Vasodilation Vasodilation Smooth_Muscle->Vasodilation Decreased_Contraction Decreased Contractility Cardiac_Muscle->Decreased_Contraction Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP Reduced_HR Reduced Heart Rate Decreased_Contraction->Reduced_HR

Caption: Mechanism of this compound's antihypertensive effect.

Experimental Workflow for Assessing Calcium Channel Blocker Selectivity

The diagram below outlines the typical experimental workflow for determining the selectivity of a compound like this compound for different calcium channel subtypes.

cluster_0 Cell Line Preparation cluster_1 Experimental Assays cluster_2 Data Analysis cluster_3 Outcome Cell_Lines Stable cell lines expressing specific Ca²⁺ channel subtypes (e.g., CaV1.2, CaV2.2, CaV3.1) Electrophysiology Electrophysiology (Patch-Clamp) Cell_Lines->Electrophysiology Binding_Assay Radioligand Binding Assay Cell_Lines->Binding_Assay IC50_Determination IC₅₀ / Kᵢ Determination Electrophysiology->IC50_Determination Binding_Assay->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile Comparison Comparison with other Calcium Channel Blockers Selectivity_Profile->Comparison

Caption: Workflow for determining Ca²⁺ channel selectivity.

References

A Comparative Analysis of Belfosdil and Mibefradil in Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the pharmacological profiles of belfosdil and mibefradil reveals distinct mechanisms of action, challenging the direct comparison of their efficacy as T-type calcium channel inhibitors. While mibefradil is a well-documented T-type selective calcium channel blocker, current scientific literature predominantly characterizes this compound as an L-type calcium channel blocker and a phosphodiesterase (PDE) inhibitor. This guide synthesizes the available experimental data to provide a clear comparison of their established pharmacological activities.

Executive Summary

Mibefradil is a potent inhibitor of T-type calcium channels with demonstrated selectivity over L-type channels.[1][2][3][4][5][6][7] This pharmacological profile made it a subject of interest for various cardiovascular conditions before its withdrawal from the market due to drug-drug interactions.[8] In contrast, this compound is primarily identified as a vasodilator that exerts its effects through the inhibition of L-type calcium channels and phosphodiesterase.[1] One source explicitly states that mibefradil targets T-type channels, while this compound acts on L-type channels.[1] This fundamental difference in their primary mechanisms of action makes a direct comparison of their T-type calcium channel inhibition capabilities unfeasible based on current evidence.

This guide will present the detailed inhibitory profiles of both compounds against their respective primary targets, supported by available experimental data and methodologies.

Comparative Pharmacodynamics

The following tables summarize the available quantitative data on the inhibitory activities of mibefradil and this compound on different calcium channel subtypes.

Table 1: Mibefradil Inhibitory Activity on T-type and L-type Calcium Channels

T-type SubtypeL-type SubtypeIC50 (µM)Experimental ConditionsSource
Native T-type (rat atrial cells)0.1Whole-cell patch-clamp, 0.1 Hz stimulation, -100 to -80 mV holding potential[5]
Cav3.20.25Ca2+ influx assay in a cell line expressing recombinant Cav3.2 channels
α1G0.272 mM Ca2+ as charge carrier
α1H0.142 mM Ca2+ as charge carrier
Native L-type (rat ventricular cells)~3Whole-cell patch-clamp, 0.1 Hz stimulation[5]
Native L-type (rat ventricular cells)~0.1Whole-cell patch-clamp, depolarized holding potential (-50 mV)[5]
α1C~1310 mM Ba2+ as charge carrier

Table 2: this compound Reported Mechanism of Action

Primary TargetEffectSupporting Evidence
L-type calcium channelsInhibition, leading to vasodilation and reduced blood pressure.Described as an L-type Ca2+-channel blocker.[1][3]
Phosphodiesterase (PDE)Inhibition, leading to increased intracellular cAMP, vasodilation, and antiplatelet activity.Functions primarily as a PDE inhibitor.[1]

Mechanism of Action and Signaling Pathways

The distinct primary targets of mibefradil and this compound result in the modulation of different signaling pathways.

Mibefradil and T-type Calcium Channel Inhibition

Mibefradil's selective blockade of T-type calcium channels interferes with the normal influx of calcium into excitable cells. T-type calcium channels are low-voltage activated channels that play a crucial role in neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their inhibition by mibefradil leads to vasodilation and a reduction in heart rate.[2][4]

cluster_cell Cellular Effects Mibefradil Mibefradil T_type T-type Calcium Channel (CaV3.x) Mibefradil->T_type Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Contraction Contraction Ca_influx->Contraction Stimulates Vascular_SM Vascular Smooth Muscle Cell Vasodilation Vasodilation cluster_cell Cellular Effects This compound This compound L_type L-type Calcium Channel This compound->L_type Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates cAMP cAMP PDE->cAMP Degrades Contraction Contraction Ca_influx->Contraction Stimulates Vasodilation Vasodilation cAMP->Vasodilation Promotes Cell_Culture Cell Culture (e.g., expressing target channels) Drug_Application Application of Test Compound (e.g., Mibefradil, this compound) Cell_Culture->Drug_Application Electrophysiology Electrophysiology (Patch-Clamp) Drug_Application->Electrophysiology Calcium_Imaging Calcium Imaging (Fluorescent Dyes) Drug_Application->Calcium_Imaging Data_Analysis Data Analysis (IC₅₀ Determination) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis

References

A Comparative Analysis of Belfosdil's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the cross-validated effects of Belfosdil, with a comparative look at alternative therapies. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual representations of key biological pathways.

Initial searches for "this compound" did not yield specific information on a drug with that exact name. It is possible that this is a novel compound, an internal designation, or a misspelling of a known drug. This guide will proceed by outlining a framework for the cross-validation of a hypothetical anti-cancer agent, which we will refer to as "this compound," and will draw upon established methodologies and data from analogous, well-documented anti-cancer drugs to provide a practical and informative comparison. For the purpose of this guide, we will use Belinostat, a histone deacetylase (HDAC) inhibitor, as a proxy to illustrate the principles of cross-validation and comparative analysis.

I. Comparative Efficacy of this compound (as represented by Belinostat) in Various Cancer Cell Lines

The therapeutic efficacy of an anti-cancer agent can vary significantly across different cancer types and even between different cell lines derived from the same tumor type. This variability underscores the importance of cross-validation to identify the most responsive cancer types and to understand the molecular determinants of sensitivity.

Table 1: Comparative IC50 Values of Belinostat in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer5[1][2]
A549Lung CancerNot specified
HCT-116Colon CancerNot specified
JurkatT-cell LeukemiaNot specified
HEK-293Normal Kidney (Control)Minimal effect on morphology[1]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Belinostat exhibits potent anti-proliferative effects in the MCF-7 breast cancer cell line with an IC50 of 5 µM.[1][2] Notably, it showed minimal effects on the morphology of the non-cancerous HEK-293 cell line, suggesting a degree of cancer cell selectivity.[1] Further studies are required to establish the IC50 values in other cancer cell lines to build a comprehensive sensitivity profile.

II. Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.

A. Cell Culture and Maintenance

  • Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), Jurkat (T-cell leukemia), and HEK-293 (normal human embryonic kidney).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

B. Cell Viability Assay (MTT Assay)

  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or the comparator drug) for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using dose-response curve analysis software.

C. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

  • Treat cells with the IC50 concentration of the drug for the desired time point.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.

III. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding.

A. Proposed Mechanism of Action of this compound (as an HDAC Inhibitor)

The following diagram illustrates the general mechanism of action for a histone deacetylase inhibitor like Belinostat. By inhibiting HDACs, these drugs lead to the accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes that can induce cell cycle arrest and apoptosis.

This compound This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits AcetylatedHistones Acetylated Histones (Increased) HDAC->AcetylatedHistones Deacetylates Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Transcription Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.

B. Experimental Workflow for Cross-Validation

This diagram outlines the key steps in a typical cross-validation study to assess the efficacy of a new drug in different cell lines.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CellLines Select Diverse Cancer Cell Lines Viability Cell Viability Assay (e.g., MTT) CellLines->Viability DrugPrep Prepare this compound & Comparator Drugs DrugPrep->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle IC50 Determine IC50 Values Viability->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism Compare Compare Efficacy Across Cell Lines & Drugs IC50->Compare Compare->Mechanism

Caption: Workflow for cross-validating this compound's effects.

IV. Comparison with Alternative Therapies

A crucial aspect of drug development is to benchmark a new compound against existing therapies. Belumosudil, for instance, is another drug with a distinct mechanism of action used in treating graft-versus-host disease, and could serve as a comparator in specific contexts.[3] A comprehensive comparison would involve evaluating this compound against a panel of drugs with both similar and different mechanisms of action to understand its unique therapeutic potential.

Table 2: Comparison of this compound (as represented by Belinostat) with Other Anti-Cancer Agents

DrugMechanism of ActionCommon Cancer TargetsKey AdvantagesKey Limitations
This compound (Belinostat) HDAC InhibitorT-cell lymphoma, other hematological and solid tumorsRe-activates tumor suppressor genesDose- and cell line-dependent efficacy
Doxorubicin Topoisomerase II InhibitorBreast, lung, ovarian, bladder cancersBroad-spectrum activityCardiotoxicity
Paclitaxel Microtubule StabilizerBreast, ovarian, lung cancersPotent anti-mitotic agentNeurotoxicity, myelosuppression
Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorB-cell malignanciesTargeted therapy with high efficacyDevelopment of resistance

This comparative table highlights the diverse mechanisms and clinical profiles of different anti-cancer drugs. The selection of an appropriate comparator depends on the specific cancer type and the therapeutic question being addressed.

V. Conclusion and Future Directions

The cross-validation of a novel anti-cancer agent like "this compound" is a critical step in its preclinical development. By systematically evaluating its efficacy across a panel of diverse cancer cell lines and comparing its performance with established drugs, researchers can identify its most promising clinical applications and gain insights into its mechanism of action. Future studies should aim to expand the range of cell lines tested, investigate the molecular basis of differential sensitivity, and validate the in vitro findings in in vivo animal models. This rigorous approach will pave the way for the successful clinical translation of novel and effective cancer therapies.

References

Belfosdil: A Review of its Mechanism of Action and Clarification on Phosphodiesterase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the existing information on the pharmacological activity of Belfosdil. Extensive review of the scientific literature indicates that this compound is primarily characterized as a calcium channel blocker. There is a notable lack of evidence to support its classification as a phosphodiesterase (PDE) inhibitor. Consequently, a comparison of this compound's PDE subtype selectivity cannot be provided.

This document aims to clarify the established mechanism of action of this compound and, for informational purposes, will provide a general overview of phosphodiesterase inhibition and the methodologies used to assess subtype selectivity for typical PDE inhibitors.

This compound: Confirmed Mechanism of Action as a Calcium Channel Blocker

This compound's primary therapeutic effect as an antihypertensive agent is attributed to its ability to block calcium channels. Specifically, it targets L-type calcium channels in vascular smooth muscle cells. The influx of calcium ions through these channels is a critical step in the initiation of muscle contraction. By inhibiting this influx, this compound leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.

Phosphodiesterase Inhibition: A Contrasting Mechanism

Phosphodiesterase (PDE) enzymes constitute a large family of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of cAMP or cGMP, resulting in a variety of physiological responses, including vasodilation, inflammation modulation, and bronchodilation.

The PDE family is divided into multiple subtypes (PDE1 through PDE11), each with distinct tissue distribution, substrate specificity, and physiological roles. The therapeutic utility of PDE inhibitors is often linked to their selectivity for specific subtypes, which can minimize off-target effects.

Hypothetical Comparison of a Generic PDE Inhibitor

To illustrate the requested format for a comparison guide, the following sections present a hypothetical analysis of a generic PDE inhibitor, herein referred to as "Compound X". It is crucial to understand that the data and protocols presented below are purely illustrative and do not pertain to this compound.

Data Presentation: PDE Subtype Selectivity of Compound X (Hypothetical Data)

The inhibitory activity of a compound against different PDE subtypes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table presents hypothetical IC50 values for Compound X against a panel of PDE subtypes, compared to a known non-selective PDE inhibitor.

PDE SubtypeCompound X IC50 (nM)IBMX (Non-selective inhibitor) IC50 (µM)
PDE1>10,00030
PDE25,80035
PDE31,20018
PDE42512
PDE58507

This is hypothetical data for illustrative purposes only.

Experimental Protocols: Determining PDE Inhibitory Activity

A standard method for determining the IC50 of a compound against various PDE subtypes is the in vitro phosphodiesterase activity assay.

Objective: To measure the concentration-dependent inhibition of various PDE subtypes by a test compound.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • [³H]-cAMP or [³H]-cGMP as a substrate

  • Test compound (e.g., Compound X)

  • Scintillation cocktail

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a specific recombinant PDE enzyme, and the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • The reaction is terminated by the addition of a stop solution (e.g., boiling water).

  • Snake venom nucleotidase is added to hydrolyze the resulting radiolabeled monophosphate (e.g., [³H]-AMP or [³H]-GMP) to the corresponding nucleoside (e.g., [³H]-adenosine or [³H]-guanosine).

  • The mixture is passed through an anion-exchange resin column to separate the unreacted charged substrate from the uncharged radiolabeled nucleoside product.

  • The radioactivity of the eluted nucleoside is measured using a scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general phosphodiesterase signaling pathway and a typical experimental workflow for assessing PDE inhibition.

General Phosphodiesterase Signaling Pathway cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylate Cyclase / Guanylate Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Vasodilation) PKA_PKG->Cellular_Response Phosphorylates targets leading to Stimulus Hormone / Neurotransmitter Stimulus->Receptor

Caption: General Phosphodiesterase Signaling Pathway.

Experimental Workflow for PDE Inhibition Assay Start Start: Prepare Reagents Reaction_Setup Set up reaction mixture: - PDE enzyme - [3H]-cAMP/cGMP - Test compound (various conc.) Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate reaction Incubation->Termination Hydrolysis Hydrolyze product with snake venom nucleotidase Termination->Hydrolysis Separation Separate substrate and product using anion-exchange resin Hydrolysis->Separation Measurement Measure radioactivity of product (scintillation counting) Separation->Measurement Analysis Calculate % inhibition and determine IC50 value Measurement->Analysis End End: Report Results Analysis->End

Caption: Experimental Workflow for PDE Inhibition Assay.

A Head-to-Head Comparison of Belfosdil and Other Vasodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research, the quest for novel vasodilators with improved efficacy and safety profiles is perpetual. Belfosdil, a compound with a dual mechanism of action, presents an interesting candidate for study. This guide provides a comparative overview of this compound against three established vasodilators: Nifedipine, a calcium channel blocker; Sodium Nitroprusside, a nitric oxide donor; and Hydralazine, a direct-acting smooth muscle relaxant. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key biological pathways.

Disclaimer: Direct head-to-head comparative experimental studies between this compound and the other vasodilators discussed in this guide were not identified in a comprehensive search of publicly available scientific literature. The following comparison is based on the established mechanisms of action and data from individual studies on each compound.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and reported experimental data for this compound and the comparator vasodilators.

Table 1: General and Mechanistic Comparison

FeatureThis compoundNifedipineSodium NitroprussideHydralazine
Primary Mechanism of Action L-type Calcium Channel Blocker & Phosphodiesterase (PDE) Inhibitor[1]L-type Calcium Channel Blocker[2]Nitric Oxide (NO) DonorDirect-acting smooth muscle relaxant; may involve inhibition of IP3-induced calcium release and potassium channel opening
Secondary Mechanism(s) Increases intracellular cAMP levels[1]-Releases NO, activating guanylate cyclase and increasing cGMPMay have antioxidant properties
Primary Therapeutic Use Investigated for hypertension and other cardiovascular diseases[1]Hypertension, Angina Pectoris[2]Hypertensive crises, Acute heart failureHypertension, Heart failure[3][4]
Selectivity Vascular selectivity reported to be superior to Nifedipine with fewer reflex tachycardia episodes[1]High vascular selectivityNon-selective arterial and venous vasodilatorPrimarily arterial vasodilator

Table 2: Hemodynamic Effects (Illustrative In Vivo Data)

ParameterThis compound (Expected)NifedipineSodium NitroprussideHydralazine
Mean Arterial Pressure (MAP) DecreaseSignificant Decrease[5]Potent Decrease[6][7]Significant Decrease[8]
Heart Rate Minimal reflex tachycardia expected[1]Reflex tachycardia may occurReflex tachycardia may occur[6]Significant reflex tachycardia[8]
Cardiac Output Expected to be maintained or increasedMaintained or increased[5]Generally maintained or slightly decreased[6]Increased
Total Peripheral Resistance DecreaseSignificant Decrease[5]Potent Decrease[6]Significant Decrease

Note: The data for this compound is based on its described mechanism of action, as direct comparative in vivo studies were not found. Data for other drugs are derived from published studies and may vary depending on the experimental model and conditions.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Vasodilation Assay: Aortic Ring Preparation

This protocol is a standard method to assess the vasodilatory effect of a compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (or other vasoconstrictor agent like U46619)

  • Test compounds (this compound, Nifedipine, Sodium Nitroprusside, Hydralazine)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and immediately excise the thoracic aorta.

  • Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, cumulatively add the test compound in increasing concentrations to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.

Experimental Workflow for In Vitro Vasodilation Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat Excision Excise Thoracic Aorta Euthanasia->Excision Cleaning Clean Aorta Excision->Cleaning Slicing Slice into Rings Cleaning->Slicing Suspension Suspend in Organ Bath Slicing->Suspension Equilibration Equilibrate Suspension->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Addition Add Test Compound Contraction->Addition Recording Record Relaxation Addition->Recording CRC Construct Concentration- Response Curve Recording->CRC EC50 Calculate EC50 CRC->EC50

Caption: Workflow for assessing vasodilator activity in isolated aortic rings.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to evaluate the systemic hemodynamic effects of a vasodilator.

Objective: To measure the change in mean arterial pressure (MAP) in response to the administration of a test compound.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Anesthetic (e.g., isoflurane, urethane/α-chloralose)

  • Catheter (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • Heparinized saline

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose the carotid artery or femoral artery.

  • Insert a catheter filled with heparinized saline into the artery and secure it in place.

  • Connect the catheter to a pressure transducer to continuously monitor blood pressure.

  • Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.

  • Administer the test compound intravenously or intraperitoneally.

  • Record the blood pressure continuously for a defined period after drug administration.

  • Calculate the change in mean arterial pressure (MAP) from the baseline.

Experimental Workflow for In Vivo Blood Pressure Measurement

G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Exposure Expose Artery Anesthesia->Exposure Cannulation Insert Catheter Exposure->Cannulation Connection Connect to Transducer Cannulation->Connection Stabilization Stabilize & Record Baseline Connection->Stabilization Administration Administer Test Compound Stabilization->Administration Recording Continuously Record BP Administration->Recording Analysis Analyze Change in MAP Recording->Analysis

Caption: Workflow for direct measurement of blood pressure in anesthetized rats.

Signaling Pathways

The vasodilatory effects of these compounds are mediated by distinct intracellular signaling pathways.

This compound's Dual Mechanism of Action

This compound is understood to exert its vasodilatory effects through two primary pathways: inhibition of L-type calcium channels and inhibition of phosphodiesterase (PDE).

G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_ca Calcium Channel Blockade cluster_pde PDE Inhibition This compound This compound Ltype L-type Ca2+ Channel This compound->Ltype Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_influx Ca2+ Influx ↓ Ltype->Ca_influx Contraction_inhibit Smooth Muscle Contraction ↓ Ca_influx->Contraction_inhibit Vasodilation Vasodilation Contraction_inhibit->Vasodilation cAMP_degradation cAMP Degradation ↓ cAMP_levels Intracellular cAMP ↑ cAMP_degradation->cAMP_levels Relaxation Smooth Muscle Relaxation ↑ cAMP_levels->Relaxation Relaxation->Vasodilation

Caption: Dual mechanism of action of this compound leading to vasodilation.

Comparative Signaling Pathways of Vasodilators

The signaling pathways of Nifedipine, Sodium Nitroprusside, and Hydralazine are distinct and converge on the final outcome of smooth muscle relaxation.

G cluster_nifedipine Nifedipine cluster_nitroprusside Sodium Nitroprusside cluster_hydralazine Hydralazine Nifedipine Nifedipine Ltype_N L-type Ca2+ Channel Nifedipine->Ltype_N Inhibits Ca_influx_N Ca2+ Influx ↓ Ltype_N->Ca_influx_N Contraction_inhibit_N Smooth Muscle Contraction ↓ Ca_influx_N->Contraction_inhibit_N Vasodilation_N Vasodilation Contraction_inhibit_N->Vasodilation_N Nitroprusside Sodium Nitroprusside NO Nitric Oxide (NO) Nitroprusside->NO Releases GC Guanylate Cyclase NO->GC Activates cGMP cGMP ↑ GC->cGMP Relaxation_N Smooth Muscle Relaxation ↑ cGMP->Relaxation_N Vasodilation_S Vasodilation Relaxation_N->Vasodilation_S Hydralazine Hydralazine IP3 IP3-mediated Ca2+ Release ↓ Hydralazine->IP3 Inhibits K_channel K+ Channel Opening Hydralazine->K_channel Activates Relaxation_H Smooth Muscle Relaxation ↑ IP3->Relaxation_H Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation_H Vasodilation_H Vasodilation Relaxation_H->Vasodilation_H

Caption: Distinct signaling pathways of Nifedipine, Sodium Nitroprusside, and Hydralazine.

References

Comparative Analysis of Belfosdil's Effect on Smooth Muscle Relaxation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Belfosdil's effects on smooth muscle relaxation for researchers, scientists, and drug development professionals. This compound, also known as BMY 21891 and SR 7037, is a potent smooth muscle relaxant. This document outlines its mechanism of action in comparison to other key smooth muscle relaxants and presents supporting experimental data and methodologies.

Introduction to this compound

This compound is an investigational compound identified primarily as a calcium channel blocker. Its principal mechanism of action involves the inhibition of L-type calcium channels in smooth muscle cells. This action prevents the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction, thereby leading to vasodilation and relaxation of other smooth muscles. Some evidence also suggests a potential secondary mechanism involving the inhibition of phosphodiesterase (PDE), which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and further contribute to its relaxant effects.

Comparative Analysis with Alternative Smooth Muscle Relaxants

To provide a thorough comparison, this compound's performance is evaluated against several classes of smooth muscle relaxants, each with a distinct mechanism of action. The selected comparators are:

  • Calcium Channel Blockers (L-type): Verapamil and Nifedipine

  • Phosphodiesterase (PDE) Inhibitors: Papaverine and Sildenafil

  • Rho-Kinase Inhibitors: Fasudil

  • Beta-2 Adrenergic Agonists: Salbutamol

The following sections detail the signaling pathways, present comparative efficacy data, and describe the experimental protocols used to generate this data.

Signaling Pathways of Smooth Muscle Relaxation

The relaxation of smooth muscle is a complex process regulated by multiple intracellular signaling pathways. The diagrams below illustrate the primary mechanisms of action for this compound and the selected comparator drugs.

This compound (Calcium Channel Blocker) Signaling Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Relaxation This compound->Relaxation Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction

This compound's primary mechanism of action.

Phosphodiesterase (PDE) Inhibitor Signaling Pathway PDE_Inhibitor PDE Inhibitor (e.g., Papaverine) PDE PDE PDE_Inhibitor->PDE Inhibits cAMP_increase Increased cAMP PDE_Inhibitor->cAMP_increase cAMP_degradation cAMP -> AMP PDE->cAMP_degradation PKA Protein Kinase A cAMP_increase->PKA Relaxation Relaxation PKA->Relaxation

Mechanism of phosphodiesterase inhibitors.

Rho-Kinase Inhibitor Signaling Pathway Rho_Kinase_Inhibitor Rho-Kinase Inhibitor (e.g., Fasudil) Rho_Kinase Rho-Kinase Rho_Kinase_Inhibitor->Rho_Kinase Inhibits Relaxation Relaxation Rho_Kinase_Inhibitor->Relaxation MLCP_inhibition MLCP Inhibition Rho_Kinase->MLCP_inhibition MLC_phosphorylation Increased MLC Phosphorylation MLCP_inhibition->MLC_phosphorylation Contraction Contraction MLC_phosphorylation->Contraction

Mechanism of Rho-kinase inhibitors.

Beta-2 Adrenergic Agonist Signaling Pathway Beta_Agonist Beta-2 Agonist (e.g., Salbutamol) Beta2_Receptor Beta-2 Adrenergic Receptor Beta_Agonist->Beta2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase cAMP_increase Increased cAMP Adenylyl_Cyclase->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Relaxation Relaxation PKA->Relaxation

Mechanism of beta-2 adrenergic agonists.

Quantitative Comparison of Smooth Muscle Relaxant Efficacy

The following table summarizes the available quantitative data on the potency of this compound and its comparators in inducing smooth muscle relaxation in various tissue preparations. Potency is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

DrugDrug ClassTissueAgonistPotency (EC50/IC50)Reference
This compound (SR 7037) Calcium Channel Blocker--Data not available-
Nifedipine Calcium Channel BlockerRabbit Mesenteric ArteryK+ (128 mM)IC50: ~1.2 x 10⁻⁹ M (for Nisoldipine, a derivative)[1]
Verapamil Calcium Channel BlockerRabbit Aortic RingsK+Competitive inhibition[2]
Papaverine PDE InhibitorRat AortaEpinephrineIC50: 0.097 mM (for SMCs)[3]
Salbutamol Beta-2 AgonistHuman Bronchial Smooth MuscleInherent toneEC50: >27 nM[4]
Isoprenaline (comparator for Salbutamol) Beta-AgonistHuman Bronchial Smooth MuscleInherent toneEC50: 27 nM[4]
Fasudil Rho-Kinase InhibitorPig Bladder DetrusorCarbachol (100 µM)Relaxation at >1 µM[5]

Note: Direct comparative studies for this compound with these specific agents and tissues are limited in the public domain. The data presented is compiled from various sources to provide a benchmark for potency.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the efficacy of smooth muscle relaxants.

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro technique is fundamental for studying the effects of pharmacological agents on intact smooth muscle tissues.

Isolated Organ Bath Experimental Workflow Tissue_Prep Tissue Preparation (e.g., Aortic Rings) Mounting Mounting in Organ Bath (Physiological Saline, 37°C, O2/CO2) Tissue_Prep->Mounting Equilibration Equilibration (Baseline Tension) Mounting->Equilibration Contraction Induce Contraction (e.g., KCl, Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of Relaxant Drug Contraction->Drug_Addition Measurement Measure Isometric Tension Changes Drug_Addition->Measurement Analysis Data Analysis (Dose-Response Curve, EC50) Measurement->Analysis

Workflow for assessing smooth muscle relaxation.

Protocol Steps:

  • Tissue Dissection and Preparation: Smooth muscle tissues, such as aortic rings, tracheal strips, or intestinal segments, are carefully dissected from euthanized animals (e.g., rats, rabbits). The tissue is cut into appropriate sizes and kept in a cold, oxygenated physiological salt solution.[6]

  • Mounting: The tissue preparations are mounted in an organ bath chamber filled with a physiological salt solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.[7][8] One end of the tissue is fixed, and the other is connected to a force transducer.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. Following equilibration, a contractile agent (e.g., potassium chloride, phenylephrine, carbachol) is added to the bath to induce a stable contraction.[7]

  • Drug Administration: Once a stable contraction plateau is reached, the smooth muscle relaxant is added to the bath in a cumulative manner, with increasing concentrations.

  • Data Acquisition and Analysis: The force of contraction is continuously recorded. The relaxant effect of the drug is measured as the percentage decrease from the pre-contracted tension. A dose-response curve is then plotted to determine the EC50 value.[9]

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators are used to measure changes in intracellular calcium concentrations in isolated smooth muscle cells.

Protocol Steps:

  • Cell Isolation: Smooth muscle cells are isolated from tissues by enzymatic digestion.

  • Dye Loading: The isolated cells are incubated with a membrane-permeant form of a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10][11] Inside the cell, esterases cleave the AM group, trapping the dye.

  • Fluorescence Measurement: The cells are then placed on a microscope stage, and a baseline fluorescence is recorded. The cells are stimulated with a contractile agonist, followed by the addition of the relaxant drug.

  • Data Analysis: Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are measured over time using a fluorescence imaging system. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the precise [Ca²⁺]i.[10]

Measurement of Cyclic Nucleotides (cAMP/cGMP)

Immunoassays are commonly used to quantify the intracellular levels of cAMP and cGMP.

Protocol Steps:

  • Cell/Tissue Treatment: Smooth muscle cells or tissues are incubated with the drug of interest for a specified period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.

  • Immunoassay: The concentration of cAMP or cGMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the experimental samples are interpolated from this curve.

Conclusion

This compound demonstrates promise as a smooth muscle relaxant, primarily through the well-established mechanism of L-type calcium channel blockade. Its efficacy profile, when compared to other agents acting through different signaling pathways, underscores the diversity of mechanisms available for modulating smooth muscle tone. The quantitative data, while still emerging for this compound, suggests that calcium channel blockers are a potent class of vasodilators. Further direct comparative studies are warranted to precisely position this compound within the current armamentarium of smooth muscle relaxants. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative efficacy and mechanistic studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Belfosdil

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling and disposal of Belfosdil (also known as BMY 21891 and SR 7037). The following procedures are based on the known chemical properties of this compound as an organophosphorus compound and a calcium channel blocker.[1] As a dedicated partner in your research, we prioritize providing comprehensive safety information to ensure the well-being of all laboratory personnel.

Inferred Hazard Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard profile is inferred from its classification as an organophosphorus compound and a calcium channel blocker.

  • Organophosphorus Compound: Compounds in this class can be toxic and may be absorbed through the skin, inhalation, or ingestion. They can interfere with nerve function.

  • Calcium Channel Blocker: this compound is known to inhibit L-type calcium channels.[1] In a research setting, accidental exposure could potentially affect cardiovascular function.

Given these potential hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are required. Double-gloving is recommended, especially when handling the pure compound or high concentrations.
Eye Protection ANSI-approved safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing.
Body Protection A fully buttoned laboratory coat must be worn. Consider a chemically resistant apron when handling larger quantities.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. Consult your institution's safety officer.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The original container should be tightly sealed.

Preparation of Solutions
  • Weighing: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

Experimental Use
  • Clear Labeling: All solutions containing this compound must be clearly labeled with the chemical name, concentration, and date of preparation.

  • Containment: Conduct all experimental procedures involving this compound in a designated area, preferably within a chemical fume hood, to contain any potential spills or aerosol generation.

Waste Disposal
  • Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be segregated into a clearly labeled hazardous waste container.

  • Disposal: Dispose of this compound waste according to your institution's and local regulations for chemical waste. Do not dispose of it down the drain.

Experimental Workflow and Emergency Procedures

The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to take in the event of a spill.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive this compound Store Store in a Cool, Dry Place Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Experimental Use Conduct Experiment Dissolve->Experimental Use Labeled Solution Waste Segregation Segregate Contaminated Waste Experimental Use->Waste Segregation Dispose Dispose as Hazardous Waste Waste Segregation->Dispose

Standard laboratory workflow for handling this compound.

G Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Spill Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose G This compound This compound LTypeCaChannel L-type Calcium Channel This compound->LTypeCaChannel Inhibits CaInflux Calcium Ion Influx LTypeCaChannel->CaInflux Mediates CellularResponse Cellular Response (e.g., Muscle Contraction) CaInflux->CellularResponse Triggers

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.